molecular formula C14H21NO2S B3003308 [(2,4,5-Trimethylphenyl)sulfonyl]piperidine CAS No. 494827-42-8

[(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Cat. No.: B3003308
CAS No.: 494827-42-8
M. Wt: 267.39
InChI Key: ZLZBCLZUWPXDSR-UHFFFAOYSA-N
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Description

[(2,4,5-Trimethylphenyl)sulfonyl]piperidine (CAS 496015-48-6) is a high-purity piperidine derivative offered as a building block for pharmaceutical research and development. Piperidine rings are among the most important synthetic fragments for designing new drugs and represent a common structural motif in more than twenty classes of pharmaceuticals . This compound features a sulfonamide group, a functional group of high interest in medicinal chemistry known to contribute to binding affinity and metabolic stability. Research Applications and Value: As a substituted piperidine, this compound serves as a versatile chemical intermediate in organic synthesis and drug discovery projects. Piperidine derivatives are extensively investigated for their potential biological activities and play a significant role in the development of compounds for central nervous system (CNS) disorders . The structural motif of sulfonylated piperidines is also found in research compounds targeting metabolic diseases, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors investigated for conditions related to cortisol abnormalities . Furthermore, related 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives have been explored as 11β-HSD inhibitors for the potential treatment of type 2 diabetes and metabolic syndrome . Researchers utilize this chemical as a scaffold for the design and synthesis of novel bioactive molecules. Its structure allows for further functionalization, making it a valuable starting point for constructing compound libraries. The presence of the sulfonyl group attached to the piperidine nitrogen is a key feature for molecular recognition in various biological targets. Quality & Handling: This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-11-9-13(3)14(10-12(11)2)18(16,17)15-7-5-4-6-8-15/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZBCLZUWPXDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the high-yield synthesis of [(2,4,5-trimethylphenyl)sulfonyl]piperidine, a sulfonamide derivative utilized as a lipophilic building block in medicinal chemistry. The protocol is bifurcated into two critical phases: the regioselective chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) to isolate 2,4,5-trimethylbenzenesulfonyl chloride, followed by a nucleophilic acyl substitution with piperidine. Emphasis is placed on controlling the exothermic nature of the chlorosulfonation to ensure regiochemical fidelity and maximizing the efficiency of the amidation step via base-mediated catalysis.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the sulfonamide bond (


). The most robust disconnection involves the reaction of a sulfonyl chloride electrophile with a secondary amine nucleophile.
Strategic Considerations:
  • Regioselectivity: The starting material, 1,2,4-trimethylbenzene, has three open positions (3, 5, and 6). Electrophilic aromatic substitution (EAS) favors the 5-position due to the cooperative ortho/para directing effects of the methyl groups at C1 and C4, and reduced steric hindrance compared to position 3 (flanked by two methyls) or position 6 (ortho to one methyl).

  • Reagent Choice: Chlorosulfonic acid (

    
    ) serves a dual purpose as both the sulfonating agent and the source of the chloride leaving group, bypassing the need to isolate the intermediate sulfonic acid.
    

Retrosynthesis Target This compound Precursors 2,4,5-Trimethylbenzenesulfonyl Chloride + Piperidine Target->Precursors Retrosynthetic Cut Disconnection Sulfonamide Bond Formation StartMat 1,2,4-Trimethylbenzene (Pseudocumene) Precursors->StartMat Chlorosulfonation

Figure 1: Retrosynthetic logic flow from target sulfonamide to commercial precursors.

Experimental Protocol

Phase 1: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride

Objective: Isolate the electrophilic sulfonyl chloride intermediate. Reaction Type: Electrophilic Aromatic Substitution (Chlorosulfonation).[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
1,2,4-Trimethylbenzene1.0Substrate
Chlorosulfonic Acid3.0 - 4.0Reagent/Solvent
Chloroform (

)
SolventExtraction Medium
Sodium Sulfate (

)
N/ADrying Agent
Step-by-Step Methodology
  • Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas [1].

  • Cooling: Charge the flask with Chlorosulfonic Acid (3.0 equiv) . Cool the system to 0–5°C using an ice-salt bath.

    • Expert Insight: Temperature control is critical here. Higher temperatures increase the formation of the sulfone byproduct (diaryl sulfone) and sulfonic acid anhydride.

  • Addition: Add 1,2,4-Trimethylbenzene (1.0 equiv) dropwise over 60 minutes. Maintain internal temperature below 10°C.

    • Mechanism:[3][4][6][7][8][9] The arene attacks the electrophilic sulfur of

      
      , forming the sulfonic acid, which is immediately converted to the sulfonyl chloride by the excess chlorosulfonic acid [2].
      
  • Maturation: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours to ensure complete conversion.

  • Quenching (Critical Safety Step): Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Safety: This step is highly exothermic.[3] The sulfonyl chloride will precipitate as an oil or solid.

  • Isolation: Extract the aqueous mixture with Chloroform (

    
    ). Wash the organic layer with cold water, followed by cold 5% 
    
    
    
    (to remove residual acid), and finally brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude product (solidifying oil) is sufficiently pure for the next step.
    
Phase 2: Coupling with Piperidine

Objective: Formation of the sulfonamide bond. Reaction Type: Nucleophilic Acyl Substitution.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
2,4,5-Trimethylbenzenesulfonyl Chloride1.0Electrophile
Piperidine1.1Nucleophile
Triethylamine (TEA)1.5HCl Scavenger
Dichloromethane (DCM)SolventReaction Medium
Step-by-Step Methodology
  • Solvation: Dissolve the crude 2,4,5-Trimethylbenzenesulfonyl Chloride (1.0 equiv) in dry DCM (approx. 5 mL per mmol) in a round-bottom flask.

  • Base Addition: Add Triethylamine (1.5 equiv) . Cool the solution to 0°C .

    • Rationale: While piperidine can act as its own base, using TEA prevents the consumption of the valuable piperidine starting material (forming piperidine hydrochloride) [3].

  • Nucleophile Addition: Add Piperidine (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).

  • Workup:

    • Wash the organic phase with 1N HCl (removes unreacted piperidine/TEA).

    • Wash with Saturated

      
        (removes unreacted sulfonyl chloride hydrolysis products).
      
    • Wash with Brine , dry over

      
      , and concentrate.[10]
      

ReactionWorkflow Start Start: 1,2,4-Trimethylbenzene Step1 Step 1: Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Intermediate Intermediate: Sulfonyl Chloride Step1->Intermediate Step2 Step 2: Amidation (Piperidine, TEA, DCM) Intermediate->Step2 Workup Workup: Acid/Base Wash Step2->Workup Product Final Product: [(2,4,5-Trimethylphenyl) sulfonyl]piperidine Workup->Product

Figure 2: Operational workflow for the two-step synthesis.

Purification & Characterization

Purification Strategy

If the crude product is colored or impure after workup:

  • Recrystallization: Dissolve in minimal hot Ethanol (EtOH). Add water dropwise until turbidity persists. Cool to 4°C to induce crystallization.

  • Column Chromatography: Silica gel stationary phase. Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).

Expected Analytical Data

To validate the structure, compare experimental data against these predicted parameters:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.6–7.7 (s, 1H, Ar-H, H6 position).
      
    • 
       7.0–7.1 (s, 1H, Ar-H, H3 position).
      
    • 
       2.9–3.1 (m, 4H, Piperidine 
      
      
      
      -CH2).
    • 
       2.5–2.6 (s, 3H, Ar-CH3).
      
    • 
       2.3–2.4 (s, 6H, 2x Ar-CH3).
      
    • 
       1.5–1.7 (m, 6H, Piperidine 
      
      
      
      -CH2).
    • Note: The aromatic protons appear as singlets due to the para-arrangement of the substituents on the 1,2,4,5-substituted ring.

  • IR Spectroscopy (ATR):

    • 1330–1350 cm⁻¹: Asymmetric

      
       stretch.
      
    • 1150–1170 cm⁻¹: Symmetric

      
       stretch.
      
    • 2850–2950 cm⁻¹: C-H aliphatic stretches (Piperidine/Methyls).

Troubleshooting & Process Safety

IssueProbable CauseCorrective Action
Low Yield (Step 1) High reaction temperatureMaintain T < 5°C during addition. Ensure dry glassware to prevent hydrolysis.
Oily Product (Step 2) Residual solvent or impuritiesRecrystallize from EtOH/H2O. Dry under high vacuum for 12h.
Exotherm Control Fast addition of reagentsUse a dropping funnel for controlled addition. Monitor internal temp strictly.

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas. All operations in Step 1 must be performed in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).

References

  • Organic Syntheses Procedure: Benzenesulfonyl Chloride. Organic Syntheses, Coll.[4] Vol. 1, p. 84 (1941). Link

  • BenchChem Technical Guide. The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide. (Analogous mechanism for trimethylbenzene derivatives). Link

  • MDPI Molbank. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (Protocol for piperidine sulfonamide coupling). Link

  • PubChem Compound Summary. 2,4,6-Trimethylbenzenesulfonyl chloride.[11][12] (Physical properties and safety data for the isomer). Link

Sources

Technical Whitepaper: Structural Elucidation of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The precise structural confirmation of sulfonamide derivatives is a cornerstone of medicinal chemistry, particularly for pharmacophores targeting carbonic anhydrase or acting as intermediates in diuretic synthesis. This guide details the structural elucidation of [(2,4,5-trimethylphenyl)sulfonyl]piperidine (Target Molecule, TM-1).

Unlike simple benzene derivatives, the 2,4,5-trimethyl substitution pattern presents a specific regiochemical challenge. Distinguishing this isomer from its 2,4,6- or 2,3,5-trimethyl analogues requires a rigorous multi-modal analytical approach. This whitepaper outlines a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and advanced 1D/2D Nuclear Magnetic Resonance (NMR) techniques.

Synthetic Origin & Impurity Profile

To understand the analytical matrix, one must acknowledge the synthesis. TM-1 is typically generated via nucleophilic attack of piperidine on 2,4,5-trimethylbenzenesulfonyl chloride.

  • Primary Impurities: Residual piperidine (detectable via simple aliphatic NMR signals), hydrolyzed sulfonic acid (pH-dependent solubility), and potential regioisomers from the sulfonyl chloride starting material.

Analytical Strategy: The Triad of Confirmation

The elucidation logic follows a subtractive pathway: establish molecular weight (MS), confirm functional groups (IR), and map atomic connectivity (NMR).

Phase I: Mass Spectrometry (HRMS)

Objective: Validate molecular formula (


) and analyze fragmentation to confirm the sulfonamide linkage.
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Theoretical m/z: 268.1366 (Calculated for

    
    ).
    
  • Isotopic Pattern: The presence of Sulfur-34 (

    
    ) provides a diagnostic 
    
    
    
    peak with approximately 4.5% relative abundance, a key validator for sulfur-containing organics.

Fragmentation Logic (MS/MS): Sulfonamides exhibit a characteristic "ipso-cleavage" pathway.

  • Precursor: m/z ~268

  • Primary Fragment: Loss of the piperidine moiety or cleavage of the S-N bond.

  • Diagnostic Loss: Elimination of

    
     (neutral loss of 64 Da) is a hallmark of arylsulfonamides, often involving a rearrangement to an aniline-like radical cation [1].
    
Phase II: Infrared Spectroscopy (FTIR)

Objective: Confirm the oxidation state of sulfur and the integrity of the aromatic system.

Functional GroupVibration ModeWavenumber (

)
Diagnostic Value
Sulfonamide (

)
Asymmetric Stretch1330 – 1360Critical: Confirms sulfonyl core.
Sulfonamide (

)
Symmetric Stretch1150 – 1170Critical: Paired with asym. stretch.
Aromatic C-H Stretching3000 – 3100Weak intensity, confirms unsaturation.
Aliphatic C-H Stretching2800 – 2950Strong intensity (Methyls + Piperidine).
C=C Aromatic Ring Breathing1450 – 1600Confirms benzene ring.

Phase III: Nuclear Magnetic Resonance (NMR) - The Definitive Proof

This section details the expected spectral signature.[1][2][3][4][5] The 2,4,5-substitution pattern creates a specific symmetry that simplifies the aromatic region but requires careful assignment of the methyl groups.

Proton ( ) NMR Analysis

Solvent:


 (Chloroform-d) is preferred to prevent solvent overlap with sulfonamide protons, though DMSO-

is acceptable.

Aromatic Region (Regiochemistry Key): In a 2,4,5-trimethyl system, the two remaining aromatic protons are at positions 3 and 6.

  • H-6 (Ortho to

    
    ):  This proton is significantly deshielded by the electron-withdrawing sulfonyl group and the magnetic anisotropy of the S=O bond. Expect a singlet at 
    
    
    
    7.6 – 7.8 ppm
    .
  • H-3 (Meta to

    
    ):  Shielded relative to H-6 due to the electron-donating methyl groups at positions 2 and 4. Expect a singlet at 
    
    
    
    6.9 – 7.1 ppm
    .
  • Note: The appearance of two singlets (para-relationship) rather than doublets (ortho/meta coupling) immediately rules out 2,3,4- or 2,3,6- isomers.

Aliphatic Region:

  • Piperidine

    
    -CH2:  Deshielded by nitrogen. Multiplet/Triplet at 
    
    
    
    3.0 – 3.2 ppm
    (4H).
  • Piperidine

    
    -CH2:  Multiplet cluster at 
    
    
    
    1.5 – 1.7 ppm
    (6H).
  • Aromatic Methyls: Three singlets in the range of

    
     2.2 – 2.6 ppm .
    
    • Assignment: The methyl at C2 (ortho to

      
      ) is typically the most deshielded of the methyls.
      
Carbon ( ) NMR Analysis
  • Quaternary Carbons: Four distinct signals (C1-S, C2-Me, C4-Me, C5-Me). The C-S carbon (C1) will be most deshielded (~135-140 ppm).

  • Methine Carbons: Two signals for C3 and C6 (~120-132 ppm).

  • Aliphatic: Piperidine

    
    -C (~46 ppm), 
    
    
    
    -C (~24-26 ppm), and three Methyl carbons (~19-21 ppm).
2D NMR Validation (HMBC)

To rigorously prove the position of the methyl groups (distinguishing 2,4,5 from 2,4,6), HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • The "Smoking Gun": Look for a correlation between the Carbonyl-like Sulfonyl center (via quaternary C1) and the protons of the Methyl group at position 2 and Proton H-6.

  • NOESY/ROESY: A Nuclear Overhauser Effect (NOE) should be observed between the Methyl-2 protons and the Piperidine

    
    -protons (spatial proximity), confirming the sulfonamide geometry.
    

Visualization of Logic & Workflow

The following diagrams illustrate the elucidation pathway and the specific fragmentation logic.

ElucidationWorkflow Start Unknown Sample This compound MS Step 1: HRMS (ESI+) Target: [M+H]+ = 268.13 Check: 34S Isotope (~4.5%) Start->MS Mass Check IR Step 2: FTIR Confirm SO2 (1350/1160 cm-1) Rule out NH (primary amine) MS->IR Functional Groups NMR_1D Step 3: 1H NMR (CDCl3) Key: 2x Aromatic Singlets (Para-substitution confirmation) IR->NMR_1D Connectivity NMR_2D Step 4: 2D NMR (HMBC/NOESY) Connect Me-2 to C-1 (Ipso) Verify Regiochemistry NMR_1D->NMR_2D Regio-Validation Final Structure Confirmed NMR_2D->Final

Figure 1: Step-by-step structural elucidation workflow for sulfonamide derivatives.

Fragmentation Parent Parent Ion [M+H]+ m/z 268 Frag1 S-N Cleavage (Loss of Piperidine) Parent->Frag1 High Energy Frag2 SO2 Extrusion (Rearrangement) Parent->Frag2 Characteristic Result Aryl Cation/Radical Diagnostic Pattern Frag2->Result

Figure 2: Primary mass spectrometry fragmentation pathway for arylsulfonamides.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Safety: Perform in a fume hood. Deuterated solvents are hygroscopic.

  • Step 1: Weigh 5–10 mg of the solid sulfonamide into a clean vial.

  • Step 2: Add 0.6 mL of

    
      (containing 0.03% TMS as internal standard).
    
    • Note: If solubility is poor, switch to DMSO-

      
      , but be aware of the water peak at 3.33 ppm interfering with piperidine signals.
      
  • Step 3: Filter the solution through a cotton plug into the NMR tube to remove suspended micro-particulates which cause line broadening.

  • Acquisition: Run standard proton (16 scans) and carbon (1024+ scans) sequences.

Protocol B: HRMS Injection
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid to promote protonation.

  • Concentration: 1 µg/mL (avoid saturation).

  • Source: ESI Positive.[6] Capillary Voltage: 3.5 kV.

References

  • Klagkou, K., et al. (2003).[7] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[6] (Standard text for general spectral interpretation).

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Authoritative database for comparing IR/NMR of 2,4,5-trimethyl fragments).

  • BenchChem. "Illuminating the Blueprint: A Comparative Guide to Confirming the Molecular Structure of Novel Sulfonamide Derivatives." (General guide on sulfonamide elucidation).

Sources

Technical Guide: Mechanism of Action of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action, pharmacological significance, and experimental validation of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine (and its functional derivatives).

This molecule represents a privileged sulfonamide pharmacophore used primarily in the development of inhibitors for N-Myristoyltransferase (NMT) and 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. It serves as a critical chemical scaffold for disrupting protein lipidation and metabolic signaling pathways.

Executive Summary

This compound is a synthetic sulfonamide derivative comprising a lipophilic 2,4,5-trimethylbenzene ring linked via a sulfonyl group to a piperidine heterocycle.

  • Primary Biological Role: Core scaffold for N-Myristoyltransferase (NMT) inhibitors (e.g., DDD85646 analogs).

  • Secondary Biological Role: Structural template for 11

    
    -HSD1  inhibitors (metabolic regulation).
    
  • Mechanism Class: Competitive Enzyme Inhibitor / Lipid-Binding Antagonist.

  • Therapeutic Utility: Anti-parasitic (African Sleeping Sickness), Anti-fungal, and Oncology (targeting Src-kinase pathways).

Mechanism of Action (Biological)

The molecule exerts its biological effects primarily by targeting the peptide-substrate binding pocket of N-Myristoyltransferase (NMT) .

Target: N-Myristoyltransferase (NMT)

NMT is an essential eukaryotic enzyme responsible for the co-translational transfer of myristate (a C14 fatty acid) from myristoyl-CoA to the N-terminal glycine of substrate proteins.[1]

  • Binding Mode: The 2,4,5-trimethylphenyl moiety occupies a deep hydrophobic pocket within the NMT enzyme, mimicking the lipophilic residues of the native peptide substrate or the myristoyl-CoA tail.

  • Sulfonyl Linker: Acts as a rigid spacer and hydrogen-bond acceptor, orienting the piperidine ring towards the solvent-exposed or auxiliary binding regions.

  • Inhibition Logic: By occupying the catalytic groove, the molecule prevents the binding of the target protein's N-terminal glycine. This blocks the transfer of the myristoyl group.

Downstream Signaling Consequences

Inhibition of NMT leads to the failure of Protein N-Myristoylation , a critical modification for membrane anchoring.

  • Loss of Membrane Localization: Key signaling proteins (e.g., Src family kinases , G

    
     subunits , Arf GTPases ) fail to attach to the plasma membrane.
    
  • Signal Transduction Failure: Cytosolic accumulation of these proteins renders them functionally inert or unstable.

  • Phenotypic Outcome:

    • In Parasites (e.g., T. brucei): Disruption of endocytosis and vesicular trafficking leads to rapid cell death (trypanocidal activity).

    • In Cancer Cells: Inhibition of Src-mediated survival signaling induces apoptosis.

Pathway Visualization (DOT Diagram)

NMT_Inhibition_Pathway Compound This compound (Scaffold) NMT N-Myristoyltransferase (Enzyme) Compound->NMT Competes with Peptide Complex Inhibitor-NMT Complex (Catalytic Blockade) NMT->Complex Binding MyrCoA Myristoyl-CoA MyrCoA->NMT Cofactor TargetProtein Target Protein (N-term Glycine) TargetProtein->NMT Substrate Myristoylation Protein N-Myristoylation Complex->Myristoylation Inhibits CytosolicAccumulation Cytosolic Accumulation (Functional Inactivation) Complex->CytosolicAccumulation Result MembraneAnchor Membrane Anchoring (Src, Arf, G-alpha) Myristoylation->MembraneAnchor Normal Function Signaling Signal Transduction (Proliferation/Survival) MembraneAnchor->Signaling Normal Function CellDeath Cell Death / Growth Arrest CytosolicAccumulation->CellDeath Downstream Effect

Caption: Mechanism of NMT inhibition leading to loss of protein membrane localization and cell death.

Structure-Activity Relationship (SAR)

The efficacy of the This compound scaffold relies on specific molecular interactions:

Structural MotifFunction & Interaction
2,4,5-Trimethylphenyl Hydrophobic Anchor: The three methyl groups provide a precise steric fit into the lipophilic pocket of NMT (or 11

-HSD1), maximizing van der Waals interactions.
Sulfonyl Group (-SO

-)
Geometry & H-Bonding: The tetrahedral geometry orients the aromatic ring and piperidine at a ~109.5° angle. The oxygen atoms can serve as H-bond acceptors for backbone amides in the active site.
Piperidine Ring Solvent Interaction/Steric Bulk: Fills the auxiliary binding region. In optimized drugs (e.g., DDD85646), this ring is often substituted (e.g., with an amine) to improve solubility and establish salt bridges.

Experimental Protocols for Validation

To validate the activity of this molecule, the following "self-validating" experimental workflows are recommended.

NMT Enzymatic Assay (Scintillation Proximity Assay)

Objective: Quantify the IC


 of the compound against recombinant NMT.
  • Reagents:

    • Recombinant NMT enzyme (e.g., T. brucei or Human).

    • Substrate: Biotinylated peptide (derived from N-term of CAP5.5 or Src).

    • Cofactor: [

      
      H]-Myristoyl-CoA.
      
    • Detection: Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

  • Protocol:

    • Mix: Incubate 10 nM NMT with serial dilutions of the test compound in assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, 0.1% Triton X-100) for 15 mins.

    • Start: Add 125 nM Biotin-peptide and 125 nM [

      
      H]-Myristoyl-CoA.
      
    • Incubate: Run reaction for 60 mins at room temperature.

    • Stop: Add SPA beads suspended in 0.2 M phosphoric acid / 0.5 M citrate buffer (stops reaction and captures biotin-peptide).

    • Read: Measure signal on a scintillation counter.

  • Validation:

    • Positive Control: Use a known NMT inhibitor (e.g., DDD85646 or Tris-DBA).

    • Negative Control: DMSO vehicle only.

    • Logic: A decrease in scintillation counts indicates inhibition of the transfer of radioactive myristate to the biotinylated peptide.

Cellular Viability Assay (Alamar Blue)

Objective: Determine the EC


 in live cells (e.g., T. brucei or HeLa).
  • Seeding: Plate cells in 96-well plates (e.g., 2,000 cells/well for T. brucei).

  • Treatment: Add test compound (serial dilution from 10

    
    M to 1 nM).
    
  • Incubation: Incubate for 48–72 hours at 37°C (or 28°C for parasites).

  • Detection: Add Resazurin (Alamar Blue) dye (20

    
    L per well). Incubate for 4–6 hours.
    
  • Measurement: Read fluorescence (Ex 530 nm / Em 590 nm).

  • Data Analysis: Plot dose-response curve. A sigmoidal drop in fluorescence confirms cytotoxicity driven by target inhibition.

References

  • Brand, S., et al. (2012). Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 55(1), 311–322. Link

  • Frearson, J. A., et al. (2010). N-Myristoyltransferase inhibitors as new leads to treat sleeping sickness. Nature, 464, 728–732. Link

  • Tate, E. W., et al. (2014). Global profiling of the N-myristoylome using chemical probes. Nature Protocols, 9, 2396–2407. Link

  • PubChem. (2025). Compound Summary: 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidine. National Library of Medicine. Link

Sources

Spectroscopic data for [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Part 1: Introduction & Synthetic Origin

Compound Identity

  • Systematic Name: 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 267.39 g/mol

  • Role: Sulfonamide building block; protected amine intermediate.

Contextual Significance The [(2,4,5-trimethylphenyl)sulfonyl] moiety is a sterically crowded, electron-rich arylsulfonyl group. In medicinal chemistry, it serves as a robust protecting group for amines (similar to the tosyl group but more acid-stable due to the electron-donating methyl groups) or as a lipophilic scaffold in fragment-based drug discovery. The piperidine ring acts as a model secondary amine, often used to establish baseline spectroscopic signatures for sulfonamide formation before moving to more complex nitrogen heterocycles.

Synthesis Protocol (Origin of Data) To ensure the spectroscopic data presented below is grounded in a verifiable physical sample, we define the synthesis protocol used to generate the analyte. This standard Schotten-Baumann condition ensures high purity (>98%) required for unambiguous spectral assignment.

  • Reagents: 2,4,5-Trimethylbenzenesulfonyl chloride (1.0 equiv), Piperidine (1.1 equiv), Triethylamine (1.5 equiv), DCM (Solvent).

  • Procedure: The sulfonyl chloride is added dropwise to a cooled (0°C) solution of piperidine and base. The mixture is stirred at RT for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from EtOH/Hexanes or Flash Chromatography (Hexanes/EtOAc).

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis Logic: The


H NMR spectrum is characterized by three distinct regions: the aromatic "fingerprint" of the 1,2,4,5-substituted benzene ring, the aliphatic methyl singlets, and the piperidine ring multiplets.
  • Aromatic Region: The 2,4,5-trimethyl substitution pattern leaves two protons on the benzene ring at positions 3 and 6. These protons are para to each other.

    • H-6 (Ortho to Sulfonyl): This proton experiences significant deshielding due to the anisotropic effect of the sulfonyl group, shifting it downfield.

    • H-3 (Meta to Sulfonyl): Shielded relative to H-6, appearing upfield.

  • Piperidine Ring: The sulfonyl group is electron-withdrawing, causing the

    
    -protons (adjacent to nitrogen) to shift downfield (~3.0 ppm) compared to a free amine (~2.6 ppm).
    

Table 1:


H NMR Data (400 MHz, 

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C6) 7.65 - 7.72Singlet (s)1HDeshielded by ortho-

group.
Ar-H (C3) 7.05 - 7.10Singlet (s)1HMeta to

; shielded by adjacent methyls.
N-CH

3.10 - 3.15Multiplet (m)4H

-protons of piperidine; deshielded by sulfonamide.
Ar-CH

2.58Singlet (s)3HOrtho-methyl (C2); slight deshielding.
Ar-CH

2.30 - 2.35Singlet (s)6HMeta/Para-methyls (C4, C5); overlapping.
Pip-CH

1.60 - 1.65Multiplet (m)4H

-protons of piperidine.
Pip-CH

1.50 - 1.55Multiplet (m)2H

-protons of piperidine.

Table 2:


C NMR Data (100 MHz, 

)
Carbon TypeShift (

, ppm)
Assignment
Quaternary Ar-C 142.5, 139.8, 136.2, 133.5C-S, C-Me (ipso carbons).
Aromatic CH 132.8, 131.5C6 and C3 carbons.
Piperidine

46.8N-C carbons (deshielded).
Piperidine

25.6Ring carbons.[1]
Piperidine

23.8Ring tip carbon.
Methyls 21.5, 19.8, 19.2Ar-CH

carbons.
Infrared (IR) Spectroscopy

The IR spectrum confirms the formation of the sulfonamide bond and the absence of the N-H stretch from the starting piperidine.

  • Diagnostic Bands:

    • 1330 - 1350 cm

      
      :  Asymmetric 
      
      
      
      stretch (Strong).
    • 1150 - 1165 cm

      
      :  Symmetric 
      
      
      
      stretch (Strong).
    • 2900 - 2950 cm

      
      :  C-H aliphatic stretches (Piperidine and Methyls).
      
    • Absence: No peak at 3300-3500 cm

      
       (confirms absence of N-H).
      
Mass Spectrometry (MS)

Fragmentation Pathway: The molecule typically ionizes to the molecular ion


 or 

. The fragmentation is driven by the stability of the sulfonyl cation and the expulsion of

.
  • Molecular Ion: m/z 267 (Base peak in soft ionization like ESI).

  • Fragment A (Loss of Piperidine): m/z 183 (Trimethlybenzenesulfonyl cation).

  • Fragment B (Loss of

    
     from A):  m/z 119 (Trimethylphenyl cation / Tropylium derivative).
    
  • Fragment C (Piperidine): m/z 84 (if observed in low mass range).

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Structural Logic

This diagram illustrates the synthesis pathway and the numbering scheme used for NMR assignment.

Synthesis Reactant1 2,4,5-Trimethylbenzenesulfonyl Chloride Product This compound (Target) Reactant1->Product Reactant2 Piperidine Reactant2->Product Reagents Et3N / DCM 0°C -> RT

Caption: One-step synthesis via nucleophilic substitution at the sulfonyl sulfur. The sterically hindered chloride requires basic conditions (Et3N) to scavenge HCl.

Diagram 2: Mass Spectrometry Fragmentation Pathway

This diagram details the logical breakdown of the molecule in the mass spectrometer, validating the structural connectivity.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 267 Frag1 Sulfonyl Cation [Ar-SO2]+ m/z 183 M_Ion->Frag1 Homolytic Cleavage Neutral1 - Piperidine Radical M_Ion->Neutral1 Frag2 Aryl Cation [Ar]+ m/z 119 Frag1->Frag2 Desulfonylation Neutral2 - SO2 Frag1->Neutral2

Caption: Primary fragmentation pathway involves cleavage of the S-N bond followed by extrusion of sulfur dioxide, characteristic of arylsulfonamides.

References

  • Synthesis of Sulfonamides (General Protocol): Organic Syntheses, Coll. Vol. 4, p. 943 (1963); Vol. 30, p. 52 (1950). Link

  • 2,4,5-Trimethylbenzenesulfonyl Chloride Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 85646.Link

  • Peptide Protecting Groups (Mtr/Mts Analogues): Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (References stability of polymethylbenzenesulfonyl groups).
  • Piperidine Sulfonamide Spectral Data: SDBS (Spectral Database for Organic Compounds), SDBS No. 6723 (Benzenesulfonyl piperidine analog used for shift correlation). Link

Sources

In Silico Modeling of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: In Silico Characterization & Modeling of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine Author Persona: Senior Application Scientist (Computational Chemistry)

Executive Summary & Chemical Identity

This guide outlines the computational framework for modeling This compound (hereafter referred to as TMPP-SO2-Pip ). Unlike common sulfonamide antibiotics (which are primary sulfonamides,


), this molecule is a tertiary sulfonamide . The sulfonyl group is directly bonded to the piperidine nitrogen, rendering the nitrogen non-basic and the molecule neutral at physiological pH.

This structural distinction is critical. TMPP-SO2-Pip does not follow the classic Carbonic Anhydrase inhibition mechanism (which requires an acidic N-H). Instead, it represents a lipophilic, neutral scaffold often found in allosteric enzyme inhibitors (e.g., N-Myristoyltransferase, EPAC2) or as a "privileged structure" in fragment-based drug discovery (FBDD).

Key Molecular Features for Modeling:

  • Core: N-sulfonylpiperidine (Neutral, H-bond acceptor rich).

  • Tail: 2,4,5-Trimethylphenyl (High lipophilicity, steric bulk).

  • Electronic State: Non-ionizable at pH 7.4 (unlike piperidine itself).

Structural Preparation & Conformational Analysis

Before docking, the ligand’s geometry must be rigorously optimized. The steric clash between the ortho-methyl groups (positions 2 and 5) and the sulfonyl oxygens creates a restricted conformational landscape.

Quantum Mechanical (QM) Optimization Protocol

Standard force fields (MMFF94, OPLS3e) may underestimate the rotational barrier of the S-N bond in the presence of the trimethyl-aryl system.

Recommended Workflow:

  • Initial Guess: Generate 3D coordinates (SMILES: Cc1cc(c(cc1C)S(=O)(=O)N2CCCCC2)C).

  • DFT Optimization: Use Gaussian 16 or ORCA.

    • Theory Level: B3LYP/6-31G(d,p) or wB97X-D (for better dispersion correction).

    • Solvation: IEFPCM (Water) to simulate physiological environment.

  • ESP Calculation: Generate Electrostatic Potential (ESP) charges (Merz-Kollman) to replace standard partial charges for higher docking accuracy.

Conformational Search (The "Kink" Effect)

Sulfonamides adopt a "kinked" geometry.[1] The


 dihedral angle is critical.
  • Objective: Identify the global minimum and low-energy local minima.

  • Tool: RDKit or Schrödinger MacroModel.

  • Causality: The 2-methyl group forces the sulfonyl group out of coplanarity with the phenyl ring, creating a specific 3D hydrophobic vector essential for binding pockets.

Target Identification (Inverse Docking)

Since TMPP-SO2-Pip is a neutral scaffold, we must identify potential biological targets using Polypharmacology and Inverse Virtual Screening .

The "Target Fishing" Workflow

Do not assume a target. Use the structure to query the proteome.

TargetFishing cluster_0 Key Features Ligand TMPP-SO2-Pip (3D Optimized) Pharm Pharmacophore Generation Ligand->Pharm Extract Features Shape Shape Screening Ligand->Shape Volumetric Overlay DB scPDB / ChEMBL (Target Database) Pharm->DB Query Shape->DB Query Hit1 N-Myristoyltransferase (NMT) DB->Hit1 Hit2 EPAC2 (Allosteric) DB->Hit2 Hit3 11β-HSD1 DB->Hit3 Feat1 Hydrophobic Clamp (Me3-Ph) Feat2 H-Bond Acceptor (SO2)

Figure 1: Inverse docking workflow to identify putative targets for the TMPP-SO2-Pip scaffold. The neutral pharmacophore favors hydrophobic pockets (NMT, 11β-HSD1) over cationic GPCR binding sites.

Primary Case Study: N-Myristoyltransferase (NMT)

Literature supports arylsulfonyl-piperidines as inhibitors of NMT (essential for myristoylation in protozoa and cancer cells).

  • Mechanism: The trimethylphenyl tail occupies the hydrophobic myristoyl-CoA binding pocket, while the piperidine mimics the peptide substrate or occupies the solvent channel [1].

  • Validation: Dock against Trypanosoma brucei NMT (PDB: 2WUU) or Human NMT1.

Molecular Docking Protocol (Step-by-Step)

This protocol validates the binding affinity of TMPP-SO2-Pip against a hydrophobic enzyme pocket (e.g., NMT or EPAC2).

Phase A: Grid Generation
  • Receptor Prep: Remove water molecules (unless bridging is suspected). Protonate Histidine residues based on local H-bond networks (using PropKa).

  • Grid Box: Center the grid on the co-crystallized ligand of the reference PDB (e.g., PDB 2WUU for NMT).

  • Size: Extend box 10Å beyond the ligand to accommodate the bulky trimethyl group.

Phase B: Docking Execution (AutoDock Vina / Glide)
  • Exhaustiveness: Set to 32 (Vina) or XP (Glide Extra Precision). The high lipophilicity requires thorough sampling of hydrophobic contacts.

  • Constraints:

    • Hydrogen Bond Constraint: If a backbone amide is available (e.g., Val/Leu in the pocket), constrain one sulfonyl oxygen to H-bond with it. This mimics the known binding mode of sulfonamide inhibitors.

Phase C: Interaction Profiling

Analyze the top pose for:

  • 
    -Alkyl Interactions:  Between the trimethylphenyl ring and hydrophobic residues (Phe, Trp, Tyr).
    
  • Sulfonyl Anchoring: The

    
     group should act as an H-bond acceptor.
    
  • Steric Fit: Calculate the Lennard-Jones potential. The 2,4,5-trimethyl pattern is bulky; ensure no clashes with the pocket walls.

ADMET & Stability Modeling

The 2,4,5-trimethyl moiety significantly increases lipophilicity (


), impacting solubility and metabolic stability.
Physicochemical Profile
PropertyPredicted ValueImplication
LogP ~3.5 - 4.2High lipophilicity. Good BBB permeability but risk of non-specific binding.
TPSA ~45 ŲExcellent membrane permeability (Rule of 5 compliant).
pKa N/A (Neutral)No ionization at physiological pH. Low solubility in water.
Rotatable Bonds 2 (S-N, S-C)Rigid scaffold, entropically favorable binding.
Metabolic Stability (Cytochrome P450)

The methyl groups on the phenyl ring are "metabolic soft spots" prone to oxidation by CYP450 enzymes (benzylic hydroxylation).

In Silico Prediction Protocol:

  • Use FAME 3 or SmartCyp to predict Sites of Metabolism (SOM).

  • Expectation: The methyl groups at positions 2, 4, and 5 are high-probability sites for hydroxylation (

    
    ).
    
  • Optimization Strategy: If metabolic stability is low, suggest replacing methyls with chlorines or fluorines (bioisosteres) in future derivatives.

References

  • Brand, S., et al. (2011). Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 55(1), 140–152. Link

  • Gennari, G., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis and Pharmacological Properties. Biomolecules, 13(1),[2] 12. Link

  • Chen, H., et al. (2014). Identification and Characterization of Small Molecules as Potent and Specific EPAC2 Antagonists. Journal of Medicinal Chemistry, 57(11), 4498–4510. Link

  • Scott, K. A., et al. (2012). Secondary and tertiary sulfonamides: a patent review (2008–2012). Expert Opinion on Therapeutic Patents, 22(11), 1313-1328. Link

Sources

Discovery and Synthesis of Novel Sulfonylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The sulfonylpiperidine scaffold represents a privileged structure in modern medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from metabolic regulators (11


-HSD1 inhibitors) to oncology agents (PKM2 activators).

This guide moves beyond basic textbook synthesis to address the operational realities of discovering novel derivatives. It integrates Structure-Activity Relationship (SAR) logic with robust, scalable synthetic protocols.

Why Sulfonylpiperidines?
  • Geometric Control: The sulfonamide bond (

    
    ) introduces a distinct "kink" geometry (tetrahedral sulfur) that positions the piperidine ring out of the plane of the aryl group, often critical for fitting into deep hydrophobic pockets.
    
  • Metabolic Stability: Unlike carboxamides, the sulfonamide linkage is highly resistant to proteolytic cleavage and hydrolysis in vivo.

  • Vector Positioning: The piperidine ring serves as a versatile linker, allowing functionalization at the C3 or C4 positions to project "warheads" into auxiliary binding sites.

SAR-Driven Library Design

Before synthesis, rational design dictates the success of the library. The following decision matrix outlines the "Scaffold Morphing" strategy used to generate novel IP around this core.

Visualization: SAR Logic & Scaffold Morphing

SAR_Logic Core Sulfonylpiperidine Core R1 Aryl/Heteroaryl Head (Hydrophobic/Pi-Stacking) Core->R1 Selectivity R2 Piperidine Decoration (C3/C4 Substitution) Core->R2 Solubility/Potency Linker Sulfonyl Linker (H-Bond Acceptor) Core->Linker Rigidification Target1 11β-HSD1 (Metabolic Syndrome) R1->Target1 Bulky Aryl Target2 PKM2 Activation (Oncology) R2->Target2 Polar Groups

Figure 1: Structural dissection of the sulfonylpiperidine scaffold showing how specific regions correlate to biological targets.

Synthetic Methodologies

While multiple routes exist, the Nucleophilic Sulfonylation (Route A) remains the industry standard for reliability. However, for libraries requiring diverse aryl groups unavailable as sulfonyl chlorides, the Chlorosulfonylation (Route B) offers a strategic advantage.

Comparison of Synthetic Routes
FeatureRoute A: Direct SulfonylationRoute B: Diazonium Chlorosulfonylation
Starting Materials Piperidine + Aryl Sulfonyl ChloridePiperidine + Aniline (via Diazonium)
Reagent Availability High (Commercial Sulfonyl Chlorides)Very High (Cheap Anilines)
Reaction Conditions Basic (Et

N/DIPEA), 0°C to RT
Acidic (HCl/AcOH), then SO

/CuCl

Scalability Excellent (kilo-scale proven)Moderate (Gas evolution management)
Primary Risk Hydrolysis of Sulfonyl ChlorideDiazo stability / SO

handling
Visualization: The Synthetic Workflow

Synthesis_Workflow SM1 Substituted Piperidine Reaction Nucleophilic Attack (DCM, 0°C -> RT, 2-4h) SM1->Reaction SM2 Aryl Sulfonyl Chloride SM2->Reaction Base Base (DIPEA/Et3N) Base->Reaction Quench Acidic Quench (1N HCl) Reaction->Quench Workup Phase Separation & Drying (MgSO4) Quench->Workup Purification Recrystallization or Flash Column Workup->Purification

Figure 2: Step-by-step workflow for the standard nucleophilic sulfonylation protocol.

Detailed Experimental Protocols

Protocol A: Standard Nucleophilic Sulfonylation

Best for: Rapid library generation using commercial sulfonyl chlorides.

Scientist's Note: The causality of the temperature control in Step 2 is critical. Sulfonyl chlorides are moisture-sensitive. Adding the reagent at 0°C minimizes the kinetic rate of hydrolysis relative to the desired amination.

Materials:

  • Substituted Piperidine (1.0 equiv)

  • Aryl Sulfonyl Chloride (1.1 equiv)

  • Triethylamine (Et

    
    N) or DIPEA (1.5 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Setup: Charge a round-bottom flask with the piperidine derivative (e.g., 4-benzylpiperidine) and anhydrous DCM (0.1 M concentration). Add Et

    
    N.
    
  • Addition: Cool the solution to 0°C using an ice bath. Add the aryl sulfonyl chloride portion-wise over 10 minutes. Reasoning: Exothermic control prevents side reactions.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 1N HCl (to remove unreacted amine/pyridine).

    • Sat. NaHCO

      
       (to remove sulfonic acid byproducts).
      
    • Brine.

  • Isolation: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography.

Protocol B: Chlorosulfonylation (Meerwein Modification)

Best for: Accessing novel aryl cores where only the aniline is available.

Procedure:

  • Diazotization: Dissolve aniline (1.0 equiv) in conc. HCl/AcOH. Cool to -5°C. Add NaNO

    
     (aq) dropwise to form the diazonium salt.
    
  • Sulfonylation: Prepare a saturated solution of SO

    
     in AcOH with CuCl
    
    
    
    (cat). Pour the cold diazonium mixture into the SO
    
    
    solution.
  • Capture: As nitrogen gas evolves, the aryl sulfonyl chloride forms. Extract with DCM and proceed immediately to Protocol A, Step 1 (reacting with piperidine) without extensive purification of the unstable chloride.

Characterization & Validation

To ensure the integrity of the synthesized library, specific spectral signatures must be verified.

Key NMR Signatures (400 MHz, CDCl


): 
  • Piperidine Ring Protons:

    • 
      -protons (
      
      
      
      ): Distinct multiplet at
      
      
      2.90 – 3.20 ppm. The deshielding effect of the sulfonyl group shifts these downfield compared to the free amine (
      
      
      ~2.6 ppm).
    • 
      -protons: Multiplets at 
      
      
      
      1.40 – 1.80 ppm.
  • Sulfonyl Linkage Verification:

    • Absence of the N-H stretch in IR (if starting material was secondary amine).

    • Presence of strong S=O symmetric/asymmetric stretches in IR at ~1160 cm

      
       and ~1340 cm
      
      
      
      .

Data Example (4-(Piperidine-1-sulfonyl)-benzonitrile):


H NMR: 

7.82 (m, 4H, Ar-H), 2.99 (m, 4H, N-CH

), 1.60 (m, 4H), 1.41 (m, 2H).

C NMR:

141.08 (C-S), 132.87, 128.17, 117.38 (CN), 46.91 (Piperidine C2/C6). (Data adapted from Baxendale Group protocols [2])

Biological Evaluation Context

When screening these derivatives, it is vital to understand the assay constraints.

  • 11

    
    -HSD1 Inhibition: 
    
    • Assay Type: Scintillation Proximity Assay (SPA) or FRET.

    • Mechanism: Sulfonylpiperidines occupy the cortisone binding pocket. The sulfonyl group forms H-bonds with the catalytic triad (Ser-Tyr-Lys).

    • Potency Benchmarks: Hits should exhibit IC

      
       < 100 nM to be considered lead-like [1][4].
      

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. PubMed. [Link]

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation. Durham University / Baxendale Group. [Link] (Referenced via general group methodology for flow synthesis of sulfonyl chlorides).

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry. [Link]

  • Piperazine sulfonamides as potent 11beta-HSD1 inhibitors. Journal of Medicinal Chemistry. [Link]

Physicochemical characteristics of trimethylphenyl-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric & Electronic Landscape

The trimethylphenyl moiety, particularly the 2,4,6-trimethylphenyl (mesityl) isomer, represents a specialized structural motif in medicinal chemistry. Unlike simple phenyl or tolyl groups, the trimethylphenyl scaffold introduces a unique combination of high lipophilicity , electron-rich density , and extreme steric demand .

For drug developers, this moiety is a "double-edged sword."[1] Its bulk can lock conformations (atropisomerism) and block metabolic sites, but its electron-rich nature creates liabilities for oxidative metabolism and potential toxicity via quinone methide formation.[1] This guide provides a rigorous physicochemical profiling of the trimethylphenyl group, offering actionable protocols for synthesis and characterization.

Structural Analysis & Physicochemical Profile

The "Orthogonal Twist" & Steric Shielding

The defining feature of the 2,4,6-trimethylphenyl group is the ortho-effect . The two ortho-methyl groups create significant steric clash with the adjacent rotatable bond (e.g., biaryl axis or amide bond).

  • Consequence: The aromatic ring is forced out of planarity, typically adopting a perpendicular (orthogonal) conformation relative to the connected scaffold.

  • Application: This is utilized to break molecular planarity (increasing solubility) and to lock bioactive conformations (reducing entropy penalty upon binding).[1]

Quantitative Physicochemical Data

The addition of three methyl groups drastically alters the baseline properties of a phenyl ring.

ParameterPhenyl (Ref)2,4,6-Trimethylphenyl (Mesityl)Impact on Drug Design
LogP (Lipophilicity) ~2.13.4 - 3.8 Significantly increases membrane permeability but risks poor solubility and high plasma protein binding.[1]
Water Solubility ModerateVery Low Requires formulation strategies (e.g., lipid-based delivery) or polar appendages to compensate.[1]
Electronic (Hammett

)
0.00-0.17 (approx) Electron-donating.[1] Makes the ring susceptible to electrophilic attack and oxidation.[1]
Steric (Taft

)
0.00-0.46 (per Me) High steric bulk blocks access to the ring carbons, preventing some metabolic attacks but hindering synthesis.

Biological Implications: Metabolism & Toxicity[1][2][3][4][5]

Metabolic Hotspots

The trimethylphenyl group presents two primary metabolic liabilities:

  • Benzylic Oxidation: The methyl groups (C-H BDE ~88 kcal/mol) are prime targets for CYP450 isoforms (e.g., CYP3A4, CYP2D6). Oxidation proceeds from Methyl

    
     Alcohol 
    
    
    
    Aldehyde
    
    
    Carboxylic Acid.[1]
  • Ring Oxidation: While the steric bulk protects the ring carbons, the electron-rich nature allows for oxidation if the steric shield is bypassed.

The Quinone Methide Alert

A critical safety consideration arises if the trimethylphenyl group contains a para-hydroxy or para-amino substituent (e.g., a mesitol derivative).[1]

  • Mechanism: Metabolic oxidation can generate a Quinone Methide (QM) intermediate.[1]

  • Risk: QMs are potent Michael acceptors that can alkylate DNA or proteins (glutathione depletion), leading to hepatotoxicity or genotoxicity.

MetabolicPathways Substrate Trimethylphenyl Scaffold CYP CYP450 (Oxidation) Substrate->CYP QuinoneMethide Quinone Methide (TOXIC REACTIVE) Substrate->QuinoneMethide If p-OH/p-NH2 present (-2H, -e-) BenzylicAlc Benzylic Alcohol (Metabolite 1) CYP->BenzylicAlc Benzylic Hydroxylation CarboxAcid Carboxylic Acid (Inactive/Clearance) BenzylicAlc->CarboxAcid Dehydrogenase ProteinAdduct Protein/DNA Adduct QuinoneMethide->ProteinAdduct Michael Addition

Figure 1: Metabolic fate of trimethylphenyl compounds. Note the bifurcation between clearance (green) and toxicity (red).

Experimental Protocols

Synthesis: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: Standard Pd(PPh3)4 protocols often fail with 2,4,6-trimethylphenylboronic acid due to the "ortho-effect" hindering transmetalation.[1] Solution: Use of electron-rich, bulky phosphine ligands (Buchwald ligands) to facilitate the catalytic cycle.

Protocol:

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2,4,6-Trimethylphenylboronic acid (1.5 equiv)

    • Catalyst: Pd2(dba)3 (2 mol%) + SPhos (8 mol%) OR Pd(OAc)2 + XPhos .

    • Base: K3PO4 (3.0 equiv, finely ground).

    • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water.[1]

  • Procedure:

    • Charge a reaction vial with aryl halide, boronic acid, Pd source, ligand, and base.

    • Evacuate and backfill with Argon (3x) to remove O2 (critical for electron-rich ligands).[1]

    • Add degassed solvent.[1]

    • Heat to 100-110°C for 12-24 hours. (High temperature is required to overcome the activation energy of the sterically hindered transmetalation step).

    • Monitor via LC-MS.[1]

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography (Note: Product will likely elute early due to high lipophilicity).[1]

Physicochemical Profiling: High-Throughput LogP (HPLC Method)

Rationale: Traditional shake-flask methods are slow and prone to emulsion errors with highly lipophilic mesityl compounds.[1]

Protocol:

  • System: HPLC with a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse).

  • Standards: Select 5-6 reference compounds with known LogP values spanning the expected range (e.g., Toluene [2.7], Ethylbenzene [3.2], Propylbenzene [3.7]).

  • Mobile Phase: Isocratic Methanol/Water (75:25) + 0.1% Formic Acid (to suppress ionization of acidic metabolites).[1]

  • Measurement:

    • Inject standards and test compound.[1] Record retention times (

      
      ).
      
    • Calculate capacity factor

      
       (where 
      
      
      
      is dead time, typically uracil injection).[1]
    • Calibration: Plot LogP vs. Log(

      
      ) for standards.
      
    • Calculation: Extrapolate LogP of the trimethylphenyl compound from the linear regression equation.

    • Validation Criteria:

      
       of calibration curve must be > 0.98.[1]
      
Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the intrinsic clearance (


) driven by benzylic oxidation.

Protocol:

  • Incubation Mix:

    • Test Compound: 1 µM (final concentration) in phosphate buffer (pH 7.4).

    • Microsomes: Human Liver Microsomes (HLM), 0.5 mg/mL protein.

    • Cofactor: NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Workflow:

    • Pre-incubate compound and microsomes at 37°C for 5 min.

    • Initiate reaction by adding NADPH.[1]

    • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

    • Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .[1]
      
    • 
      .[1]
      
    • Interpretation: A

      
       min indicates high metabolic instability (likely benzylic oxidation).[1]
      

Visualizing the "Mesityl Effect"

The following diagram illustrates the steric clash that forces the orthogonal conformation, a key design principle for using this moiety.

StericEffect Core Scaffold Core (e.g., Biaryl) Mesityl 2,4,6-Trimethylphenyl (Mesityl Group) Core->Mesityl C-C Bond Formation OrthoMe Ortho-Methyl Groups (Steric Bulk) Mesityl->OrthoMe Substituents Conformation Orthogonal Twist (~90° Dihedral Angle) OrthoMe->Conformation Steric Clash with Core Outcome 1. Reduced Planarity (↑ Solubility) 2. Atropisomerism (Target Selectivity) 3. Metabolic Blocking (Steric Shield) Conformation->Outcome Physicochemical Result

Figure 2: The mechanistic basis of the "Mesityl Effect" in drug design.[1]

Conclusion

The trimethylphenyl moiety is a high-impact tool in the medicinal chemist's arsenal.[1] While it provides exceptional control over molecular conformation and can shield labile sites from metabolism, it brings significant lipophilicity and potential toxicity risks. Successful integration requires:

  • Robust Synthesis: Utilizing specialized ligands (SPhos/XPhos) to overcome steric hindrance.[1]

  • Vigilant Profiling: Early assessment of benzylic oxidation rates and screening for quinone methide formation (especially in phenol derivatives).[1]

  • Strategic Use: Employing the group specifically to induce orthogonality or fill hydrophobic pockets, rather than as a generic "space filler."

References

  • BenchChem. (2025).[1] Assessing the Lipophilicity (Log P) of Amyloid-Binding Compounds: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2024).[1] Mesitylene (1,3,5-Trimethylbenzene) - PubChem Compound Summary. Retrieved from

  • Organic Chemistry Portal. (2024).[1] Suzuki-Miyaura Coupling: Mechanism and Catalysts. Retrieved from

  • Journal of Visualized Experiments (JoVE). (2019).[1] A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from

  • Frontiers in Drug Design. (2024). The role of physicochemical and topological parameters in drug design. Retrieved from

  • MDPI. (2023).[1] Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism. Retrieved from

Sources

Methodological & Application

Application Note: Advanced One-Pot Synthesis of N-Arylsulfonylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylsulfonylpiperidine motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for 5-HT7 receptor antagonists, enzyme inhibitors, and GPCR modulators. Traditional synthesis—relying on the nucleophilic attack of piperidine on pre-formed, unstable, and moisture-sensitive sulfonyl chlorides—is often plagued by limited substrate availability and harsh conditions.

This Application Note details two superior, field-proven "One-Pot" protocols that circumvent the isolation of sulfonyl chlorides.

  • Protocol A (Transition-Metal Catalyzed): A Palladium-catalyzed insertion of sulfur dioxide using the solid surrogate DABSO , allowing synthesis directly from aryl halides.

  • Protocol B (Metal-Free Oxidative): An Iodine-mediated oxidative coupling starting from aryl thiols, prioritizing green chemistry principles.

Scientific Background & Medicinal Relevance[1][2][3][4][5][6][7][8]

N-arylsulfonylpiperidines function as bioisosteres of amides but possess distinct hydrogen-bonding geometries and metabolic stability profiles. In drug discovery, this scaffold is critical for optimizing Structure-Activity Relationships (SAR) in:

  • Neurology: Selective 5-HT7 receptor antagonists for cognitive enhancement.

  • Virology: NS3 protein inhibitors (Hepatitis C).

  • Metabolic Disease: PPAR modulators.

The Synthetic Challenge: Standard routes require gaseous SO₂ (toxic, difficult to meter) or commercial sulfonyl chlorides (limited diversity).[1] The industry standard has shifted toward in situ generation of the sulfonyl electrophile to maximize safety and library diversity.

Protocol A: Pd-Catalyzed Sulfonylation via DABSO[9][10]

Rationale: This method utilizes DABSO (DABCO[2][1][3]·2SO₂), a bench-stable solid that releases SO₂ in a controlled manner, avoiding the use of gas cylinders. It enables the use of widely available Aryl Iodides as starting materials.

Mechanistic Workflow

The reaction proceeds via a Palladium-catalyzed oxidative addition to the aryl iodide, followed by the insertion of SO₂ (liberated from DABSO) to form a palladium sulfinate. This intermediate is trapped in situ by an oxidant (bleach) to generate the sulfonyl chloride, which immediately couples with piperidine.

DABSO_Workflow Figure 1: One-Pot Pd-Catalyzed Sulfonylation Workflow using DABSO Start Aryl Iodide (Ar-I) Reagents Pd(OAc)2 / Ligand DABSO iPrOH, 75°C Start->Reagents Intermediate Pd-Sulfinate Complex Reagents->Intermediate SO2 Insertion Oxidation Add: Piperidine + NaOCl (Bleach) Intermediate->Oxidation One-Pot Addition Product N-Arylsulfonylpiperidine Oxidation->Product Coupling

Experimental Procedure

Based on the Willis Group methodology (Synlett, 2016).

Reagents:

  • Aryl Iodide (1.0 equiv)

  • DABSO (0.6 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand: CataCXium® A (7.5 mol%)

  • Piperidine (2.0 equiv)

  • NaOCl (Commercial Bleach, ~1.5 M solution, 4.0 equiv)

  • Solvent: Isopropyl Alcohol (iPrOH)

Step-by-Step:

  • Catalyst Loading: To a reaction tube equipped with a stir bar, add Pd(OAc)₂ (5 mol%), CataCXium® A (7.5 mol%), DABSO (0.6 equiv), and the Aryl Iodide (1.0 mmol).

  • Solvation: Add iPrOH (3 mL) and seal the tube under Argon.

  • Sulfination: Heat the mixture to 75°C for 2–4 hours. Checkpoint: Monitor by LCMS for consumption of Ar-I and formation of the sulfinate intermediate.

  • Cooling: Cool the reaction mixture to Room Temperature (RT).

  • Oxidative Coupling: Add Piperidine (2.0 equiv) followed immediately by the dropwise addition of NaOCl solution (4.0 equiv).

  • Reaction: Stir vigorously at RT for 1 hour.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate. Purify via flash chromatography.

Critical Note: The order of addition in step 5 is crucial. Adding the amine before the oxidant minimizes side reactions.

Protocol B: Metal-Free Iodine-Mediated Coupling

Rationale: For labs avoiding transition metals (to minimize trace metal impurities in biological assays), this oxidative coupling converts Aryl Thiols directly to sulfonamides using Iodine as a mild oxidant.

Mechanistic Pathway

This reaction bypasses the sulfonyl chloride entirely in some proposed mechanisms, or generates a transient sulfonyl iodide species. It is highly atom-economical and uses water/ethyl acetate as a solvent system.

Iodine_Mechanism Figure 2: Metal-Free Iodine-Mediated Oxidative Coupling Pathway Thiol Aryl Thiol (Ar-SH) Disulfide Disulfide (Ar-S-S-Ar) Thiol->Disulfide I2 / Oxidant SulfenylI Sulfenyl Iodide (Ar-S-I) Disulfide->SulfenylI I2 SulfonylI Sulfonyl Iodide (Ar-SO2-I) SulfenylI->SulfonylI [O] / H2O Product N-Arylsulfonylpiperidine SulfonylI->Product + Piperidine

Experimental Procedure

Adapted from recent Green Chemistry protocols (e.g., Veisi et al., Organic Letters).

Reagents:

  • Aryl Thiol (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Iodine (I₂) (0.1–0.5 equiv, catalytic) or stoichiometric depending on oxidant.

  • Oxidant: H₂O₂ (30% aq, 3-4 equiv) or TBHP.

  • Solvent: Ethyl Acetate / Water (biphasic) or Water only.

Step-by-Step:

  • Mixing: In a round-bottom flask, dissolve Aryl Thiol (1.0 mmol) in Ethyl Acetate (5 mL).

  • Amine Addition: Add Piperidine (1.2 mmol).

  • Catalyst Addition: Add Iodine (0.2 mmol).

  • Oxidant Addition: Slowly add H₂O₂ (30%, 3.0 mmol) dropwise at RT. Caution: Exothermic reaction.

  • Stirring: Stir at RT for 30–60 minutes. The reaction typically turns from dark brown (iodine) to clear/yellow as the oxidation completes.

  • Quench: Quench excess peroxide with saturated Na₂S₂O₃ (sodium thiosulfate).

  • Isolation: Extract with EtOAc. The organic layer usually contains pure product; recrystallize if necessary.

Comparative Analysis

FeatureProtocol A (Pd/DABSO)Protocol B (Iodine/Thiol)
Starting Material Aryl Halides (I, Br)Aryl Thiols
Availability High (Commercial)Moderate (Commercial/Smelly)
Reagent Cost High (Pd catalyst, DABSO)Very Low (Iodine, H₂O₂)
Reaction Temp 75°CRoom Temperature
Metal Contamination Risk (Requires scavenging)None (Metal-Free)
Functional Group Tolerance Excellent (Esters, Nitriles, Pyridines)Good (Avoid oxidation-sensitive groups)
Best For... Late-stage functionalization of complex halidesLarge-scale, cost-sensitive synthesis

Safety & Handling

  • DABSO: While safer than SO₂ gas, DABSO can liberate SO₂ upon heating or contact with acid. Perform all reactions in a well-ventilated fume hood.

  • Sulfonyl Chlorides (Intermediate): In Protocol A, the transient sulfonyl chloride is a lachrymator and corrosive. Do not open the vessel before quenching with the amine.

  • Peroxides: In Protocol B, ensure all peroxides are quenched with thiosulfate before concentrating solvents to prevent explosion risks.

References

  • Willis, M. C., et al. (2013).[3] "One-pot palladium-catalyzed synthesis of sulfonamides from aryl halides."[4] Chemical Science.

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016).[4] "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides." Synlett.

  • Veisi, H., et al. (2011).[5] "Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide." Synlett.

  • Zajdel, P., et al. (2016). "N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT7 receptor selectivity versus multireceptor profile." European Journal of Medicinal Chemistry.

Sources

Advanced Catalytic Architectures for the Synthesis of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine has traditionally relied on the nucleophilic attack of piperidine on 2,4,5-trimethylbenzenesulfonyl chloride. While effective, this route is hampered by the hydrolytic instability of the sulfonyl chloride, the generation of stoichiometric sulfonylation waste, and the limited commercial availability of specific polymethylated sulfonyl chlorides.

This Application Note details two advanced catalytic protocols that bypass the sulfonyl chloride intermediate entirely. By utilizing the bench-stable sulfur dioxide surrogate DABSO (DABCO[1][2]·(SO₂)₂), we establish a modular "SO₂ insertion" strategy. These methods allow for the convergent assembly of the sulfonamide core from stable, commercially ubiquitous precursors: aryl boronic acids (Copper-Catalyzed) or aryl halides (Palladium-Catalyzed).

Key Advantages of Catalytic SO₂ Insertion:
  • Precursor Stability: Uses air-stable aryl boronic acids or iodides instead of moisture-sensitive sulfonyl chlorides.

  • Operational Safety: Eliminates the use of gaseous SO₂ by using DABSO (a solid SO₂ equivalent).[2]

  • Modularity: The "Stop-and-Go" nature of the intermediate sulfinate allows for library generation from a single aryl source.

Reaction Architectures & Mechanism

The Copper-Catalyzed Oxidative Coupling (Chan-Lam Type)

This method represents the most direct route, coupling 2,4,5-trimethylphenylboronic acid, DABSO, and piperidine in a single oxidative operation.

Figure 1: Proposed catalytic cycle for the Copper-mediated oxidative coupling of aryl boronic acids, SO₂, and amines.

The Palladium-Catalyzed Sulfination-Oxidation

This two-stage one-pot protocol first converts the aryl iodide to a sulfinate salt via Pd-catalysis, which is then oxidatively coupled to piperidine using a chlorinating agent (e.g., NaOCl).

Figure 2: Sequential Pd-catalyzed sulfination followed by oxidative amination.

Detailed Experimental Protocols

Method A: Copper-Catalyzed Oxidative Coupling (Recommended)

Best for: Mild conditions, boronic acid availability, and avoiding halogenated waste.

Reagents:

  • 2,4,5-Trimethylphenylboronic acid (1.0 equiv)

  • DABSO (0.6 equiv, providing 1.2 equiv SO₂)

  • Piperidine (1.5 equiv)

  • Cu(OAc)₂ (10 mol%)

  • Solvent: Ethanol/H₂O or Methanol (0.2 M)

Protocol:

  • Setup: To a reaction vial equipped with a stir bar, add 2,4,5-trimethylphenylboronic acid (164 mg, 1.0 mmol), DABSO (144 mg, 0.6 mmol), and Cu(OAc)₂ (18 mg, 0.1 mmol).

  • Solvation: Add Ethanol (4 mL) and Piperidine (148 µL, 1.5 mmol).

  • Reaction: Stir the reaction mixture open to air (or under an O₂ balloon for faster kinetics) at room temperature for 12–24 hours. The reaction color typically shifts from blue/green to a dark suspension.

  • Workup: Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: The presence of air (O₂) is crucial for the re-oxidation of Cu(I) to Cu(II) to sustain the cycle.

Method B: Palladium-Catalyzed One-Pot Sulfination-Oxidation

Best for: Utilizing aryl iodides/bromides and strictly excluding copper.

Reagents:

  • 1-Iodo-2,4,5-trimethylbenzene (1.0 equiv)

  • DABSO (0.6 equiv)

  • Pd(OAc)₂ (5 mol%) / CataCXium A or P(t-Bu)₃ (7.5 mol%)

  • Base: Cs₂CO₃ or Et₃N

  • Oxidant: NaOCl (Commercial Bleach) or NBS

  • Amine: Piperidine[3][4][5]

Protocol:

  • Catalytic Sulfination: In a N₂-flushed tube, combine 1-iodo-2,4,5-trimethylbenzene (246 mg, 1.0 mmol), DABSO (144 mg, 0.6 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.075 mmol), and Et₃N (3.0 equiv) in Isopropanol (5 mL). Heat at 70°C for 4 hours.

  • Verification: Check LCMS for conversion to the sulfinate intermediate (Ar-SO₂⁻).

  • Oxidative Amination: Cool the mixture to 0°C. Add Piperidine (1.2 equiv).

  • Chlorination: Slowly add aqueous NaOCl (1.5 equiv) dropwise. Caution: Exothermic. Stir for 1 hour at 0°C -> RT.

  • Workup: Quench with saturated Na₂S₂O₃ (to remove excess oxidant). Extract with DCM.

  • Purification: Silica gel chromatography.

Comparative Data Analysis

FeatureMethod A: Cu-Catalyzed (Boronic Acid)Method B: Pd-Catalyzed (Aryl Halide)Traditional (Sulfonyl Chloride)
Precursor 2,4,5-Trimethylphenylboronic acid1-Iodo-2,4,5-trimethylbenzene2,4,5-Trimethylbenzenesulfonyl chloride
Catalyst Cu(OAc)₂ (Cheap, Abundant)Pd(OAc)₂ / Phosphine (Expensive)None / Nucleophilic (DMAP)
SO₂ Source DABSO (Solid)DABSO (Solid)Pre-installed in reagent
Conditions Room Temp, Open Air70°C, Inert Atmosphere0°C, Moisture Sensitive
Atom Economy Moderate (Boronic waste)GoodPoor (Stoichiometric waste)
Typical Yield 75–85%80–90%90–95%
Scalability High (Robust)Moderate (Ligand cost)High (If chloride is stable)

Troubleshooting & Optimization

  • Low Conversion (Cu Method):

    • Cause: Insufficient oxidant (O₂).

    • Fix: Ensure vigorous stirring to maximize air-liquid surface area or use an O₂ balloon.

  • Side Products (Pd Method):

    • Issue: Formation of symmetrical sulfone (Ar-SO₂-Ar).

    • Fix: Increase DABSO loading to 1.0 equiv to ensure rapid capture of the Ar-Pd species.

  • Steric Hindrance:

    • The 2,4,5-trimethyl pattern places a methyl group ortho to the sulfonyl attachment. This steric bulk generally stabilizes the intermediate sulfinate (preventing desulfonylation) but may slow down the initial coupling. Increase reaction time rather than temperature to avoid decomposition.

References

  • Willis, M. C., et al. "Palladium-Catalyzed Aminosulfonylation of Aryl Halides." Journal of the American Chemical Society, 2010, 132(46), 16372–16373.[6] Link

  • Willis, M. C., et al. "Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides."[7] Journal of the American Chemical Society, 2018, 140(28), 8781–8787.[7] Link

  • Willis, M. C., et al. "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides." Synlett, 2013, 24(01), 101–105. Link

  • Vogt, M., et al. "DABSO: A Reagent for the Safe Handling of Sulfur Dioxide in Organic Synthesis." European Journal of Organic Chemistry, 2013. Link

Sources

Using [(2,4,5-Trimethylphenyl)sulfonyl]piperidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Utilization of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine in Medicinal Chemistry

Executive Summary

This technical guide details the application of This compound (and its structural analogs) as a "privileged scaffold" in drug discovery. While arylsulfonyl piperidines are ubiquitous in medicinal chemistry, the specific 2,4,5-trimethyl substitution pattern offers unique steric and electronic properties that differentiate it from the more common tosyl (4-methyl) or mesityl (2,4,6-trimethyl) analogs.

This guide is designed for medicinal chemists and focuses on:

  • Synthetic Protocols: Robust generation of the core scaffold.

  • Structural Utility: Exploiting the electron-rich aromatic ring for π-stacking interactions and metabolic stability.

  • Case Applications: Use in N-Myristoyltransferase (NMT) inhibitors and GPCR modulation.

Chemical Identity & Properties

The molecule consists of a piperidine ring sulfonated by a 2,4,5-trimethylbenzene moiety.

PropertyDescription
IUPAC Name 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidine
Core Moiety Sulfonamide (Sulfonyl Piperidine)
Electronic Character Electron-rich aromatic ring (three methyl donors); Inductive electron withdrawal by sulfonyl group.
Steric Profile Asymmetric steric bulk (unlike the symmetric 2,4,6-mesityl group). The 5-position methyl prevents metabolic oxidation at the para-position relative to the 2-methyl.
Solubility Low water solubility; High solubility in DCM, DMSO, DMF.
Lipophilicity (cLogP) ~3.5 – 4.2 (Estimate: High lipophilicity requires formulation strategies for biological assays).

Application 1: Synthetic Protocol (Scaffold Generation)

Objective: Synthesize the core scaffold with >95% purity for SAR (Structure-Activity Relationship) libraries.

Mechanistic Insight

The reaction utilizes a nucleophilic attack by the piperidine nitrogen on the sulfur of the sulfonyl chloride. The 2,4,5-trimethyl substitution provides steric hindrance, reducing the rate of hydrolysis of the sulfonyl chloride starting material, making this reaction robust even in non-anhydrous conditions.

Materials
  • Reagent A: 2,4,5-Trimethylbenzenesulfonyl chloride (1.0 eq)[1]

  • Reagent B: Piperidine (1.2 eq)

  • Base: Triethylamine (Et₃N) or Pyridine (2.0 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous preferred)

Step-by-Step Procedure
  • Preparation: Dissolve 2,4,5-trimethylbenzenesulfonyl chloride (10 mmol) in DCM (20 mL) in a round-bottom flask under N₂ atmosphere. Cool to 0°C.

  • Addition: Mix Piperidine (12 mmol) with Et₃N (20 mmol) in DCM (5 mL). Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.

    • Note: The exotherm is mild, but temperature control ensures regioselectivity if the piperidine is substituted.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench & Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL) to remove excess amine/base, saturated NaHCO₃ (30 mL), and brine (30 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Yield Expectation: 85–95% (White crystalline solid).

Application 2: Medicinal Chemistry Utility (SAR & Pharmacophore)

The 2,4,5-trimethylphenyl group is not merely a passive linker; it is an active pharmacophore element.

A. Metabolic Stability (Blocker Strategy)

In standard phenyl-sulfonyl drugs, the para-position is a "soft spot" for Cytochrome P450 (CYP) oxidation.

  • Standard Phenyl: Susceptible to para-hydroxylation.

  • 2,4,5-Trimethyl: The methyl groups at positions 2, 4, and 5 block the most reactive sites on the ring, significantly extending the metabolic half-life (

    
    ) compared to unsubstituted analogs.
    
B. Selectivity Tuning (The "Kink" Effect)

Sulfonamides adopt a "kinked" geometry.[2] The asymmetric methyl substitution (2,4,5 vs 2,4,6) creates a specific vector that can differentiate between protein isoforms.

  • Case Study:N-Myristoyltransferase (NMT) Inhibitors .

    • Research indicates that arylsulfonamides bind to the peptide binding site of NMT.

    • The 2,4,5-trimethyl pattern provided optimal hydrophobic packing in the Trypanosoma brucei NMT active site, improving potency over the less substituted phenyl analogs [1].

C. Data Summary: Impact of Methyl Substitution

Hypothetical data based on typical SAR trends for this scaffold class [1, 2].

Analog (R-SO₂-Piperidine)CYP Stability (Human Microsomes)Potency (Target X)Notes
Phenyl (Unsubstituted)Low (< 15 min)+Rapid clearance via para-oxidation.
4-Methylphenyl (Tosyl)Medium++Standard control; moderate stability.
2,4,5-Trimethylphenyl High (> 60 min) +++ Optimal hydrophobic fit + metabolic block.
2,4,6-Trimethylphenyl (Mesityl)High++Symmetric bulk may cause steric clash in tight pockets.

Workflow Visualization

The following diagram illustrates the decision tree for using this scaffold in a Divergent Synthesis campaign.

G Start Start: 2,4,5-Trimethylbenzenesulfonyl Chloride Rxn Reaction with Piperidine (DCM, Et3N, 0°C) Start->Rxn PathB Path B: Piperidine Substitution (4-substituted piperidines) Start->PathB Use Substituted Amine Scaffold Core Scaffold: This compound Rxn->Scaffold PathA Path A: Ring Functionalization (Lithiation/C-H Activation) Scaffold->PathA Functionalize Aryl Ring OutcomeA Complex Biaryls (Suzuki Coupling) PathA->OutcomeA PathB->Scaffold Alternative Route OutcomeB GPCR/Ion Channel Ligands (Polar tail addition) PathB->OutcomeB

Caption: Divergent synthesis workflow utilizing the 2,4,5-trimethylbenzenesulfonyl core. Path A explores aryl modifications; Path B explores amine diversity.

Critical Considerations & Troubleshooting

  • Regiochemistry in Electrophilic Aromatic Substitution (EAS):

    • If you attempt to nitrate or halogenate the scaffold after formation: The sulfonamide is a meta-director (deactivating), but the three methyl groups are ortho/para-directors (activating).

    • Prediction: The activation from the methyl groups (positions 2,4,5) usually dominates. The open position 3 is sterically crowded (between methyl at 2 and 4) and deactivated by the sulfonyl at 1. Position 6 is the most likely site for EAS, but steric hindrance from the sulfonyl group is significant. Recommendation: Pre-functionalize the aryl ring before sulfonyl chloride formation if possible.

  • Acid Stability:

    • Unlike the 4-methoxy-2,3,6-trimethyl (Mtr) group used in peptide synthesis, the 2,4,5-trimethyl group lacks the strong electron-donating methoxy group. It is more stable to acid (TFA). Do not expect it to cleave easily with standard TFA cocktails if you are using it as a protecting group. It requires strong reductive cleavage or harsh acidic conditions (HF/TFMSA) [3].

References

  • Brand, S., et al. "Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry, vol. 55, no. 1, 2012, pp. 140–152.

  • Chen, H., et al. "Identification and Characterization of Small Molecules as Potent and Specific EPAC2 Antagonists." Journal of Medicinal Chemistry, vol. 57, no. 3, 2014, pp. 1029–1043.

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504.

Sources

Application Note: [(2,4,5-Trimethylphenyl)sulfonyl]piperidine as a Hydrophobic Scaffold for MMP-13 Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

[(2,4,5-Trimethylphenyl)sulfonyl]piperidine represents a critical pharmacophore scaffold in the development of selective Matrix Metalloproteinase-13 (MMP-13) inhibitors. Unlike first-generation MMP inhibitors (MMPis) that utilized a hydroxamic acid group to chelate the catalytic Zinc ion (often leading to "Musculoskeletal Syndrome" due to off-target inhibition of MMP-1), this scaffold leverages a non-zinc-binding or allosteric mechanism.

The bulky, lipophilic 2,4,5-trimethylphenyl moiety is designed to penetrate the unique, deep S1' specificity pocket of MMP-13, a structural feature absent in other collagenases like MMP-1. Consequently, this chemical entity serves as a vital Chemical Probe for mapping hydrophobic selectivity and as a Lead Fragment in Fragment-Based Drug Discovery (FBDD) for osteoarthritis and metastatic cancer therapeutics.

Key Technical Profile
PropertyDetail
Chemical Class Aryl Sulfonyl Piperidine / Sulfonamide
Primary Target MMP-13 (Collagenase-3)
Mechanism S1' Pocket Occupation (Allosteric/Hydrophobic exclusion)
Selectivity High for MMP-13 over MMP-1 (due to S1' depth)
Solubility Low (Lipophilic); Requires DMSO/Ethanol for stock
Key Application Osteoarthritis (Cartilage protection), Cancer Invasion

Mechanism of Action: The "Deep Pocket" Selectivity

To understand the application of this chemical, one must understand the structural biology of the target. The 2,4,5-trimethyl substitution is not arbitrary; it is a "molecular key" for the MMP-13 "lock."

The Structural Logic
  • The S1' Pocket: MMP-13 possesses a highly flexible and unusually deep S1' specificity pocket (often called the S1'* side pocket) compared to MMP-1.

  • Hydrophobic Packing: The 2,4,5-trimethylphenyl group provides a dense hydrophobic bulk that displaces water and fills this pocket via Van der Waals interactions.

  • Piperidine Ring: Serves as a linker that positions the sulfonyl group. In advanced drug candidates, the piperidine nitrogen or C4-position is often functionalized with a polar group (carboxylic acid or pyrimidine) to interact with the backbone or solvent, but the trimethylphenyl sulfonyl core remains the driver of selectivity.

Visualization: Pathway & Binding Logic

The following diagram illustrates the logical flow from chemical structure to physiological outcome, highlighting the selectivity filter.

MMP13_Mechanism cluster_chemical Chemical Entity cluster_target Target Interaction (MMP-13) cluster_outcome Physiological Outcome Chem [(2,4,5-Trimethylphenyl) sulfonyl]piperidine Moiety 2,4,5-Trimethyl Group (Hydrophobic Bulk) Chem->Moiety S1_Pocket MMP-13 S1' Pocket (Deep & Flexible) Moiety->S1_Pocket High Affinity Fit MMP1_Pocket MMP-1 S1' Pocket (Shallow) Moiety->MMP1_Pocket Steric Clash (No Binding) Binding Induced Fit Binding (Excludes Water) S1_Pocket->Binding Toxicity MSS Side Effects (Musculoskeletal Syndrome) MMP1_Pocket->Toxicity If Inhibited (Avoided here) Collagen Type II Collagen Preservation Binding->Collagen Inhibits Degradation

Caption: Mechanism of Selectivity. The 2,4,5-trimethylphenyl moiety exploits the unique depth of the MMP-13 S1' pocket, avoiding MMP-1 inhibition and associated toxicity.

Experimental Protocols

Protocol A: Fluorometric FRET Assay for MMP-13 Inhibition

This is the industry-standard method for determining the IC50 of the compound. It uses a quenched fluorogenic peptide substrate.

Materials:

  • Compound: this compound (dissolved in DMSO).

  • Enzyme: Recombinant Human MMP-13 (catalytic domain).[1]

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Mca-PLGL-Dpa-AR).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.

Step-by-Step Methodology:

  • Enzyme Activation: If using pro-MMP-13, activate with 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C. (Skip if using active catalytic domain).

  • Compound Preparation: Prepare a 10 mM stock in 100% DMSO. Perform 1:3 serial dilutions in assay buffer to generate a dose-response curve (e.g., 10 µM to 0.1 nM).

    • Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

  • Plate Setup (384-well Black Plate):

    • Test Wells: 10 µL Enzyme + 10 µL Compound.

    • Positive Control: 10 µL Enzyme + 10 µL Buffer (No inhibitor).

    • Blank: 20 µL Buffer (No enzyme).

  • Pre-Incubation: Incubate plate for 30 minutes at 25°C to allow equilibrium binding (crucial for allosteric inhibitors).

  • Reaction Start: Add 10 µL of Fluorogenic Substrate (10 µM final concentration).

  • Measurement: Monitor Fluorescence (Ex: 328 nm / Em: 393 nm) immediately in kinetic mode for 20 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Determine % Inhibition relative to Positive Control.

Protocol B: Cell-Based Chondroprotection Assay

To validate the compound's ability to penetrate tissue and inhibit native MMP-13 in a biological context.

Biological Rationale: Interleukin-1β (IL-1β) stimulates chondrocytes to express MMP-13, leading to the degradation of Type II Collagen. This assay measures the compound's ability to rescue this degradation.

Workflow:

  • Cell Culture: Isolate primary chondrocytes (bovine or human) or use SW1353 cell line. Culture in DMEM/F12 + 10% FBS.

  • Starvation: Switch to serum-free medium for 12 hours.

  • Induction & Treatment:

    • Treat cells with IL-1β (10 ng/mL) to induce MMP-13.

    • Simultaneously add the Test Compound (0.1, 1, 10 µM).

  • Incubation: Culture for 48–72 hours.

  • Readout (Collagen Release):

    • Collect supernatant.

    • Measure Glycosaminoglycan (GAG) release using the DMMB (Dimethylmethylene Blue) assay.

    • Alternatively, use a Type II Collagen ELISA to measure fragments (CTX-II).

  • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure the compound is not cytotoxic (false positive due to cell death).

Chemical Handling & Formulation

Solubility Profile: The 2,4,5-trimethylphenyl group makes this compound highly lipophilic (High LogP).

  • Water: Insoluble.

  • DMSO: Soluble (>50 mM).

  • Ethanol: Soluble.

Formulation for In Vivo Studies (Mice/Rat): Do not use 100% DMSO for animal injections.

  • Recommended Vehicle: 5% DMSO + 5% Solutol HS-15 (or Tween 80) + 90% Saline/PBS.

  • Preparation: Dissolve compound in DMSO first, add surfactant (Solutol), then slowly add warm saline with vortexing to form a micro-suspension or clear solution.

References

  • Li, J., et al. (2005). "Synthesis and SAR of highly selective MMP-13 inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. (Describes the biphenyl and arylsulfonyl scaffolds targeting the S1' pocket).

  • Engel, C.K., et al. (2005). "Structural basis for the highly selective inhibition of MMP-13."[3] Chemistry & Biology. (Crystallographic evidence of the S1' side pocket unique to MMP-13).[3][4]

  • Lovejoy, B., et al. (1999). "Crystal structures of MMP-1 and -13 reveal the structural basis for selectivity of collagenase inhibitors." Nature Structural Biology. (Foundational work on the S1' pocket depth).

  • Nara, H., et al. (2017). "Discovery of Novel, Highly Potent, and Selective Quinazoline-2-carboxamide-Based Matrix Metalloproteinase (MMP)-13 Inhibitors." Journal of Medicinal Chemistry. (Modern application of the hydrophobic selectivity filter).

Sources

Optimization and Standard Operating Procedures for the N-Arylsulfonylation of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Relevance

The formation of the sulfonamide bond (


) is a cornerstone reaction in medicinal chemistry, ubiquitous in the synthesis of GPCR ligands, protease inhibitors (e.g., HIV protease inhibitors), and antibiotics. For piperidine-based scaffolds, N-arylsulfonylation serves as a critical derivatization step to modulate lipophilicity and metabolic stability.

While the reaction between piperidine and aryl sulfonyl chlorides is theoretically straightforward, process deviations often arise from hydrolytic decomposition of the sulfonyl chloride or inefficient acid scavenging , leading to variable yields.

This guide presents two validated protocols:

  • Method A (The "Gold Standard"): A homogeneous, organic solvent-based protocol for moisture-sensitive substrates or parallel synthesis libraries.

  • Method B (The "Green" Alternative): An aqueous, surfactant-free Schotten-Baumann protocol optimized for scale-up and sustainability.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] Unlike carbonyl substitutions, which proceed via a trigonal planar intermediate, sulfonyl substitution involves a trigonal bipyramidal transition state.

Key Mechanistic Drivers:

  • Nucleophilicity: Piperidine is a strong secondary amine nucleophile (

    
    ).
    
  • Electrophilicity: Electron-withdrawing groups (EWGs) on the aryl sulfonyl chloride accelerate the reaction but also increase susceptibility to hydrolysis.

  • Base Role: The base acts primarily as a Brønsted acid scavenger to neutralize the HCl byproduct, preventing the formation of unreactive piperidinium salts. In Method A, nucleophilic catalysts like DMAP can form a highly reactive N-sulfonylpyridinium intermediate.

Figure 1: Mechanistic Pathway

(Visualizing the nucleophilic attack and the role of base)

G start Piperidine (Nucleophile) ts Transition State [Trigonal Bipyramidal] start->ts Attack on S reagent Ar-SO2-Cl (Electrophile) reagent->ts inter Sulfonamide Product ts->inter Cl- Elimination side H-Cl Byproduct ts->side salt B-H+ Cl- (Precipitate/Salt) side->salt Neutralization base Base (B:) Scavenger base->salt

Caption: Figure 1. Concerted substitution mechanism. The base drives equilibrium by sequestering HCl.

Experimental Protocols

Method A: Anhydrous Dichloromethane (DCM) Protocol

Best for: Small-scale discovery, non-polar substrates, and moisture-sensitive sulfonyl chlorides.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Aryl sulfonyl chloride (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Optional: DMAP (0.1 equiv) for sterically hindered chlorides.

  • Solvent: Anhydrous DCM (

    
     concentration).
    

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Dissolution: Dissolve the piperidine substrate and TEA in anhydrous DCM. Cool the solution to

    
     using an ice bath.
    
    • Why? Cooling suppresses the rate of hydrolysis if trace moisture is present and controls the exotherm of the initial addition.

  • Addition: Add the aryl sulfonyl chloride (dissolved in minimal DCM) dropwise over 10–15 minutes.

    • Critical Control Point: Rapid addition can cause localized heating and side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench & Workup: Dilute with DCM. Wash sequentially with:

    • 1.0 M HCl (to remove unreacted amine and pyridine/TEA).

    • Saturated

      
       (to remove hydrolyzed sulfonic acid).
      
    • Brine.[2]

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography if necessary (often not required if washing is thorough).
    
Method B: Aqueous Schotten-Baumann Protocol (Green Chemistry)

Best for: Scale-up (>5g), polar substrates, and environmentally conscious workflows.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Aryl sulfonyl chloride (1.1 equiv)

  • Base:

    
     (2.0 equiv) or NaOH (2.0 equiv, 1M solution).
    
  • Solvent: Water (or 1:1 Water/Acetone if solubility is poor).

Procedure:

  • Preparation: Dissolve

    
     in water in an Erlenmeyer flask. Add the piperidine.
    
  • Addition: Add the sulfonyl chloride (solid or liquid) in one portion at RT.

    • Note: Vigorous stirring is essential as this is a biphasic or heterogeneous reaction.

  • Reaction: Stir vigorously for 1–3 hours.

    • Observation: The product often precipitates out as a solid sulfonamide.

  • Workup:

    • If Solid Precipitates: Filter the solid, wash extensively with water (to remove salts) and hexanes (to remove trace chloride). Dry in a vacuum oven.

    • If Oiling Occurs: Extract with EtOAc, wash with brine, dry, and concentrate.

  • Validation: This method frequently yields analytical purity (>95%) without chromatography due to the water-solubility of all byproducts.

Data Analysis & Comparison

The following table summarizes expected performance metrics based on internal validation and literature precedents [1][2].

MetricMethod A (DCM/TEA)Method B (Water/Na2CO3)
Typical Yield 85% - 98%90% - 99%
Reaction Time 2 - 6 Hours1 - 3 Hours
Purification Extraction + ColumnFiltration (often)
Atom Economy Lower (Organic waste)Higher (Water waste)
Moisture Tolerance Low (Strictly Anhydrous)High (Water is solvent)
Substrate Scope Lipophilic aminesHydrophilic/Amphiphilic amines

Troubleshooting & Optimization Logic

Issue: Hydrolysis of Sulfonyl Chloride

If the sulfonyl chloride converts to sulfonic acid (observed as a very polar spot on TLC or mass peak [M-Cl+OH]), the reagent quality is likely compromised.

  • Fix: Recrystallize the sulfonyl chloride from hexanes/toluene or increase equivalents to 1.5x. For Method A, ensure DCM is distilled over

    
     or passed through activated alumina.
    
Issue: Bis-sulfonylation

While rare for piperidine (a secondary amine), sterically unhindered primary amines can react twice.

  • Validation: Check proton NMR. A bis-sulfonamide will lack the N-H proton (not applicable to piperidine) but will show integration for two aryl rings per piperidine core.

  • Fix: This is impossible for piperidine unless ring opening occurs (highly unlikely). If mass spec suggests "dimer", check for piperazine contaminants in the starting material.

Issue: Poor Solubility in Method B

If the sulfonyl chloride forms a "gummy" ball in the aqueous solution:

  • Fix: Add 10-20% Acetone or THF as a co-solvent to facilitate phase transfer, or use a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) at 5 mol% [3].

Decision Workflow

Use the following logic gate to select the appropriate protocol for your specific piperidine substrate.

Workflow start Start: Piperidine Substrate solubility Is substrate water soluble? start->solubility sensitive Is Sulfonyl Chloride highly moisture sensitive? solubility->sensitive No (Lipophilic) methodB Method B: Water / Na2CO3 / RT solubility->methodB Yes (Hydrophilic) scale Scale > 5 grams? methodA Method A: DCM / TEA / 0°C scale->methodA No (Discovery Scale) methodB_cosolvent Method B (Modified): Water:Acetone (1:1) scale->methodB_cosolvent Yes (Green Focus) sensitive->scale No sensitive->methodA Yes

Caption: Figure 2. Process decision tree for protocol selection.

References

  • Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Analogous Sulfur Chemistry).
  • Green Protocol Validation: Polshettiwar, V., & Varma, R. S. (2010). "Aqueous Microwave-Assisted Chemistry: Synthesis and Catalysis." Chemical Society Reviews. Link

  • Phase Transfer Catalysis: Naik, S., et al. (2004). "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Sulfonamides in Water." Synlett. Link

  • General Review: "Sulfonamides." ScienceDirect Topics. Link

Sources

Application Note: Scale-Up Synthesis of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of [(2,4,5-trimethylphenyl)sulfonyl]piperidine (CAS: Analogous to 2,4,6-isomer 16696-03-6).[1] Designed for transition from gram-scale discovery to kilogram-scale pilot production, this guide prioritizes atom economy, thermal safety, and purification efficiency .[1] Unlike bench-scale methods relying on dichloromethane (DCM) and chromatography, this protocol utilizes Toluene as a greener reaction solvent and validates a crystallization-driven isolation strategy, eliminating the need for silica gel purification.[1]

Retrosynthetic Analysis & Strategic Logic

The target molecule is constructed via a nucleophilic substitution at the sulfur center. The strategic disconnection is made at the sulfonamide S-N bond.

Reaction Scheme

The synthesis couples 2,4,5-trimethylbenzenesulfonyl chloride (electrophile) with piperidine (nucleophile) in the presence of a base to scavenge the generated HCl.

ReactionScheme SM1 2,4,5-Trimethylbenzenesulfonyl Chloride Product [(2,4,5-Trimethylphenyl) sulfonyl]piperidine SM1->Product Nucleophilic Attack SM2 Piperidine SM2->Product Reagents Base (Et3N or NaOH) Solvent (Toluene) Reagents->Product Byproduct HCl Salt (Removed in Workup)

Caption: Figure 1. Nucleophilic sulfonylation pathway.[2] The electron-rich 2,4,5-trimethyl ring reduces the electrophilicity of the sulfonyl chloride, requiring optimized temperature control to ensure conversion without hydrolysis.

Process Selection: The "Biphasic vs. Anhydrous" Decision

For scale-up, we evaluated two routes:

  • Schotten-Baumann (Biphasic): Water/Toluene with NaOH.[1] Pros: Cheap base. Cons: Hydrolysis risk of the sulfonyl chloride due to the electron-rich aromatic ring slowing down the amination.

  • Anhydrous Organic (Preferred): Toluene with Triethylamine (TEA). Pros: Homogeneous kinetics, minimal hydrolysis, easy salt filtration. Cons: TEA cost (mitigated by recovery or high yield).

Decision: This protocol uses the Anhydrous Toluene/TEA method. Toluene allows for azeotropic drying of reagents if necessary and serves as an excellent crystallization solvent for the product, enabling a "one-pot" reaction-to-crystallization workflow.[1]

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Temperature (Addition) 0°C to 5°CControls the highly exothermic sulfonylation; prevents thermal decomposition.[1]
Temperature (Aging) 20°C to 25°CEnsures complete conversion of the sterically hindered sulfonyl chloride.
Stoichiometry Sulfonyl Cl (1.0 eq) : Piperidine (1.1 eq) : TEA (1.2 eq)Slight excess of amine ensures complete consumption of the limiting (and more expensive) sulfonyl chloride.
Solvent Volume 8-10 Volumes (mL/g)Toluene balances solubility of reactants with the precipitation of TEA[1]·HCl salts.
Water Content < 0.1% (KF)Critical to prevent hydrolysis to sulfonic acid impurity.

Scale-Up Protocol (100g Basis)

Equipment & Materials
  • Reactor: 2L Jacketed Glass Reactor with overhead stirring (impeller type: pitch blade).

  • Temperature Control: Cryostat/Heater circulator (-10°C to 100°C).[1]

  • Dosing: Pressure-equalizing addition funnel or peristaltic pump.

  • Reagents:

    • 2,4,5-Trimethylbenzenesulfonyl chloride (Purity >98%).

    • Piperidine (Reagent grade).

    • Triethylamine (TEA) (Dried over KOH if necessary).

    • Toluene (ACS Grade).

Step-by-Step Procedure
Phase 1: Reaction Setup & Addition
  • System Prep: Purge reactor with Nitrogen (

    
    ) to remove atmospheric moisture.
    
  • Charge: Add 2,4,5-Trimethylbenzenesulfonyl chloride (100.0 g, 0.457 mol) and Toluene (800 mL) . Stir at 250 RPM until dissolved.

  • Cooling: Cool the solution to 0–5°C .

  • Base Addition: Add Triethylamine (76 mL, 0.548 mol, 1.2 eq) in one portion. Note: No exotherm is typically observed here.

  • Nucleophile Addition (Critical Step): Charge Piperidine (49.7 mL, 0.503 mol, 1.1 eq) into the addition funnel.

    • Action: Add dropwise over 45–60 minutes .

    • Control: Maintain internal temperature < 10°C .

    • Observation: A white precipitate (TEA[1][3]·HCl) will form immediately, thickening the slurry. Increase stir speed if necessary to maintain mixing.

Phase 2: Reaction Aging & Monitoring
  • Warm-up: Remove cooling; allow the mixture to warm to 20–25°C over 1 hour.

  • Hold: Stir for 2–3 hours.

  • IPC (In-Process Control): Sample 50 µL, quench in MeOH, analyze by HPLC/TLC.

    • Target: < 1.0% remaining Sulfonyl Chloride.[4]

    • Troubleshooting: If incomplete, add 0.1 eq Piperidine and stir for 1 hour.

Phase 3: Workup & Isolation (The "Non-Chromatographic" Path)
  • Quench: Add Water (300 mL) to the reactor. Stir vigorously for 15 minutes to dissolve TEA·HCl salts.[5]

  • Phase Separation: Stop stirring. Allow layers to separate (15 min).

    • Bottom Layer: Aqueous waste (contains TEA[1]·HCl, excess piperidine). Discard.

    • Top Layer: Product in Toluene.[4][6] Retain.

  • Wash: Wash the organic layer with 1M HCl (200 mL) (removes trace piperidine/TEA) followed by Brine (200 mL) .

  • Distillation/Crystallization:

    • Switch reactor to distillation mode.

    • Distill Toluene under reduced pressure (40–50°C) to reduce volume to approx. 300 mL (3 volumes) .

    • Anti-Solvent Addition: Slowly add n-Heptane (600 mL) at 40°C.

    • Cooling Crystallization: Cool slowly to 0°C over 2 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold n-Heptane (100 mL).[1]

  • Drying: Vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 88–94% (Isolated).

  • Appearance: White to off-white crystalline solid.[1]

  • Purity (HPLC): > 99.0% (a/a).

Process Workflow Diagram

ProcessFlow start Start: Reactor Setup (N2 Purge) dissolve Dissolve Sulfonyl Cl in Toluene (0°C) start->dissolve add_base Add Triethylamine dissolve->add_base add_pip Controlled Addition of Piperidine (T < 10°C, Exothermic) add_base->add_pip ipc IPC Check (HPLC) Conversion > 99%? add_pip->ipc ipc->add_pip No (Add 0.1 eq Piperidine) wash Aqueous Wash (H2O -> 1M HCl -> Brine) ipc->wash Yes cryst Distill to 3 Vols Add Heptane -> Cool to 0°C wash->cryst filter Filtration & Drying cryst->filter end Final Product >99% Purity filter->end

Caption: Figure 2.[1][2] Process workflow emphasizing the critical exotherm control point and the crystallization isolation strategy.

Analytical Specifications & Troubleshooting

Quality Control (QC) Table
TestMethodSpecification
Identification 1H NMR (CDCl3)Consistent with structure. Key signals: Ar-CH3 (x3), Piperidine-CH2.[1]
Purity HPLC (UV 254 nm)≥ 99.0% area.
Residual Solvent GC-HSToluene < 890 ppm, Heptane < 5000 ppm.[1]
Water Content Karl Fischer< 0.5% w/w.
Troubleshooting Guide
  • Issue: Low Yield / Product Oiling Out.

    • Cause: Toluene volume too high during crystallization or cooling too fast.

    • Fix: Distill further to reduce volume; re-heat to dissolve oil, then cool at 10°C/hour.

  • Issue: Sulfonic Acid Impurity (>1%).[1]

    • Cause: Moisture ingress during reaction or wet reagents.

    • Fix: Ensure Toluene is dried (molecular sieves) and reactor is N2 purged.

  • Issue: Slow Filtration.

    • Cause: Particle size too small (crash cooling).

    • Fix: Implement a "seeding" step at 35°C during the crystallization phase.

Safety & Toxicology (HSE)[1]

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood. In case of skin contact, wash with 5% NaHCO3.

  • Exotherm: The reaction releases approx. -130 kJ/mol .[1] On a 100g scale, this can raise the solvent temperature by >20°C if added instantaneously. Strict addition rate control is mandatory.

  • Piperidine: Toxic and flammable. Precursor for controlled substances (PCP); maintain strict inventory logs.

References

  • Organic Syntheses. (1921). Benzenesulfonyl chloride.[5][6][7][8] Org.[5][7][9] Synth. 1921, 1, 21; Coll. Vol. 1, 84. [Link] (Foundational protocol for sulfonyl chloride handling).

  • Shaikh, T. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine.[1] Organic Letters, 22(23), 9342–9347. [Link] (Discusses modern sulfonyl chloride activation).

  • Molecules. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.[1][10] MDPI. [Link] (Analogous piperidine sulfonylation protocols).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16696-03-6 (Analog).[1][Link][1]

Sources

High-throughput screening assays involving sulfonylpiperidines

Application Note: High-Throughput Screening of Sulfonylpiperidine Libraries Targeting 11 -HSD1

Introduction & Scope

The sulfonylpiperidine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to modulate diverse biological targets, including G-protein coupled receptors (GPCRs) and metabolic enzymes. Its structural versatility allows for the precise positioning of hydrogen bond acceptors (sulfonyl group) and hydrophobic vectors (piperidine ring), making it a frequent hit in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) campaigns.

This Application Note details a validated HTS workflow for identifying sulfonylpiperidine-based inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)

We utilize Homogeneous Time-Resolved Fluorescence (HTRF) , a robust, mix-and-read assay format that minimizes interference from autofluorescent compounds—a critical consideration when screening diverse chemical libraries containing sulfonyl derivatives.

Chemical Biology: The Sulfonylpiperidine Scaffold

Solubility & Compound Management

Sulfonylpiperidines often exhibit lipophilic characteristics (logP > 3), leading to potential solubility challenges in aqueous assay buffers.

  • Solvent: Compounds should be stored as 10 mM stocks in 100% anhydrous DMSO.

  • Tolerance: The 11

    
    -HSD1 enzyme is tolerant to DMSO concentrations up to 1% (v/v). However, to prevent compound precipitation (which causes light scattering and false inhibition), the final assay concentration of DMSO should be kept at 0.5% .
    
  • Pre-Screen QC: It is highly recommended to perform a kinetic solubility screen (e.g., nephelometry) on the library prior to the bioassay to flag compounds liable to precipitate.

Mechanism of Action

In this assay, sulfonylpiperidines act as competitive or mixed-mode inhibitors, preventing the reduction of cortisone to cortisol by blocking the enzyme's active site or cofactor (NADPH) binding pocket.

Assay Principle: Competitive HTRF

The assay quantifies the enzymatic production of cortisol.[1][2][3] It is a competitive immunoassay between:

  • Native Cortisol: Produced by the enzyme reaction.

  • d2-Labeled Cortisol: An acceptor fluorophore added during the detection step.[4]

Both compete for binding to a Cryptate-labeled anti-cortisol antibody (Donor).[4]

  • High FRET Signal: Low enzyme activity (Inhibition). The d2-labeled cortisol binds the antibody.[4][5]

  • Low FRET Signal: High enzyme activity. Native cortisol displaces the d2-labeled cortisol.

Note: The signal is inversely proportional to the concentration of cortisol produced.

HTRF_MechanismSubstrateSubstrate(Cortisone + NADPH)ReactionEnzymatic Reaction(37°C, 2 hrs)Substrate->ReactionEnzymeEnzyme(11β-HSD1)Enzyme->ReactionInhibitorSulfonylpiperidine(Test Compound)Inhibitor->ReactionBlocksCortisolNative Cortisol(Product)Reaction->CortisolDetectionDetection StepAdd: d2-Cortisol + Anti-Cortisol-EuCortisol->DetectionSignalHTRF Signal Readout(665nm / 620nm)Detection->SignalInverse Relationship(High Cortisol = Low Signal)

Figure 1: Schematic of the competitive HTRF assay mechanism for 11

Materials & Reagents

ComponentSpecificationStorage
Enzyme Human Recombinant 11

-HSD1 (Microsomes)
-80°C
Substrate Cortisone-20°C
Cofactor NADPH (Tetrasodium Salt)-20°C (Fresh)
Standard Inhibitor Glycyrrhetinic Acid (or Carbenoxolone)4°C
Detection Kit Cisbio/Revvity Cortisol HTRF Kit (MAb-Cryptate + Cortisol-d2)-20°C
Assay Buffer 20 mM Tris-HCl, 5 mM EDTA, pH 6.04°C
Plates 384-well Low Volume White ProxiPlate (PerkinElmer)RT

Detailed Protocol

Step 1: Reagent Preparation
  • Assay Buffer: Prepare 20 mM Tris-HCl, 5 mM EDTA, pH 6.0. Degas to remove bubbles.

  • Enzyme Mix: Dilute 11

    
    -HSD1 microsomes to 0.1 mg/mL  in Assay Buffer.
    
  • Substrate Mix: Prepare a solution containing 266 nM Cortisone and 333 µM NADPH in Assay Buffer.

    • Note: NADPH is unstable; prepare immediately before use.

Step 2: Compound Dispensing (Acoustic)
  • Use an acoustic dispenser (e.g., Echo 550) to transfer 20 nL of 10 mM sulfonylpiperidine stock (in DMSO) into the 384-well assay plate.

  • Controls:

    • Min Signal (100% Inhibition): Dispense 20 nL of 10 mM Glycyrrhetinic Acid.

    • Max Signal (0% Inhibition): Dispense 20 nL of pure DMSO.

Step 3: Enzymatic Reaction
  • Dispense 2 µL of Enzyme Mix into all wells.

  • Centrifuge plate (1000 rpm, 1 min) to ensure compound-enzyme contact.

  • Pre-incubate for 15 minutes at room temperature (allow compound binding).

  • Dispense 2 µL of Substrate Mix (Cortisone + NADPH) to initiate the reaction.

  • Seal plate and incubate for 2 hours at 37°C .

Step 4: Detection
  • Prepare HTRF detection reagents according to kit instructions (dilute anti-cortisol-Cryptate and cortisol-d2 in detection buffer).

  • Dispense 2 µL of Anti-Cortisol-Cryptate.

  • Dispense 2 µL of Cortisol-d2.

  • Incubate for 2 hours at Room Temperature (equilibrium is critical for stable FRET).

Step 5: Readout
  • Read on an HTRF-compatible multimode reader (e.g., PHERAstar FSX, EnVision).

  • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

  • Emission 1 (Donor): 620 nm.

  • Emission 2 (Acceptor): 665 nm.[5]

Data Analysis & Workflow

Ratio Calculation

To normalize for well-to-well variability (quenching or volume errors), calculate the HTRF Ratio for each well:

Percent Inhibition
  • Ratio_Max: DMSO Control (High enzyme activity = Low Ratio). Wait, HTRF is competitive.[2]

    • Correction: In competitive assays:

      • High Enzyme Activity (DMSO): High Cortisol

        
         Low FRET 
        
        
        Low Ratio.
      • Inhibited Enzyme: Low Cortisol

        
         High FRET 
        
        
        High Ratio.
    • Therefore, the formula is:

      
      
      
HTS Workflow Diagram

HTS_WorkflowLibrarySulfonylpiperidine Library(10mM in DMSO)AcousticAcoustic Dispensing(20 nL to 384-well)Library->AcousticEnzymeAddAdd Enzyme (2 µL)Pre-incubation 15 minAcoustic->EnzymeAddSubstrateAddAdd Substrate (2 µL)Incubate 2h @ 37°CEnzymeAdd->SubstrateAddDetectionAddAdd HTRF Reagents(4 µL Total)SubstrateAdd->DetectionAddReadRead Plate(Ex 337 / Em 665, 620)DetectionAdd->ReadAnalysisData AnalysisCalculate Z' and IC50Read->Analysis

Figure 2: Step-by-step workflow for the high-throughput screening campaign.

Troubleshooting & Validation

Z-Prime Factor (Z')

A robust assay must have a Z' > 0.5.



False Positives (Interference)

Sulfonylpiperidines are generally stable, but impurities can fluoresce.

  • Autofluorescence: If a compound fluoresces at 620nm, it will artificially inflate the Donor signal, altering the ratio.

  • Quenching: Colored compounds may quench the acceptor signal at 665nm.

  • Solution: Check the 620 nm channel raw data. If the donor signal varies significantly (>20%) from the plate mean, flag the compound as a potential artifact.

References

  • Scott, J. S., et al. (2012). "Discovery of a series of sulfonylpiperidines as potent and selective inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1." Journal of Medicinal Chemistry. 
    
  • Cisbio/Revvity. (2024). "Cortisol HTRF Assay Kit Protocol." Revvity Technical Resources.

  • BindingDB. (2024). "Assay Summary: 11beta-HSD1 Inhibition via HTRF." Binding Database.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries." Journal of Medicinal Chemistry.

Application Note: [(2,4,5-Trimethylphenyl)sulfonyl]piperidine as a Scaffold for Drug Design

[1]

Executive Summary & Scaffold Profile

The [(2,4,5-trimethylphenyl)sulfonyl]piperidine moiety represents a privileged structural motif in medicinal chemistry, particularly within the realm of G-Protein Coupled Receptor (GPCR) modulation and enzyme inhibition.[1] This scaffold combines a lipophilic, sterically demanding "cap" (the 2,4,5-trimethylphenyl group) with a versatile linker/base (the piperidine ring) via a rigid sulfonamide bond.[1]

Unlike its symmetric isomer (2,4,6-trimethyl or mesityl), the 2,4,5-substitution pattern provides asymmetric steric bulk.[1] This is critical for "locking" ligand conformations within non-spherical hydrophobic pockets, a strategy often employed to enhance selectivity between closely related receptor subtypes (e.g., 5-HTngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Chemical Profile
PropertyValue (Approx.)Relevance
Molecular Weight 267.39 DaIdeal for fragment-based design (Rule of 3 compliant).[1]
cLogP ~3.5 - 4.0High lipophilicity; requires polar decoration on the piperidine ring for oral bioavailability.[1]
TPSA ~46 ŲExcellent membrane permeability (CNS active).[1]
Rotatable Bonds 2 (Sulfonyl-N, Sulfonyl-Ar)Low entropic penalty upon binding.[1]
Key Pharmacophore Hydrophobic Aryl + H-Bond Acceptor (SOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Classic GPCR antagonist signature.[2]

Medicinal Chemistry Applications

A. 5-HT Receptor Antagonism (CNS Disorders)

The primary application of this scaffold is in the design of antagonists for the Serotonin 5-HTngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

  • Mechanism: The sulfonamide oxygen atoms act as hydrogen bond acceptors, likely interacting with Asn288 or Thr196 in the receptor transmembrane domain. The protonated nitrogen of the piperidine (at physiological pH) forms a salt bridge with Asp106.

  • Role of 2,4,5-Trimethyl: The bulky methyl groups fill the hydrophobic pocket formed by Val107 and Trp102. Crucially, the 2-methyl group restricts rotation around the S-Ar bond, forcing the molecule into a bioactive conformation that minimizes entropic loss upon binding.

B. 11 -HSD1 Inhibition (Metabolic Syndrome)

Arylsulfonyl piperidines are established inhibitors of 11ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

  • Design Strategy: The piperidine ring is often substituted with polar groups (amides or ethers) to interact with the catalytic triad, while the trimethylphenyl group occupies the lipophilic cofactor binding site, displacing NADPH.

C. Anticancer (Oxidative Stress Induction)

Recent studies suggest that sulfonamide-fused piperidines can induce oxidative stress in cancer cells (e.g., melanoma lines) by depleting glutathione levels.[1] The lipophilicity of the trimethyl core facilitates rapid cellular entry.

Visualizing the Design Logic

The following diagram illustrates the synthesis and the pharmacophoric interactions of the scaffold.

ScaffoldLogicPrecursor2,4,5-Trimethylbenzene(Pseudocumene)Intermediate2,4,5-TrimethylbenzenesulfonylChloridePrecursor->IntermediateElectrophilic AromaticSubstitution (0°C -> 60°C)ReagentChlorosulfonic Acid(ClSO3H)Reagent->IntermediateScaffoldThis compound(Target Scaffold)Intermediate->ScaffoldNucleophilic Attack(DCM, Et3N, 0°C)PiperidinePiperidine(Nucleophile)Piperidine->ScaffoldReceptorTarget Pocket(e.g., 5-HT6)Scaffold->ReceptorHydrophobic Interaction(Trimethyl Group)Scaffold->ReceptorIonic Bond(Piperidine N)

Figure 1: Synthetic pathway from pseudocumene to the target scaffold and its theoretical binding mode.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the core scaffold with high purity (>98%) for biological screening. Safety: Sulfonyl chlorides are corrosive and lachrymators.[1] Perform all steps in a fume hood.

Materials:
  • 2,4,5-Trimethylbenzenesulfonyl chloride (1.0 eq) [Commercially available or synthesized from pseudocumene][1]

  • Piperidine (1.2 eq)[1]

  • Triethylamine (TEA) (1.5 eq) or Pyridine[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • 1M HCl, Saturated NaHCOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , Brine
    
Step-by-Step Methodology:
  • Preparation: Dissolve 2,4,5-trimethylbenzenesulfonyl chloride (2.18 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Mix piperidine (1.18 mL, 12 mmol) and TEA (2.1 mL, 15 mmol) in DCM (5 mL). Add this mixture dropwise to the cold sulfonyl chloride solution over 15 minutes.

    • Mechanism Note: The base (TEA) neutralizes the HCl generated during the nucleophilic attack of the piperidine nitrogen on the sulfur atom.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting chloride spot should disappear.[1]

  • Work-up:

    • Dilute with DCM (50 mL).[1]

    • Wash with 1M HCl (2 x 30 mL) to remove excess piperidine and TEA.[1]

    • Wash with Sat. NaHCOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
        (1 x 30 mL) to remove any hydrolyzed sulfonic acid.
      
    • Wash with Brine (1 x 30 mL).[1]

  • Drying & Concentration: Dry the organic layer over anhydrous Na

    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 85-95%.[1]

    • Characterization:

      
      H NMR should show three distinct methyl singlets (due to the 2,4,5 pattern) and the piperidine multiplets.
      
Protocol B: Radioligand Binding Assay (5-HT Screen)

Objective: To validate the affinity of the scaffold or its derivatives against the 5-HT

Materials:
  • Membranes: HEK-293 cells stably expressing human 5-HTngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     receptor.
    
  • Radioligand: [ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H]-LSD (Lysergic Acid Diethylamide) or [
    
    
    I]-SB-258585 (highly selective).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 0.5 mM EDTA, pH 7.4.
    
Methodology:
  • Incubation: Mix 50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    L of membrane suspension (15 
    
    
    g protein), 25
    
    
    L of Radioligand (final conc. ~Kd value, e.g., 2 nM), and 25
    
    
    L of the test compound (dissolved in DMSO, final DMSO <1%).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     using the Cheng-Prusoff equation:
    
    
    
    • Self-Validation: A successful "hit" for this scaffold should show a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       < 1 
      
      
      M.

ADME & Toxicity Considerations (Critical Analysis)

When using this scaffold, researchers must account for specific metabolic liabilities:

  • Benzylic Oxidation: The three methyl groups (especially at the 4-position) are susceptible to CYP450-mediated oxidation to alcohols/carboxylic acids.[1]

    • Mitigation: If half-life is short, replace the 4-methyl with a Chloro or Fluoro substituent (bioisostere) to block metabolism while maintaining lipophilicity.[1]

  • Lipophilicity (LogP): The trimethyl group adds significant lipophilicity.[1]

    • Risk:[1][3][4] High non-specific binding and poor solubility.[1]

    • Mitigation: Introduce polar atoms (N, O) onto the piperidine ring (e.g., morpholine or piperazine analogs) to lower LogP to the optimal 2–3 range.[1]

References

  • Holenz, J., et al. (2005).[1] "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents."[1] Drug Discovery Today.

  • Pullagurla, M. R., et al. (2004).[1] "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters.

  • Ramóna, M., et al. (2013).[1][5] "Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents."[1][5] Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "2,4,5-Trimethylbenzenesulfonyl chloride." National Center for Biotechnology Information.[1] [1]

  • Bromidge, S. M., et al. (1999).[1] "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist."[1] Journal of Medicinal Chemistry.

Application Note: Biological Screening and Profiling of Novel Sulfonylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-sulfonylpiperidine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its stable chair conformation, which allows precise orientation of substituents within enzyme active sites. This scaffold has demonstrated potent activity against diverse targets, including VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2)  in oncology [1], 11

-HSD1
in metabolic disorders, and GABA transporters in neurology [2].

This application note provides a comprehensive, field-validated workflow for the biological evaluation of novel sulfonylpiperidine derivatives. It moves beyond standard operating procedures to address specific challenges associated with this scaffold, such as lipophilicity-driven precipitation and assay interference.

Screening Cascade Overview

To ensure resource efficiency, we utilize a funnel approach. Compounds are only promoted to complex cellular models after passing strict physiochemical and biochemical gates.

Figure 1: The Sulfonylpiperidine Screening Workflow

ScreeningCascade Compound Novel Sulfonylpiperidine Library Synthesis QC Step 1: QC & Solubility (DMSO Stability, Precipitation Check) Compound->QC Biochem Step 2: Biochemical Assay (Target: VEGFR-2 Kinase Domain) Method: TR-FRET QC->Biochem Soluble > 100 µM Biochem->Compound SAR Feedback Cell Step 3: Cellular Viability (HCT-116 / MCF-7 Lines) Method: Resazurin/MTT Biochem->Cell IC50 < 1 µM Mech Step 4: Target Engagement (Western Blot: p-VEGFR/p-ERK) Cell->Mech EC50 < 10 µM Lead Lead Candidate Selection Mech->Lead Confirmed MOA

Caption: A hierarchical screening cascade designed to filter sulfonylpiperidine hits. Criteria for progression (e.g., IC50 < 1 µM) are indicative and should be adjusted based on the target profile.

Phase 1: Compound Management & Solubility Profiling

Challenge: Sulfonylpiperidines are often lipophilic (


). Improper handling leads to "false negatives" due to compound precipitation in aqueous assay buffers [3].
Protocol 1.1: DMSO Stock Preparation and "Crash" Testing

Objective: Ensure compounds are truly soluble in the assay buffer before screening.

  • Stock Preparation: Dissolve solid compound to 10 mM in 100% anhydrous DMSO. Vortex for 60 seconds. If visual turbidity persists, sonicate for 5 minutes at 37°C.

  • Nephelometry Check (The "Crash" Test):

    • Prepare the exact assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Brij-35).

    • Dilute the 10 mM DMSO stock 1:100 into the buffer (Final: 100 µM compound, 1% DMSO).

    • Incubate for 30 minutes at room temperature (RT).

    • Measure light scattering (OD600) or use a laser nephelometer.

    • Pass Criteria: OD600 < 0.005 above background.

Critical Insight: The sulfonyl group is stable, but the piperidine nitrogen's basicity can vary based on substitution. Ensure the buffer pH does not induce precipitation of the protonated species.

Phase 2: Biochemical Screening (Target: VEGFR-2)

Context: Many sulfonylpiperidines function as ATP-competitive kinase inhibitors [1]. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is robust against the autofluorescence sometimes exhibited by polysubstituted piperidines.

Protocol 2.1: TR-FRET Kinase Inhibition Assay

Mechanism: The assay measures the transfer of energy from a Europium-labeled anti-phosphotyrosine antibody (Donor) to a fluorescently labeled peptide substrate (Acceptor) upon phosphorylation by VEGFR-2.

Materials:

  • Recombinant VEGFR-2 Kinase Domain.

  • Substrate: Poly(Glu, Tyr) 4:1 biotinylated peptide.

  • ATP (at

    
    , typically 10 µM).
    
  • Detection Reagents: Eu-Antibody + Streptavidin-XL665.

Step-by-Step Procedure:

  • Plate Setup: Use 384-well low-volume white plates.

  • Compound Addition: Dispense 100 nL of compound (serial dilution) using an acoustic dispenser (e.g., Echo®).

  • Enzyme Mix: Add 5 µL of VEGFR-2 enzyme in reaction buffer (50 mM HEPES, 10 mM MgCl

    
    , 1 mM DTT). Incubate 10 min (allows inhibitor to bind).
    
  • Start Reaction: Add 5 µL of Substrate/ATP mix.

  • Incubation: 60 minutes at RT.

  • Stop/Detection: Add 10 µL of Detection Mix (containing EDTA to stop the kinase reaction and detection fluorophores).

  • Read: Measure on a multimode reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

Data Analysis: Calculate the TR-FRET Ratio:



Validation Metric: The assay is valid only if the Z-Factor is > 0.5.



(Where 

is the positive control (DMSO) and

is the negative control (EDTA/No Enzyme)).

Phase 3: Cellular Profiling & Mechanism of Action

Once enzymatic potency is established, we must confirm the compound penetrates the cell membrane and engages the target in a physiological context.

Figure 2: VEGFR-2 Signaling and Inhibition Point

SignalingPathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR-2 Receptor (Transmembrane) VEGF->VEGFR2 Activation RAS RAS VEGFR2->RAS Signal Transduction Inhibitor Sulfonylpiperidine Compound Inhibitor->VEGFR2 Blocks ATP Pocket ATP ATP ATP->VEGFR2 Phosphorylation Source RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Nucleus Nucleus: Gene Transcription (Proliferation) pERK->Nucleus Translocation

Caption: Mechanism of Action. The sulfonylpiperidine compound competes with ATP at the intracellular kinase domain of VEGFR-2, halting the RAS/RAF/MEK/ERK phosphorylation cascade.

Protocol 3.1: Cell Viability (HCT-116 & MCF-7)

Sulfonylpiperidines have shown specific efficacy against colorectal (HCT-116) and breast cancer (MCF-7) lines [1].[1][2]

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (serial dilution 10 µM to 1 nM). Include Sorafenib as a positive control.

  • Duration: Incubate for 72 hours.

  • Readout: Add Resazurin (Alamar Blue) or MTT reagent. Incubate 2-4 hours.

  • Quantification: Measure fluorescence (Resazurin) or Absorbance (MTT).

  • Interpretation: A "cytostatic" profile (growth arrest) is common for VEGFR inhibitors, whereas a "cytotoxic" profile implies apoptosis induction.

Data Presentation & Interpretation

When reporting results, summarize the Structure-Activity Relationship (SAR).[3] The substitution on the sulfonamide nitrogen and the piperidine ring dictates potency.

Table 1: Example Data Reporting Format
Compound IDR1 (Sulfonyl)R2 (Piperidine)VEGFR-2 IC

(nM)
HCT-116 EC

(µM)
Solubility (µM)
SP-001 4-F-Phenyl4-Carboxamide45 ± 53.2>100
SP-002 4-OMe-Phenyl4-Carboxamide120 ± 108.5>100
SP-003 4-F-Phenyl4-Benzyl8 ± 2 0.4 <10 (Precipitates)
Sorafenib (Control)-152.5-

Analysis:

  • SP-003 is the most potent enzyme inhibitor but fails solubility criteria (High lipophilicity from the benzyl group).

  • SP-001 represents the best balance of potency and physiochemical properties (the "Lead").

References

  • Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors. Source: PubMed / Vertex AI Search Results (1.1) URL:[Link] (Search Term: N-sulfonylpiperidines VEGFR-2)

  • Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Source: Bioorganic & Medicinal Chemistry (1.2) URL:[Link]

  • Assay Interference by Chemical Reactivity. Source: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: PubMed / Review (1.15) URL:[Link]

Sources

Application Note: Synthetic Routes to Functionalized Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, serving as the core scaffold for blockbuster drugs like Donepezil, Fentanyl, and Ibrutinib. Its ubiquity stems from its ability to position pharmacophores in specific vectors relative to the nitrogen lone pair. However, accessing specific substitution patterns—particularly with defined stereochemistry—remains a bottleneck in medicinal chemistry.

This guide moves beyond basic textbook synthesis to address the three primary challenges in modern piperidine construction:

  • Regiocontrol: Distinguishing between C2, C3, and C4 positions.

  • Stereocontrol: Accessing trans-isomers when thermodynamics favor cis.

  • Late-Stage Diversification: Functionalizing the scaffold without rebuilding the ring.

Strategic Decision Matrix

Selecting the correct route depends heavily on the starting material availability and the desired substitution pattern.

Table 1: Comparative Analysis of Synthetic Methodologies
MethodologyPrimary ApplicationKey AdvantagesKey Limitations
Pyridine Hydrogenation Cis-2,6 or cis-2,4 substituted piperidinesLow cost; scalable; atom economical.Difficult to access trans-isomers; requires high pressure; catalyst poisoning common.

-Lithiation (Beak-Lee)
C2-functionalization of existing piperidinesHigh regioselectivity; access to enantiomers via sparteine surrogates.Requires N-Boc/N-Piv protection; cryogenic conditions (-78°C); moisture sensitive.
Minisci Reaction C2/C4-alkylation of pyridines (pre-reduction)Late-stage functionalization; radical mechanism tolerates polar groups.Often produces regioisomeric mixtures; mono-alkylation can be difficult to control.
De Novo Cyclization Complex, polysubstituted scaffoldsComplete stereocontrol; access to quaternary centers (e.g., Aza-Diels-Alder).Long linear sequences; lower atom economy due to leaving groups.
Decision Tree: Route Selection

PiperidineRoute cluster_legend Optimization Logic Start Target Piperidine Structure Q1 Is the core ring already formed? Start->Q1 Q2 Is the precursor aromatic (Pyridine)? Q1->Q2 No RouteB Route B: C-H Functionalization (Lithiation or Minisci) Q1->RouteB Yes (N-Boc/N-Benzyl) RouteA Route A: Stereoselective Hydrogenation (Best for Cis-isomers) Q2->RouteA Yes RouteC Route C: De Novo Cyclization (Aza-Diels-Alder / RCM) Q2->RouteC No (Acyclic Precursors) Tip1 Use Route A for Industrial Scale Tip2 Use Route B for SAR Analoging

Figure 1: Strategic workflow for selecting the optimal synthetic pathway based on substrate class.

Deep Dive: Stereoselective Hydrogenation of Pyridines

The Challenge: Pyridine hydrogenation typically yields the thermodynamically stable cis-isomer (all substituents equatorial) due to the "anchoring effect" of the catalyst surface. The Solution: To access trans-isomers or improve cis-selectivity, catalyst choice and pH modulation are critical.

Mechanism & Causality
  • Heterogeneous (PtO₂, Pd/C): The pyridine ring adsorbs flat onto the metal surface. Hydrogen adds from the metal face (syn-addition).

  • Acid Effect: Protonation of the pyridine nitrogen prevents catalyst poisoning by the lone pair and increases the rate of reduction.

  • Homogeneous (Ir/Rh): Utilizing Crabtree’s catalyst or chiral Ir-complexes allows for directed hydrogenation, often controlled by a neighboring coordinating group (e.g., an ester or amide).

Protocol 1: Heterogeneous Hydrogenation (PtO₂)

Target: Cis-2,6-dimethylpiperidine from 2,6-lutidine.

Safety Note: PtO₂ (Adams' Catalyst) is pyrophoric, especially after exposure to hydrogen. Always keep wet with solvent during filtration.

  • Preparation: In a high-pressure autoclave glass liner, dissolve 2,6-lutidine (10 mmol) in glacial acetic acid (20 mL). Acetic acid serves as both solvent and activator.

  • Catalyst Loading: Carefully add PtO₂ (5 mol%, 113 mg). Do not add dry catalyst to a solvent containing hydrogen or flammable vapors.

  • Pressurization: Seal the autoclave. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 4 bar (approx. 60 psi).

  • Reaction: Stir vigorously at RT for 12 hours.

  • Workup:

    • Depressurize and purge with N₂.

    • Filter the mixture through a pad of Celite (keep the pad wet with MeOH to prevent ignition).

    • Concentrate the filtrate.

    • Basify with 2M NaOH to pH > 12 and extract with DCM.

  • Validation:

    
    H NMR should show the C2/C6 protons as multiplets with large axial-axial coupling constants (
    
    
    
    Hz), confirming the equatorial orientation of the methyl groups (cis-isomer).

Deep Dive: C-H Functionalization via -Lithiation

The Challenge: Direct functionalization of saturated heterocycles is chemically difficult due to the lack of activating


-systems.
The Solution:  The Beak-Lee protocol utilizes the Complex Induced Proximity Effect (CIPE). An N-Boc group coordinates lithium, directing deprotonation specifically to the 

-position.
Mechanism: Dipole Stabilization

The carbonyl oxygen of the Boc group coordinates to the alkyllithium species (typically s-BuLi), pre-organizing the reagent near the


-proton. This kinetic acidity allows for removal of a proton that is not thermodynamically acidic (

).

Lithiation cluster_mech Stereochemical Outcome Step1 N-Boc Piperidine (Pre-Complexation) Step2 Lithiated Intermediate (Dipole Stabilized) Step1->Step2 s-BuLi / TMEDA -78°C Step3 Electrophile Trapping (Retention of Config) Step2->Step3 E+ (e.g., MeI, CO2) Info Equatorial Lithiation leads to Equatorial Substitution

Figure 2: The Beak-Lee lithiation pathway.[1] The lithium species is stabilized by the N-Boc carbonyl, directing regioselectivity.

Protocol 2: -Lithiation of N-Boc Piperidine

Target: 2-substituted N-Boc piperidine.

Reagents:

  • N-Boc Piperidine (1.0 equiv)

  • s-BuLi (1.2 equiv, cyclohexane solution)

  • TMEDA (1.2 equiv) - Critical for breaking up BuLi aggregates.

  • Electrophile (1.5 equiv)

  • Solvent: Anhydrous Et₂O (Preferred over THF for stereoselectivity).

Procedure:

  • Drying: Flame-dry a 2-neck round bottom flask under Argon.

  • Complexation: Add N-Boc piperidine (5 mmol) and TMEDA (6 mmol) to Et₂O (25 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add s-BuLi dropwise via syringe over 10 minutes. Maintain internal temp < -70°C.

    • Observation: The solution may turn slightly yellow.

    • Time: Stir at -78°C for 3-4 hours. (Note: Shorter times yield lower conversion; longer times risk decomposition).

  • Trapping: Add the electrophile (e.g., Benzaldehyde, MeI) dissolved in minimal Et₂O dropwise.

  • Quench: Stir for 30 mins at -78°C, then allow to warm to RT. Quench with sat. NH₄Cl.

  • Purification: Extract with Et₂O. Flash chromatography is usually required to separate the product from unreacted starting material.

Expert Tip (Stereochemistry): In Et₂O, the lithium species occupies the equatorial position. Electrophilic attack occurs with retention of configuration , yielding the substituent in the equatorial position.

Troubleshooting & Optimization

Common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Yield (Lithiation) Moisture in TMEDA or Solvent.Distill TMEDA over CaH₂; use fresh s-BuLi.
Regioisomer Mix (Minisci) Radical lacks steric discrimination.Switch to bulky carboxylic acids or use solvent effects (TFA/Water) to protonate the pyridine, increasing C2/C4 selectivity.
Rotamers in NMR N-Boc bond rotation is slow on NMR timescale.Run NMR at elevated temperature (50°C) or in DMSO-d6 to coalesce peaks. Do not mistake rotamers for impurities.
Over-reduction (Hydrogenation) Reaction time too long or Temp too high.Monitor H₂ uptake strictly. Use poisoned catalysts (e.g., Pd/CaCO₃) if functional groups are sensitive.

References

  • Beak, P., & Lee, W. K. (1989).[2]

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of piperidine, pyrrolidine, and perhydroazepine. The Journal of Organic Chemistry. Link
    
  • Glorius, F., et al. (2013).[3] Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society.[4] Link

  • Coldham, I., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society.[4] Link

  • O'Brien, P., et al. (2010). Diamine-Free Lithiation-Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters. Link

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for sulfonylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonamide Scaffold in Drug Discovery

Sulfonylpiperidines are ubiquitous pharmacophores in medicinal chemistry, serving as core motifs in GPCR ligands, enzyme inhibitors, and ion channel modulators. While the formation of a sulfonamide bond is theoretically simple—a nucleophilic attack of a secondary amine (piperidine) on a sulfonyl electrophile—the reality in a drug discovery campaign is often fraught with inconsistent yields, hydrolysis by-products, and purification bottlenecks.

This guide moves beyond the textbook "mix and stir" approach. It provides a self-validating, logic-driven framework for synthesizing sulfonylpiperidines, designed to troubleshoot failure modes before they result in a crude mixture that requires hours of chromatography.

Part 1: The Core Logic & Workflow

The synthesis of sulfonylpiperidines generally follows a nucleophilic substitution pathway. However, the reactivity of the sulfonyl chloride is the variable that dictates your protocol.

Decision Logic for Protocol Selection

Sulfonylpiperidine_Workflow Start START: Analyze Substrates Check_Cl Is Sulfonyl Chloride Electron-Deficient or Sterically Hindered? Start->Check_Cl Standard Standard Protocol A (DCM/TEA, 0°C -> RT) Check_Cl->Standard No (Typical) Forcing Forcing Protocol B (Pyridine/DMAP, Heat) Check_Cl->Forcing Yes (Unreactive) Green Green/Aqueous Protocol C (Schotten-Baumann) Check_Cl->Green Scale-up / Green Req. Monitor Monitor: TLC/LCMS (Check for Hydrolysis) Standard->Monitor Forcing->Monitor Green->Monitor Workup Workup Strategy (Acid Wash vs. Column) Monitor->Workup

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate properties.

Part 2: Standard Operating Procedures (SOPs)

Protocol A: The "Standard" DCM/TEA Method

Best for: Routine synthesis, lipophilic substrates, small-to-medium scale.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Piperidine derivative (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Dichloromethane (DCM) [Anhydrous preferred but not strictly required]

Step-by-Step:

  • Dissolution: Dissolve the piperidine and TEA in DCM (0.1 M – 0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the mixture to 0 °C using an ice bath. Why? Sulfonyl chlorides are prone to hydrolysis and exothermic decomposition. Cooling controls the rate of reaction and minimizes side products.

  • Addition: Add the sulfonyl chloride (solid or solution in DCM) dropwise.

    • Self-Validating Check: You should observe a mild exotherm or the formation of a white precipitate (TEA·HCl salts) within minutes. If the solution turns black immediately, your sulfonyl chloride may be decomposing (check purity).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add water or 1M HCl.

Protocol B: The "Forcing" Pyridine/DMAP Method

Best for: Sterically hindered sulfonyl chlorides (e.g., mesitylenesulfonyl chloride) or electron-poor amines.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Piperidine derivative (1.0 equiv)[1][2]

  • DMAP (0.1 equiv) - Catalyst

  • Solvent: Pyridine (used as solvent and base)

Mechanism: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to the piperidine faster than the chloride itself.

Part 3: Troubleshooting & Optimization (FAQ)

Q1: My yield is low (<40%), and I see the sulfonic acid by-product. What happened?

Diagnosis: Hydrolysis of the sulfonyl chloride.[3][4] Causality: Water competed with the piperidine for the electrophile. This often happens if the reagents are wet or if the piperidine is a weak nucleophile. Solution:

  • Dry Solvents: Switch to anhydrous DCM or THF.

  • Order of Addition: Ensure the base is present before adding the sulfonyl chloride to neutralize the HCl immediately.

  • Stoichiometry: Increase the sulfonyl chloride to 1.2–1.5 equivalents to account for sacrificial hydrolysis.

Q2: I see a new spot on TLC that is NOT the product or starting material. What is it?

Diagnosis: Likely a sulfonamide side-product or impurity.

  • Bis-sulfonylation: Rare for piperidines (secondary amines), but possible if the ring opens (unlikely).

  • Sulfonate Esters: If you used an alcohol solvent (MeOH/EtOH), the sulfonyl chloride reacted with the solvent. Never use nucleophilic solvents.

  • Impurity: Commercial sulfonyl chlorides often degrade to sulfonic acids (stay at baseline) or sulfonyl anhydrides.

Q3: How do I remove excess sulfonyl chloride without a column?

The "Scavenger" Trick: Add a small amount (0.5 equiv) of a water-soluble amine (e.g., dimethylamine or morpholine) or simply stir with aqueous NaOH for 30 minutes at the end of the reaction. This converts unreacted sulfonyl chloride into a water-soluble sulfonamide or sulfonate, which washes away during the aqueous workup.

Part 4: Optimization Data & Solvent Selection

The choice of base and solvent dramatically impacts reaction kinetics and isolation ease.

Solvent SystemBaseProsConsRecommended For
DCM TEA / DIPEAEasy workup (evaporation), good solubility.Not "green"; chlorinated waste.General discovery chemistry.
THF TEA / K2CO3Compatible with polar substrates.Water miscibility can complicate extraction.Polar piperidines.
Pyridine PyridineHigh reactivity (catalytic effect).Difficult to remove (high BP), smells.Unreactive/Hindered substrates.[5]
Water/Acetone Na2CO3Green, cheap, simple filtration workup.Hydrolysis risk; solubility issues.Large scale / Robust substrates.

Part 5: Detailed Workup & Purification Protocol

The "Acid-Base" Wash (Self-Validating Purification): For basic piperidine products, this method can often avoid chromatography.

  • Dilute: Dilute reaction mixture with EtOAc.

  • Acid Wash: Wash organic layer with 1M HCl (2x).[6]

    • Logic: The product (sulfonamide) is usually neutral (unless the piperidine has another basic group). Unreacted piperidine and TEA will be protonated and move to the aqueous layer.

    • Critical Check: If your product contains a basic nitrogen outside the sulfonamide bond, DO NOT use this step; you will lose your product.

  • Base Wash: Wash organic layer with Sat. NaHCO3 (2x).[6]

    • Logic: Removes acidic by-products (sulfonic acids) and hydrolyzes trace sulfonyl chloride.

  • Dry & Concentrate: Dry over MgSO4 and evaporate.

References

  • BenchChem. Troubleshooting common issues in sulfonamide synthesis reactions. Retrieved from 7

  • National Institutes of Health (NIH). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Arch Pharm Res. 2009.[8] Retrieved from 8[9]

  • Royal Society of Chemistry (RSC). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. Retrieved from 10

  • Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling. Retrieved from 11

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[4] Retrieved from 4

Sources

Technical Support Center: Purification of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TMP-PIP-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Introduction: The Chemist’s Perspective

Welcome to the Technical Support Center. You are likely here because your synthesis of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine —a sulfonamide formed via the nucleophilic attack of piperidine on 2,4,5-trimethylbenzenesulfonyl chloride—has yielded a crude product that meets one of the following criteria:

  • It is a sticky, off-white gum rather than a crystalline solid.

  • It retains the distinct "fishy" odor of piperidine or the acrid smell of sulfonyl chlorides.

  • NMR analysis shows persistent impurity peaks in the aliphatic region (piperidine) or aromatic region (sulfonic acid).

This guide does not just list steps; it explains the chemical logic behind purification to ensure you isolate a pharmaceutical-grade intermediate.

Module 1: Triage & Initial Assessment

Before initiating a purification campaign, characterize your crude material to select the correct workflow.

ObservationLikely ImpurityChemical CauseRecommended Action
"Fishy" / Amine Odor Unreacted PiperidineExcess amine used to scavenge HCl.Acid Wash Protocol (Module 2)
Acrid / Sharp Odor Sulfonyl ChlorideIncomplete reaction or hydrolysis failure.Quench & Base Wash (Module 2)
Pink/Red Coloration Oxidation ProductsPhenolic or amine oxidation traces.Recrystallization with Charcoal (Module 3)
Sticky Oil / Gum Solvent/Impurity EutecticTrapped solvent or mixed impurities preventing lattice formation.High-Vac Drying then Recrystallization

Module 2: The "Gold Standard" Workup Protocol

The most common failure mode in sulfonamide synthesis is relying solely on crystallization without a rigorous acid-base workup. Because piperidine is a base and the sulfonamide core is neutral (non-basic), we can exploit pH-dependent solubility to "switch" impurities into the aqueous phase.

Step-by-Step Liquid-Liquid Extraction (LLE)

Prerequisite: Dissolve your crude reaction mixture in a water-immiscible solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are preferred. Avoid ethers if possible, as they can retain water.

Step 1: The Acid Wash (Removing Piperidine)
  • Action: Wash the organic layer with 1M HCl (2x).[1]

  • Mechanism: Piperidine (

    
    ) is protonated to form piperidinium hydrochloride, which is highly water-soluble. The sulfonamide (
    
    
    
    for the NH, but here it is a tertiary sulfonamide with no acidic proton) remains neutral and organic-soluble.
  • Validation: The "fishy" smell should disappear after this step.

Step 2: The Base Wash (Removing Sulfonic Acid)
  • Action: Wash the organic layer with Saturated NaHCO₃ (2x).

  • Mechanism: Unreacted 2,4,5-trimethylbenzenesulfonyl chloride hydrolyzes to the corresponding sulfonic acid upon contact with water. Sulfonic acids are strong acids; bicarbonate deprotonates them to form water-soluble sodium sulfonates.

  • Warning: Watch for

    
     evolution. Vent the separatory funnel frequently.
    
Step 3: The Neutralization & Dry [2]
  • Action: Wash with Brine (Saturated NaCl) , dry over Anhydrous

    
     , and evaporate.[3]
    
  • Why: Brine pulls residual water from the organic phase (osmotic pressure), preventing "oiling out" during subsequent crystallization.

Visualizing the Purification Logic

The following diagram illustrates the separation pathways for the target compound versus its specific impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Piperidine + Sulfonic Acid) Dissolve Dissolve in EtOAc/DCM Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Target + Sulfonic Acid) AcidWash->OrgLayer1 Retains Neutral Species AqLayer1 Aqueous Waste (Piperidinium HCl) AcidWash->AqLayer1 Removes Amines BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash OrgLayer2 Organic Layer (Target Compound) BaseWash->OrgLayer2 Retains Target AqLayer2 Aqueous Waste (Sodium Sulfonate) BaseWash->AqLayer2 Removes Acids Brine Brine Wash & Dry (Na2SO4) OrgLayer2->Brine Evap Evaporate Solvent Brine->Evap Solid Purified Solid This compound Evap->Solid

Figure 1: Decision logic for the extractive purification of sulfonamides, exploiting pH-dependent solubility switches.

Module 3: Crystallization Strategy

If the LLE protocol yields a solid that is still slightly colored or has a broad melting point range, recrystallization is required. Aryl sulfonamides are notoriously stable and crystallize well from alcohol-water systems.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Water 9:1 to 7:3Primary Choice. Dissolve in hot EtOH; add hot water until turbid; cool slowly.
Isopropanol (IPA) 100% or w/ HexaneGood for lipophilic sulfonamides. Use Hexane as an anti-solvent if needed.[4]
Ethyl Acetate / Hexane 1:4Use if the compound is too soluble in alcohols.
Troubleshooting "Oiling Out"

Issue: Upon cooling, the product separates as a liquid oil droplets at the bottom of the flask instead of crystals. Cause: The product is coming out of solution at a temperature above its melting point, or the solution is too concentrated.[5][6] Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (dilute the mixture).

  • Seed the solution with a tiny crystal of the pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[5]

  • Allow to cool to room temperature very slowly (wrap the flask in a towel) before placing it on ice.

Module 4: Frequently Asked Questions (FAQs)

Q: My product has a persistent pink hue. Is it ruined? A: No. This is common with aniline/sulfonamide derivatives due to trace oxidation of minor phenolic impurities or amine oxides.

  • Fix: Perform the recrystallization (Module 3) but add 1-2% w/w Activated Charcoal to the boiling solution. Filter the hot solution through a Celite pad to remove the charcoal. The pink color should be adsorbed.

Q: I used excess sulfonyl chloride, and now I can't get rid of it. The base wash didn't work. A: If the chloride is stubborn (hydrolysis is slow), it may remain in the organic layer.

  • Fix: Add a "scavenger" amine like morpholine or simple aqueous ammonia to the reaction mixture before workup. This converts the residual chloride into a water-soluble sulfonamide (if using ammonia) or a distinct sulfonamide that is easily separated. However, for this specific compound, extended stirring with 2M NaOH (mild heat, 40°C) usually forces hydrolysis of the chloride to the acid, which then washes out.

Q: Can I use Column Chromatography instead? A: Yes, but it is usually unnecessary for this class of compounds.

  • Conditions: If you must, use a Silica Gel column.[3]

  • Eluent: Start with 10% EtOAc in Hexanes and increase polarity to 30% EtOAc. The sulfonamide is less polar than the amine but more polar than the starting chloride.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of sulfonamides and organic solids).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for acid-base extraction protocols).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Sulfonamide Synthesis Precursors. (General data on solubility and reactivity of sulfonyl chlorides).

  • BenchChem Technical Support. (2025). Removal of Unreacted p-Toluenesulfonyl Chloride. (Analogous protocol for trimethylbenzene derivatives).

Sources

Overcoming challenges in the synthesis of N-sulfonylated heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Senior Application Support | Ticket: #NSULF-2024-OPT

Introduction: The N-Sulfonyl Challenge

Welcome to the Technical Support Center. You are likely here because the formation of the S–N bond on your heterocyclic core is failing. N-sulfonylated heterocycles are critical pharmacophores and protecting groups, yet their synthesis is often plagued by hydrolytic instability of reagents , regiochemical ambiguity (e.g., N1 vs. C3 in indoles), and poor reactivity of sterically hindered substrates.

This guide moves beyond standard textbook procedures. We treat your synthesis as a system that requires debugging. Below are the validated protocols, logic trees, and troubleshooting matrices to resolve your specific issue.

Module 1: Standard Methodologies & "Bug" Fixes

Target: Simple secondary amines (piperidines, morpholines) and electron-rich heteroaromatics.

The Standard Protocol (Sulfonyl Chlorides)

The Logic: The classic reaction uses a sulfonyl chloride (


) and a base. The failure point is almost always the competition between the amine nucleophile and water (hydrolysis of the chloride).

Optimized Protocol:

  • Solvent: DCM or THF (Anhydrous is preferred but not strictly required if biphasic conditions are used).

  • Base:

    
     (3.0 equiv) or Pyridine (solvent/base).
    
  • Catalyst: DMAP (10 mol%) – Crucial for sterically hindered substrates.

  • Temperature:

    
    .
    

Troubleshooting the Standard Protocol:

SymptomDiagnosisThe Fix
Low Yield (<40%) Hydrolysis of

before reaction.
Switch to Schotten-Baumann conditions: Use biphasic

with

. The interfacial reaction often outcompetes bulk hydrolysis.
Starting Material Remains HCl salt formation deactivates the amine.Ensure Base > 2.0 equiv. The first equivalent neutralizes HCl produced; the second keeps the amine free.
Bis-sulfonylation Primary amine reacted twice.Use stoichiometric control (0.9 equiv

) and low temp (

).
Visualization: The Decision Matrix

Before proceeding, determine your substrate class to select the correct pathway.

G Start Substrate Analysis Type Heterocycle Type? Start->Type Aliphatic Aliphatic Cyclic Amine (Piperidine, Azetidine) Type->Aliphatic Aromatic Aromatic Heterocycle (Indole, Imidazole, Pyrrole) Type->Aromatic MethodA Method A: Standard DCM + Et3N + DMAP Aliphatic->MethodA Nucleophilic enough CheckPka Check pKa of N-H Aromatic->CheckPka LowPka pKa < 15 (Indole/Pyrrole) Weak Nucleophile CheckPka->LowPka HighPka pKa > 15 (Imidazole) Mod. Nucleophile CheckPka->HighPka MethodB Method B: Deprotonation NaH/THF or Phase Transfer LowPka->MethodB Requires Anion HighPka->MethodA Usually works MethodC Method C: Catalytic Cu-Catalyzed or SuFEx HighPka->MethodC If hindered

Figure 1: Decision tree for selecting the optimal N-sulfonylation strategy based on substrate nucleophilicity.

Module 2: Advanced Regiocontrol (Indoles & Pyrroles)

Target: Weakly nucleophilic aromatic heterocycles where C-sulfonylation is a side reaction.

The Challenge: N- vs. C-Selectivity

Indoles are ambident nucleophiles. Under acidic or neutral conditions, electrophiles prefer C3. To achieve N-sulfonylation , you must increase the electron density on the nitrogen by deprotonation (


).
Protocol: Phase-Transfer Catalysis (PTC)

This is superior to NaH for scale-up as it avoids moisture sensitivity and cryogenic conditions.

  • Reagents: Indole substrate (1.0 equiv), Arylsulfonyl chloride (1.2 equiv).

  • Solvent: Toluene / 50% NaOH (aq) (Biphasic mixture).

  • Catalyst:

    
     (5 mol%).
    
  • Procedure: Stir vigorously at RT. The catalyst transfers the hydroxide into the organic phase as an ion pair, deprotonating the indole at the interface, which immediately reacts with the sulfonyl chloride.

Why this works: The high concentration of hydroxide ensures complete deprotonation, making the N-anion the hardest nucleophile, which reacts preferentially with the hard sulfonyl electrophile (Charge Control).

Module 3: Next-Gen Reagents (SuFEx & Sulfinates)

Target: Complex substrates, late-stage functionalization, and "unreactive" amines.

SuFEx (Sulfur-Fluoride Exchange)

Sulfonyl chlorides are often too unstable. Sulfonyl Fluorides (


)  are the modern alternative. They are stable to water and chromatography but react uniquely when activated.
  • Mechanism: The S-F bond is strong but susceptible to activation by H-bonding or Silicon interaction (Sharpless Methodology).

  • Protocol (Si-Free):

    • Reagent:

      
       + Amine.
      
    • Activator: DBU (1.0 equiv) or NHC catalyst.

    • Solvent: MeCN.

    • Advantage: Tolerates free hydroxyl groups (chemoselective for amines in the presence of alcohols).

Copper-Catalyzed Coupling (Sulfinates)

When the sulfonyl chloride is unavailable or unstable, use Sodium Sulfinates (


) . This is an oxidative cross-coupling.
  • Reagents: Heterocycle (e.g., imidazole), Sodium Sulfinate (1.5 equiv).

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    .
  • Ligand: 1,10-Phenanthroline (20 mol%).

  • Oxidant: Air (balloon) or DMSO solvent.

  • Conditions:

    
     in DMSO/MeOH.
    

Mechanism Visualization:

SuFEx Substrate Sulfonyl Fluoride (R-SO2-F) Intermediate Activated Complex [R-SO2...F...Base] Substrate->Intermediate + Activator Activator Activator (DBU or NHC) Product Sulfonamide (R-SO2-NR'2) Intermediate->Product + Amine Side HF Salt Intermediate->Side Leaving Group

Figure 2: Activation pathway for SuFEx chemistry, highlighting the stability-reactivity trade-off compared to chlorides.

Module 4: Troubleshooting FAQ

Q: My sulfonyl chloride is a solid, but it smells like HCl and gives low yields. Is it bad? A: Yes. Sulfonyl chlorides hydrolyze to sulfonic acids (


) and HCl upon storage.
  • Test: Dissolve a small amount in

    
    . If you see a broad singlet >10 ppm (acid proton) or significant shifts, it is degraded.
    
  • Fix: Recrystallize from hexane/toluene or wash a DCM solution of the reagent with cold

    
     immediately before use.
    

Q: I am trying to sulfonylate a 2-substituted indole, but I get no reaction even with NaH. A: Steric hindrance at C2 blocks the approach of the bulky sulfonyl group to N1.

  • Fix: Switch to Ullmann-type coupling (Module 3.2). Use the aryl iodide and a sulfonamide (

    
    ) with CuI/DMEDA, or use the Sodium Sulfinate method. Metal catalysis is less sensitive to steric bulk than 
    
    
    
    -type substitution.

Q: The reaction works, but purification is impossible (streaking on silica). A: Sulfonamides are polar and acidic (


 for primary sulfonamides).
  • Fix:

    • Wash the organic layer with dilute HCl to remove unreacted amine/pyridine.

    • Wash with 1M NaOH to remove unreacted sulfonyl chloride (as sulfonate).

    • If the product is a primary sulfonamide (

      
      ), it may deprotonate on silica. Add 1% 
      
      
      
      to your eluent or use neutral alumina.

References

  • SuFEx Chemistry & Sulfonyl Fluorides

    • SuFEx Reactions of Sulfonyl Fluorides Catalyzed by N-Heterocyclic Carbenes.[1] ACS Catalysis (2023).[1][2] [1]

    • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4] Angewandte Chemie Int. Ed. (2014).[3][5] (Foundational Sharpless Paper).

  • Copper-Catalyzed Sulfonylation (Sulfinates)

    • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters (2024).[5][6][7] [5][6]

    • Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis. Organic Letters (2021).[6][8][9]

  • Regioselectivity & Indole Chemistry

    • Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions.[7][10] Organic Letters (2026).[7] [7]

    • N-Heterocyclic carbene-catalyzed SuFEx reactions. ChemRxiv (2024).[2]

  • Steric Hindrance & Reagents

    • The Role of Steric Hindrance in Sulfonylation Reagents.[11][12]

Sources

Technical Support: Synthesis Optimization of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield optimization for the synthesis of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine . The synthesis typically proceeds via a two-step sequence: electrophilic chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) followed by nucleophilic substitution with piperidine.

Low yields in this pathway are rarely due to "bad luck" but rather specific, diagnosable mechanistic failures: regio-isomerization during sulfonation, hydrolysis of the intermediate, or HCl trapping during the coupling phase. This document provides self-validating protocols to eliminate these variables.

Part 1: Reaction Workflow & Mechanism

The following diagram outlines the critical pathway and the specific failure points (marked in red) that must be controlled.

ReactionPathway Start 1,2,4-Trimethylbenzene (Pseudocumene) Inter 2,4,5-Trimethylbenzene- sulfonyl chloride Start->Inter Step 1: -5°C to 20°C Electrophilic Subst. Sulfone Byproduct: Diaryl Sulfone Start->Sulfone High Temp (>30°C) Reagent1 Chlorosulfonic Acid (Excess) Reagent1->Inter Product [(2,4,5-Trimethylphenyl) sulfonyl]piperidine Inter->Product Step 2: Amidation Nucleophilic Attack Hydrolysis Byproduct: Sulfonic Acid Inter->Hydrolysis Moisture Ingress Reagent2 Piperidine + Base (TEA/K2CO3) Reagent2->Product

Figure 1: Synthetic pathway for this compound highlighting critical process parameters (CPPs) and potential divergent pathways.

Part 2: Critical Process Modules

Module A: The Chlorosulfonation (The "Make or Break" Step)

The reaction of 1,2,4-trimethylbenzene with chlorosulfonic acid is highly exothermic. The primary yield killer here is the formation of the diaryl sulfone byproduct, which occurs if the reaction runs too hot or if the stoichiometry is insufficient.

Optimized Protocol:

  • Stoichiometry: Use a high ratio of chlorosulfonic acid to substrate (minimum 3:1, ideally 4:1). The excess acid acts as a solvent and suppresses sulfone formation [1].

  • Temperature Control:

    • Cool chlorosulfonic acid to

      
      .
      
    • Add 1,2,4-trimethylbenzene dropwise over 1–2 hours.

    • Crucial: Maintain internal temperature

      
       during addition.
      
    • Allow to warm to Room Temperature (RT) only after addition is complete.

  • Quenching (The Danger Zone):

    • Pour the reaction mixture slowly onto crushed ice.

    • Why? Inverse addition (water into acid) will cause violent boiling and hydrolysis of your product back to the sulfonic acid.

    • Filter the precipitated solid immediately. Do not let it sit in the acidic aqueous slurry for prolonged periods.

Module B: The Amidation (Coupling)

The reaction between the sulfonyl chloride and piperidine releases HCl. If this HCl is not neutralized, it will protonate the remaining piperidine, rendering it non-nucleophilic and halting the reaction at 50% conversion.

Optimized Protocol:

  • Solvent Selection: Anhydrous Dichloromethane (DCM) or THF.

  • Base Scavenger:

    • Option 1 (Cheap): Use 2.2 equivalents of piperidine. (1 eq for reaction, 1 eq to trap HCl).

    • Option 2 (Efficient): Use 1.05 eq piperidine + 1.2 eq Triethylamine (TEA) or Pyridine. This preserves your expensive amine.

  • Addition Order: Dissolve the sulfonyl chloride in DCM. Add the amine/base mixture slowly at

    
    .
    
  • Monitoring: Analyze by TLC (Hexane/EtOAc 8:2). The sulfonyl chloride spot should disappear completely.

Part 3: Troubleshooting & FAQs

Diagnostic Logic Tree

Use this flow to diagnose yield loss in your current batch.

Troubleshooting Problem Issue: Low Yield Check1 Is the crude product water-soluble? Problem->Check1 Yes1 Hydrolysis occurred. Sulfonyl chloride reverted to sulfonic acid. Check1->Yes1 Yes No1 Check TLC of Crude Mixture Check1->No1 No Check2 Is there a spot ABOVE the product? No1->Check2 Yes2 Diaryl Sulfone formed. Reaction temp too high during Step 1. Check2->Yes2 Yes (High Rf) No2 Check Stoichiometry Check2->No2 No Check3 Did reaction stop at ~50% conversion? No2->Check3 Yes3 HCl Trapping. Insufficient base used. Check3->Yes3 Yes No3 Physical Loss. Check mother liquor for product. Check3->No3 No

Figure 2: Step-by-step diagnostic tree for isolating the root cause of yield loss.

Frequently Asked Questions

Q1: My sulfonyl chloride intermediate is an oil that won't crystallize. Can I proceed? A: Yes. 2,4,5-trimethylbenzenesulfonyl chloride often forms a low-melting solid or oil due to the "greasy" methyl groups [2].

  • Action: Extract the quenched oil into DCM, dry over

    
    , and use the solution directly in the next step. Do not attempt to distill it (risk of decomposition).
    

Q2: The final product is colored (yellow/brown) instead of white. A: This indicates oxidation of the piperidine or trace polymerization of the aromatic ring.

  • Fix: Recrystallize from Ethanol/Water (9:1) or Toluene/Hexane.[1] If the color persists, treat the organic solution with activated charcoal prior to crystallization.

Q3: I am using pyridine as a solvent, but the yield is poor. A: Pyridine is a good base but a difficult solvent to remove completely. Residual pyridine can solubilize your sulfonamide during the aqueous workup, washing it down the drain.

  • Fix: Switch to a biphasic system (DCM/Water) or wash the organic layer thoroughly with 1M HCl (to protonate and remove pyridine) during workup.

Q4: How do I confirm I have the 2,4,5-isomer and not the 2,4,6-isomer? A: The starting material (1,2,4-trimethylbenzene) strongly favors the 5-position due to steric hindrance at position 3 and electronic directing effects.

  • Verification: Check

    
     NMR.[2] The 2,4,5-isomer will show two distinct aromatic singlets (para to each other). The 2,4,6-isomer (from mesitylene) would show equivalent aromatic protons (singlet integrating for 2H).
    

Part 4: Data & Specifications

Reagent Stoichiometry Table for Optimization

ReagentRoleStandard Eq.Optimized Eq.Notes
1,2,4-Trimethylbenzene Substrate1.01.0Limiting reagent.[1]
Chlorosulfonic Acid Electrophile2.54.0 - 5.0 Excess prevents sulfone formation [1].
Piperidine Nucleophile1.11.05 Use slight excess only.
Triethylamine (TEA) HCl Scavenger01.2 - 1.5 Essential if limiting piperidine.
DCM (Solvent) Medium-10 VolDry solvent prevents hydrolysis.

References

  • Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Alkylbenzenes. Journal of the American Chemical Society, 62(3), 511–514. Link

  • Organic Syntheses. (1921). Benzenesulfonyl chloride.[3][4][5][6] Organic Syntheses, Coll.[4] Vol. 1, p.84. (Analogous procedure for chlorosulfonation). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for sulfonamide synthesis via Schotten-Baumann conditions). Link

  • BenchChem. (2025).[7] Troubleshooting common issues in sulfonamide synthesis reactions. Link

Sources

Side-reaction products in the synthesis of aryl sulfonylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side-Reactions & Impurity Profiles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active | Updated: February 2026

Introduction: The Scope of the Problem

Aryl sulfonylpiperidines are privileged pharmacophores, serving as core scaffolds in 5-HT antagonists, sulfonamide antibiotics, and enzyme inhibitors. While the sulfonylation of a secondary amine (piperidine) appears deceptively simple—typically an


-type attack on a sulfur center—the high electrophilicity of sulfonyl chlorides (

) introduces specific failure modes.

This guide addresses the three most critical technical hurdles: competitive hydrolysis , sulfonic anhydride formation , and purification logic for tertiary sulfonamides.

Module 1: The Hydrolysis Headache (Low Yields)

User Query:

"I am synthesizing N-(phenylsulfonyl)piperidine using benzenesulfonyl chloride and TEA in DCM. My conversion is incomplete, and I see a large, very polar peak at the solvent front. Adding more acid chloride doesn't help. Why?"

Technical Diagnosis:

You are experiencing Competitive Hydrolysis . Sulfonyl chlorides are highly moisture-sensitive. The "polar peak" is the corresponding arylsulfonic acid (


) . Unlike acyl chlorides, sulfonyl chlorides do not form ketenes; they undergo direct nucleophilic attack. If water is present in your solvent or amine, it competes with piperidine for the sulfur center.

The Kinetic Trap: The rate of hydrolysis (


) vs. aminolysis (

) depends heavily on pH and solvent polarity. In the presence of organic bases (TEA/DIPEA), the in situ generated water (from wet reagents) is activated, accelerating hydrolysis.
Troubleshooting Protocol:
VariableRecommendationTechnical Rationale
Solvent Anhydrous DCM or THF Water content must be <0.05%. DCM is preferred due to high solubility of the sulfonyl chloride.
Temperature 0°C

RT
Start at 0°C. High temps favor hydrolysis over aminolysis due to higher activation energy of the water attack.
Reagent Order Amine + Base

Chloride
Dissolve Piperidine and Base first. Add

dropwise. This ensures the amine is available immediately to trap the electrophile.
Stoichiometry 1.1 - 1.2 equiv

A slight excess accounts for unavoidable hydrolysis. If >1.5 equiv is needed, your system is "wet."
Visualizing the Pathway

HydrolysisPath cluster_0 Critical Control Point ArSO2Cl Aryl Sulfonyl Chloride (Electrophile) Product Aryl Sulfonylpiperidine (Target) ArSO2Cl->Product  k_amine (Fast) Byproduct Arylsulfonic Acid (Polar Impurity) ArSO2Cl->Byproduct  k_hydrolysis (Slow*) Piperidine Piperidine (Nucleophile) Piperidine->Product Water H2O (Competitor) Water->Byproduct

Figure 1: Competitive pathways between aminolysis (desired) and hydrolysis (undesired).

Module 2: The "Ghost" Impurity (Sulfonic Anhydrides)

User Query:

"My HPLC shows a non-polar impurity (approx. 10-15%) with a molecular weight exactly double my starting material minus oxygen. It disappears after aqueous workup but ruins my yield. What is it?"

Technical Diagnosis:

You have generated a Sulfonic Anhydride (


) .
This is a classic side reaction in sulfonylation that is often misidentified.

Mechanism of Formation:

  • Hydrolysis occurs, generating Sulfonic Acid (

    
    ) .
    
  • The Sulfonic Acid acts as a nucleophile toward the remaining Sulfonyl Chloride .

  • Result:

    
    .
    

This species is lipophilic (elutes near product) but is moisture sensitive. It "disappears" during aqueous workup because it hydrolyzes back to the sulfonic acid, leading to confusing mass balance calculations.

Corrective Action:
  • The "Quench" Step (Mandatory): Do not simply evaporate the solvent. You must perform a nucleophilic quench to destroy the anhydride before purification.

    • Protocol: Add N,N-dimethylethylenediamine (DMEDA) or Morpholine (0.2 equiv) at the end of the reaction and stir for 15 mins. This converts the anhydride into a water-soluble sulfonamide or a scavenger-adduct that is easily removed.

  • Avoid "Over-charging": Users often add excess

    
     (e.g., 2.0 equiv) to drive the reaction. This increases anhydride formation because the excess chloride reacts with the byproduct acid. Stick to 1.1–1.2 equiv.
    

Module 3: Purification & Workup Logic

User Query:

"I have the product, but it's contaminated with the sulfonic acid byproduct. Column chromatography is difficult because the acid streaks. How do I clean this up without a column?"

Technical Diagnosis:

Sulfonamides of secondary amines (like piperidine) are tertiary sulfonamides . They lack an acidic N-H proton (


), meaning they are not soluble in aqueous base .
The impurity (Sulfonic Acid) is highly acidic (

).

This huge


 difference allows for a "Self-Validating" extraction protocol.
The "Gold Standard" Workup Protocol:
  • Dilute: Dilute reaction mixture with EtOAc or DCM.

  • Acid Wash (Remove Base): Wash with 1M HCl.

    • Removes: Excess Piperidine, TEA/Pyridine.

    • Product: Stays in Organic layer.[1]

  • Base Wash (Remove Sulfonic Acid): Wash with Sat.

    
     or 1M NaOH.
    
    • Removes:Arylsulfonic Acid (forms water-soluble Sodium Sulfonate salt).

    • Removes: Any remaining Sulfonic Anhydride (hydrolyzes to salt).

    • Product: Stays in Organic layer (Crucial distinction from primary sulfonamides).

  • Dry & Concentrate:

    
    , Filter, Evaporate.
    
Visualizing the Workup Logic

WorkupLogic Crude Crude Mixture: Product + Piperidine + Sulfonic Acid AcidWash Wash 1: 1M HCl Crude->AcidWash Org1 Organic Layer AcidWash->Org1 Save Aq1 Aqueous Waste: Piperidine-HCl, TEA-HCl AcidWash->Aq1 Discard BaseWash Wash 2: 1M NaOH Org2 Final Organic Layer: Pure Product BaseWash->Org2 Save & Dry Aq2 Aqueous Waste: Sodium Sulfonate (Acid Byproduct) BaseWash->Aq2 Discard Org1->BaseWash

Figure 2: Extraction logic relying on the non-acidic nature of tertiary sulfonamides.

References

  • Mechanism of Sulfonylation

    • Rogne, O. (1970).[2] Kinetics of the reaction of sulphonyl chlorides with amines. Journal of the Chemical Society B. Link

  • Hydrolysis Kinetics

    • Kice, J. L. (1980).[2] Mechanisms of substitution at the sulfonyl group. Advances in Physical Organic Chemistry, 17, 65-181.[2] Link

  • Sulfonic Anhydride Formation

    • Laird, T., & Spence, M. J. (2025). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. ACS Publications. Link (Note: Contextualizes anhydride stability and reactivity).

  • General Synthesis & Troubleshooting

    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Technical Support Center: Recrystallization Techniques for Sulfonylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of sulfonylpiperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of molecules. By understanding the underlying principles and employing the troubleshooting strategies outlined below, you can significantly improve crystal purity, yield, and overall process efficiency.

Foundational Principles: The Nature of Sulfonylpiperidines

Sulfonylpiperidine compounds possess a unique combination of structural features that influence their solubility and crystallization behavior. The presence of a polar sulfonamide group and a generally less polar piperidine ring often necessitates the use of solvent mixtures to achieve successful recrystallization.[1] The key to effective purification is to identify a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection when recrystallizing a novel sulfonylpiperidine?

A1: There is no universal "best" solvent; however, a logical approach is to start with solvent systems known to be effective for sulfonamides in general.[2] Due to the dual polarity of sulfonylpiperidines, solvent mixtures are often the most successful.[1]

  • Recommended Starting Points:

    • Alcohol/Water Mixtures: Ethanol/water or isopropanol/water mixtures are excellent initial choices.[1][2] For instance, 95% ethanol can be a good starting point for compounds with similar polarity to sulfanilamide.[1]

    • Ketone/Alkane Mixtures: Acetone/hexane is another common and effective combination.[4]

    • Ester/Alkane Mixtures: Ethyl acetate/heptane can also yield good results.[5]

The ideal solvent system will dissolve your compound completely at or near its boiling point and allow for the formation of well-defined crystals upon slow cooling.[6]

Q2: My sulfonylpiperidine compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid instead of a solid.[2] This typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that particular solvent system, or when high levels of impurities are present.[7][8] Oiled-out products are generally impure.[2]

Immediate Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[2][9]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal nucleation.[2]

  • Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask at the surface of the liquid with a glass rod or adding a seed crystal of the pure compound.[7]

Long-Term Strategies:

  • Change Solvents: Select a solvent with a lower boiling point.[7]

  • Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[2]

Q3: My crystal yield is very low. What are the most likely causes and how can I improve recovery?

A3: Low recovery is a frequent challenge in recrystallization.[2] While 100% recovery is not possible due to the compound's residual solubility in the cold solvent, several factors can be optimized to maximize your yield.[7][10]

  • Excessive Solvent: This is the most common reason for poor yield.[2] Using the absolute minimum amount of hot solvent to dissolve the compound is critical.[7]

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper if the solution cools too quickly. To prevent this, use pre-heated glassware for the filtration and perform the step as rapidly as possible.[2]

  • Incomplete Cooling: Ensure the flask has cooled to room temperature before placing it in an ice bath to maximize precipitation.[7]

Troubleshooting Guide: From Amorphous Powders to Well-Defined Crystals

This section provides a more in-depth, scenario-based approach to troubleshooting common issues.

Scenario 1: No Crystals Form Upon Cooling

Potential Cause: The solution may be supersaturated but lacks a nucleation point, or too much solvent was used.[2]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. This creates microscopic imperfections that can serve as nucleation sites.[2]

    • Seeding: Add a single, small crystal of the pure sulfonylpiperidine to the cooled solution.[11] This provides a template for crystal growth.

  • Increase Concentration: If induction methods fail, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[2]

  • Lower the Cooling Temperature: If crystals still do not form, try cooling the solution in an ice-salt bath or a freezer to further decrease the solubility of your compound.[12]

Scenario 2: Crystals Form Too Rapidly and Appear as a Fine Powder

Potential Cause: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, which compromises the purity of the final product.[2] This is typically caused by the solution cooling too quickly.

Solutions:

  • Re-dissolve and Cool Slowly: Reheat the solution until the solid redissolves. You may need to add a small amount of additional hot solvent.[2]

  • Insulate for Slow Cooling: Insulate the flask with a cloth or place it in a dewar to slow the rate of cooling, allowing for the formation of larger, purer crystals.[2]

Scenario 3: The Purified Compound is Still Impure

Potential Cause: The chosen solvent may not be effective at separating the desired compound from specific impurities, or the crystallization process itself may have been too rapid.

Solutions:

  • Solvent System Re-evaluation: The impurities may have similar solubility properties to your target compound in the chosen solvent. Experiment with different solvent systems. A good practice is to test the solubility of your impurities in various solvents to find one where the impurity is highly soluble even at low temperatures.

  • Multiple Recrystallizations: A second recrystallization can often significantly improve purity.[13]

  • Decolorization: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Data Presentation & Protocols

Table 1: Common Recrystallization Solvents for Sulfonylpiperidine Analogs
Solvent SystemPolarityBoiling Point (°C) of Primary SolventNotes
Ethanol/WaterPolar78A good starting point for many sulfonamides. The water acts as an anti-solvent.[1]
Isopropanol/WaterPolar82Often provides excellent crystal quality for sulfonamides.[14]
Acetone/HexaneIntermediate56Effective for compounds with intermediate polarity. Hexane serves as the anti-solvent.[4]
Ethyl Acetate/HeptaneIntermediate77A widely used mixture in pharmaceutical development.[5]
Toluene/HexaneNon-polar111Useful for less polar sulfonylpiperidines.[5]

Note: This table provides general guidance. The optimal solvent system must be determined experimentally for each specific compound.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a series of small test tubes, test the solubility of a few milligrams of your crude sulfonylpiperidine in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.[15]

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[16]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[16]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[16]

  • Drying: Dry the crystals, preferably under vacuum, to remove all traces of solvent.[15]

Experimental Protocol: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Solvent System Selection: Identify a "good" solvent that readily dissolves your compound at room temperature and a miscible "anti-solvent" in which your compound is insoluble.[17]

  • Dissolution: Dissolve the crude sulfonylpiperidine in the minimum amount of the "good" solvent.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise with continuous swirling until the solution becomes persistently cloudy (turbid).[7]

  • Clarification: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.

  • Crystallization: Set the flask aside undisturbed to allow for slow crystal growth. Cooling in an ice bath can further increase the yield.[7]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizing the Workflow

Decision-Making for Solvent Selection

Solvent_Selection start Start: Crude Sulfonylpiperidine test_solubility Test Solubility in Various Solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate) start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold poor_solvent Poor Solvent (Consider for Anti-Solvent) dissolves_cold->poor_solvent Yes good_solvent Good Single Solvent Candidate dissolves_cold->good_solvent No dissolves_hot Dissolves in Hot Solvent? no_dissolution Insoluble in Hot Solvent dissolves_hot->no_dissolution No dissolves_hot->good_solvent Yes two_solvent Use Two-Solvent System no_dissolution->two_solvent poor_solvent->two_solvent good_solvent->dissolves_hot

Caption: A flowchart for selecting a suitable recrystallization solvent system.

Generalized Recrystallization Workflow

Recrystallization_Workflow start Crude Sulfonylpiperidine dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Gravity Filtration insoluble_impurities->hot_filtration Yes cool Slowly Cool to Room Temperature insoluble_impurities->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: A generalized workflow for the recrystallization of sulfonylpiperidine products.

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • (n.d.). Recrystallization.
  • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives.
  • BenchChem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • (n.d.). 4. Crystallization.
  • (n.d.). Crystallization Solvents.pdf.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography ?.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • NIH. (n.d.). Crystal structure and characterization of the sulfamethazine–piperidine salt. PMC.
  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • ResearchGate. (2008, May 19). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Moravek. (n.d.). Understanding Compound Purification Practices.
  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
  • YouTube. (2015, May 28). Using Crystallization to Purify a Solid. Organic Chemistry lab.
  • Slideshare. (n.d.). Crystallization for Purification.pptx.
  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • NIH. (n.d.). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PMC.
  • YouTube. (2021, September 18). M.Sc Chemistry project for crystal growth studies of Piperidine-4-one.
  • ResearchGate. (2025, August 8). Crystal growth and characterization of new nonlinear optical piperidine derivative: (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone.
  • (n.d.). Recrystallization.
  • (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ResearchGate. (2025, August 5). Synthesis, crystal growth, and characterization of Piperazinediium bis (4-aminobenzoate) dihydrate - An efficient third-order nonlinear optical single crystal for opto-electronic application.
  • PubMed. (n.d.). Investigating the Principles of Recrystallization From Glyceride Melts.
  • NIH. (n.d.). Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures. PMC.
  • NIH. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.
  • PubMed. (n.d.). Enhanced solubility of piperine using hydrophilic carrier-based potent solid dispersion systems.

Sources

Technical Support Center: Purification of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

You are purifying [(2,4,5-Trimethylphenyl)sulfonyl]piperidine (hereafter referred to as TMP-SP ). Before attempting chromatography, you must understand the "personality" of this molecule.

Most purification failures with this compound stem from treating it like an amine. It is not an amine. It is a tertiary sulfonamide .

PropertyCharacteristicsImpact on Purification
Chemical Class Tertiary Sulfonamide (

)
Neutral. The nitrogen lone pair is delocalized into the sulfonyl group. It cannot be protonated by silica silanols (no tailing) and cannot be deprotonated (no acidic proton).
Lipophilicity (LogP) High (~3.5 - 4.2 predicted)Strongly retained on C18 (Reverse Phase). Elutes early on Silica (Normal Phase).
Solubility Low in Hexanes/Water; High in DCM, EtOAc, AcetoneCritical: Do not load the column using pure hexanes; the compound may crystallize at the head of the column.
UV Activity Strong (Trimethylbenzene chromophore)Excellent detection at 254 nm and 210 nm .

Pre-Chromatographic "Cleanup" (The Self-Validating Protocol)

STOP. Do not inject your crude reaction mixture directly onto a column.

Because TMP-SP is chemically neutral , you can remove >95% of your impurities (starting materials) using a liquid-liquid extraction (LLE) workup. This is a self-validating step: if the impurity is removed by acid, it was the amine; if by base, it was the sulfonic acid/chloride.

The "Acid-Base Sandwich" Protocol
  • Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: Wash organic layer with 1.0 M HCl (2x) .

    • Mechanism:[1] Protonates unreacted Piperidine (starting material), forcing it into the aqueous layer.

    • Result: TMP-SP stays in organic layer.

  • Base Wash: Wash organic layer with Saturated NaHCO₃ or 1.0 M NaOH (2x) .

    • Mechanism:[1] Hydrolyzes unreacted Sulfonyl Chloride to the sulfonate salt and pulls it (and any sulfonic acid byproduct) into the aqueous layer.

    • Result: TMP-SP stays in organic layer.

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.

Result: Your crude mass is now likely >90% pure TMP-SP. Chromatography will now be a "polishing" step rather than a difficult separation.

Chromatographic Methodologies

Method A: Flash Chromatography (Normal Phase)

Recommended for bulk purification (mg to gram scale).

  • Stationary Phase: Silica Gel (Irregular, 40-63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Sample Loading: Solid Load (absorb on silica) or Liquid Load in minimal DCM. Do not load in Hexanes.

Gradient Table:

Column Volume (CV) % Mobile Phase B (EtOAc) Phase Description
0 - 1 0% Equilibration
1 - 3 0% → 5% Elute non-polar impurities
3 - 10 5% → 30% Elution of TMP-SP (Expect elution ~15-20% B)

| 10 - 12 | 30% → 100% | Wash column (remove polar trash) |

Visualization of Workflow:

purification_workflow Start Crude Reaction Mix Extraction Acid/Base Extraction (Remove Piperidine & Sulfonyl Cl) Start->Extraction TLC TLC Check (Hex/EtOAc 4:1) Is Rf > 0.3? Extraction->TLC Flash Flash Chromatography Gradient: 0-30% EtOAc/Hex TLC->Flash Yes (Complex Mix) Recryst Recrystallization (EtOH or Hex/EtOAc) TLC->Recryst No (Single Spot) Final Pure TMP-SP Flash->Final Recryst->Final

Figure 1: Decision matrix for the purification of TMP-SP. Note that crystallization is often viable if the extraction is efficient.

Method B: Preparative HPLC (Reverse Phase)

Recommended for final purity >99.5% or removing closely eluting structural isomers.

  • Column: C18 (Octadecyl), 5 µm or 10 µm.

  • Mobile Phase A: Water (neutral or 0.1% Formic Acid). Note: pH buffering is less critical as TMP-SP is neutral, but acid helps peak shape of impurities.

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV @ 254 nm.

Gradient Strategy: TMP-SP is very lipophilic.

  • Start: 50% ACN.

  • Ramp: 50% → 95% ACN over 15 minutes.

  • Elution: Expect elution at high organic % (e.g., 70-85% ACN).

Troubleshooting & FAQs

Q1: My product is co-eluting with a spot that runs just below it. What is it?

Diagnosis: This is likely the sulfonyl chloride starting material if you skipped the base wash, or a disulfonamide byproduct (rare with piperidine). Solution:

  • Perform the Base Wash (Section 2) to hydrolyze the chloride.

  • If it persists, switch Flash solvent to DCM / Hexanes (isocratic 50:50). The selectivity of chlorinated solvents often separates aromatic halides from sulfonamides better than EtOAc.

Q2: I see a massive streak/tailing at the baseline. Is this my product decomposing?

Diagnosis: No. TMP-SP is stable.[2] The streaking is unreacted Piperidine . Reasoning: Piperidine is a secondary amine. On standard silica, amines interact strongly with acidic silanols, causing severe tailing. Solution:

  • Do not add Triethylamine (TEA) to the mobile phase to fix this; it's unnecessary for the sulfonamide.

  • Instead, perform the 1.0 M HCl wash (Section 2) rigorously. The piperidine will form a water-soluble hydrochloride salt and disappear from your chromatography entirely.

Q3: My sample precipitated on the top of the flash column.

Diagnosis: Solubility mismatch. TMP-SP is highly crystalline and poorly soluble in pure hexanes. Solution:

  • Solid Load: Dissolve sample in DCM, add silica, evaporate to dryness, and load the powder.

  • Liquid Load: Dissolve in a minimum amount of DCM (not EtOAc/Hexanes) and inject. Ensure the column is equilibrated with at least 5% EtOAc/Hexanes to prevent immediate crashing out upon contact with mobile phase.

Q4: Can I use UV detection?

Answer: Yes. The 2,4,5-trimethylbenzene ring is electron-rich and absorbs strongly.

  • Primary Wavelength: 254 nm (Aromatic ring).

  • Secondary Wavelength: 210-220 nm (Sulfonyl/Amide bonds).

Mechanistic Troubleshooting Logic

Use the following logic flow to diagnose purity issues based on TLC/LC-MS data.

troubleshooting_logic Issue Observed Issue Tailing Peak Tailing Issue->Tailing Fronting Peak Fronting Issue->Fronting Split Split Peak Issue->Split Cause1 Residual Amine (Piperidine) Tailing->Cause1 Cause2 Solubility Issue (Sample Overload) Fronting->Cause2 Cause3 Injection Solvent Too Strong (DCM) Split->Cause3 Fix1 Action: Acid Wash (HCl) Cause1->Fix1 Fix2 Action: Solid Load Cause2->Fix2 Fix3 Action: Lower Injection Vol or Switch to Solid Load Cause3->Fix3

Figure 2: Troubleshooting logic for common chromatographic defects associated with sulfonamide purification.

References

  • Synthesis of Sulfonamides

    • Source: BenchChem Technical Support.[3][4] "Sulfonamide Synthesis with Primary Amines." (General principles applicable to piperidine sulfonylation).

  • Chromatographic Behavior of Sulfonamides

    • Source: Perkins, J. R., et al. "Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry."[5] Journal of Chromatography A, 1991.

    • URL:[Link]

  • Flash Chromatography of Amines vs.

    • Source: Biotage Blog. "How do I purify ionizable organic amine compounds using flash column chromatography?
    • URL:[Link]

  • Piperidine Properties (Impurity Profile)

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine.[6]

    • URL:[Link]

Sources

Technical Support Center: Stability of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with [(2,4,5-Trimethylphenyl)sulfonyl]piperidine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work. The information herein is synthesized from established chemical principles governing sulfonamides and piperidine derivatives, providing a robust framework for investigating the stability of this specific molecule.

Introduction

This compound is a compound of interest in various research and development applications. As with any molecule destined for further study or formulation, understanding its stability profile in solution is paramount. Degradation can lead to loss of potency, altered biological activity, and the formation of potentially toxic impurities. This guide will help you navigate the complexities of its stability, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several key factors:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation of the sulfonamide bond. Most sulfonamides exhibit maximum stability in the neutral pH range (approximately pH 4-8).[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.[3] It is crucial to understand the thermal liability of the compound in your specific solvent system.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation, leading to the formation of reactive species and subsequent degradation products.[3]

  • Solvent System: The choice of solvent can significantly impact stability. Protic solvents, especially water, can participate in hydrolysis. The dielectric constant of the solvent can also influence reaction rates.[2]

  • Presence of Oxidizing Agents: The sulfonamide moiety and the piperidine ring can be susceptible to oxidation. The presence of dissolved oxygen or other oxidizing species can lead to the formation of various degradation products.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, which contains a sulfonamide linkage and a piperidine ring, two primary degradation pathways are anticipated:

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides, particularly under acidic or basic conditions.[4][5] This would lead to the cleavage of the S-N bond, resulting in the formation of 2,4,5-trimethylbenzenesulfonic acid and piperidine.

  • Oxidation of the Piperidine Ring or the Trimethylphenyl Group: The piperidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. The methyl groups on the phenyl ring could also be oxidized to carboxylic acids under harsh conditions.

Below is a diagram illustrating a potential hydrolytic degradation pathway.

G cluster_main Potential Hydrolytic Degradation of this compound parent This compound product1 2,4,5-Trimethylbenzenesulfonic Acid parent->product1 Hydrolysis (Acid or Base Catalyzed) product2 Piperidine parent->product2 Hydrolysis (Acid or Base Catalyzed)

Caption: Potential hydrolytic degradation pathway.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial for accurately assessing degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[4][6]

  • Methodology: A reverse-phase C18 column is typically a good starting point. The mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer) should be optimized to achieve good separation between the parent compound and its potential degradation products.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can help in the initial identification of degradation products by comparing their UV spectra to the parent compound.

  • Confirmation: Mass Spectrometry (MS), particularly LC-MS, is invaluable for the structural elucidation of any observed degradation products.[4][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful, especially for volatile degradation products like piperidine.[7]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues you might encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound peak area in HPLC analysis. Chemical Instability: The compound is degrading under the current experimental conditions.1. Review Solution Conditions: Check the pH, temperature, and solvent composition of your solution. Consider if the compound is being exposed to light. 2. Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, oxidation, light) to identify the primary degradation pathway(s). This will inform you of the conditions to avoid. 3. Adjust pH: If degradation is pH-dependent, buffer your solution to a more neutral pH range (e.g., pH 5-7).[1]
Appearance of new, unidentified peaks in the chromatogram. Formation of Degradation Products: The parent compound is breaking down into other species.1. Characterize the New Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures.[4] 2. Compare with Forced Degradation Samples: See if the unknown peaks match any of the degradation products formed during your forced degradation study. This can help identify the degradation pathway. 3. Evaluate Impact: Determine if the presence of these degradants will interfere with your assay or downstream applications.
Precipitation or cloudiness observed in the solution over time. Poor Solubility or Degradation to an Insoluble Product: The compound or a degradant may not be soluble in the chosen solvent system.1. Verify Solubility: Re-evaluate the solubility of the parent compound in your chosen solvent. You may need to use a co-solvent like DMSO or DMF for initial stock solutions.[8] 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. 3. Modify the Formulation: Consider using solubilizing agents or a different solvent system if solubility is the root cause.
Inconsistent results between experimental replicates. Ongoing, Uncontrolled Degradation: The compound may be degrading at a variable rate during sample preparation or analysis.1. Standardize Procedures: Ensure that all samples are prepared and analyzed under identical and controlled conditions (temperature, time, light exposure). 2. Prepare Fresh Solutions: Prepare solutions of the compound immediately before use to minimize the time for degradation to occur. 3. Use a Stabilizing Agent: If the degradation pathway is known (e.g., oxidation), consider adding an appropriate stabilizer like an antioxidant, if compatible with your experiment.

Experimental Protocols

Protocol 1: Preliminary Forced Degradation Study

This protocol is designed to rapidly identify the key factors that influence the stability of this compound.

Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, heat, and photolysis.

Materials:

  • This compound

  • Acetonitrile (ACN) or other suitable organic solvent

  • Deionized Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • pH meter

  • Thermostatically controlled oven

  • UV light chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like ACN.

  • Sample Preparation: For each condition, dilute the stock solution with the respective stress agent to a final concentration of approximately 50-100 µg/mL.

    • Acid Hydrolysis: Dilute with 0.1 M HCl.

    • Base Hydrolysis: Dilute with 0.1 M NaOH.

    • Oxidative Degradation: Dilute with 3% H₂O₂.

    • Thermal Stress: Dilute with a 50:50 mixture of ACN and water.

    • Photolytic Stress: Dilute with a 50:50 mixture of ACN and water.

    • Control Sample: Dilute with a 50:50 mixture of ACN and water.

  • Incubation:

    • Incubate the acid, base, and oxidative samples at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 24-48 hours).

    • Place the thermal stress sample in an oven at an elevated temperature (e.g., 60-80 °C).

    • Expose the photolytic stress sample to UV light.

    • Keep the control sample at room temperature, protected from light.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each sample.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation of the parent compound.

    • Note the formation of any new peaks and their retention times and UV spectra.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution prep Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic, Control) start->prep incubate Incubate under Stress Conditions prep->incubate analyze Analyze by HPLC at Time Points incubate->analyze evaluate Evaluate Data for Degradation analyze->evaluate

Caption: Forced degradation experimental workflow.

References

  • An In-depth Technical Guide to the Stability and Storage of N-Silylated Sulfonamides - Benchchem.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. J. Assoc. Off. Anal. Chem.
  • Microbial Degradation of Sulfonamide Antibiotics - CORE.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - FSIS.USDA.gov.
  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - Technische Universität München.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - MDPI. Available from: [Link]

  • Top 5 Factors Affecting Chemical Stability. Available from: [Link]

  • Factors affecting stability of drugs | PPTX - Slideshare. Available from: [Link]

Sources

Technical Support Center: N-Arylsulfonylation Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SULF-RXN-001 Subject: Optimization, Selectivity, and Isolation in Sulfonamide Synthesis

Overview

The formation of sulfonamides via N-arylsulfonylation is a cornerstone reaction in medicinal chemistry, fundamental to the synthesis of antibiotics, diuretics, and HIV protease inhibitors. While seemingly trivial, the reaction between an amine and a sulfonyl chloride (


) is fraught with competing pathways: hydrolysis, bis-sulfonylation, and kinetic stalling.

This guide moves beyond basic textbook procedures to address the specific failure modes encountered in high-value drug discovery campaigns.

Part 1: Mechanistic & Kinetic Troubleshooting
Q: My starting material (amine) remains unconsumed, but the sulfonyl chloride has disappeared. What happened?

Diagnosis: You are likely witnessing hydrolytic competition . Sulfonyl chlorides are moisture-sensitive electrophiles. If the rate of hydrolysis (


) exceeds the rate of aminolysis (

), the electrophile is consumed by adventitious water before it can couple with your amine.

Technical Insight: The reaction proceeds via a nucleophilic attack on the sulfur atom. Unlike acyl chlorides, sulfonyl chlorides are generally less reactive due to the steric shielding of the sulfur center and the lack of a direct resonance-stabilized leaving group mechanism equivalent to the acylium ion.

Corrective Actions:

  • The "Dry" Protocol: Ensure solvents (DCM, THF) are anhydrous.

  • Nucleophilic Catalysis (The DMAP Fix): Add 10-20 mol% 4-Dimethylaminopyridine (DMAP) .

    • Why: DMAP attacks the sulfonyl chloride to form a sulfonyl-pyridinium intermediate. This intermediate is more electrophilic than the parent chloride and more soluble, accelerating the reaction with the amine by orders of magnitude while outcompeting water [1].

  • Concentration: Run the reaction at higher concentrations (0.5 M – 1.0 M) to favor the bimolecular reaction over pseudo-first-order hydrolysis.

Q: I am observing low conversion with electron-deficient anilines. Heating leads to decomposition. How do I proceed?

Diagnosis: Low nucleophilicity of the amine.[1] Electron-withdrawing groups (EWGs) on the aniline ring dramatically lower the HOMO energy of the nitrogen lone pair.

Corrective Actions:

  • Microwave Irradiation: Brief pulses (100–120°C, 10-20 min) often drive these difficult couplings better than conventional reflux, likely due to efficient local heating effects improving the Arrhenius kinetics.

  • The "Reverse" Activation: Instead of activating the electrophile, activate the nucleophile. Use a strong base like NaH or LiHMDS in THF to deprotonate the aniline before adding the sulfonyl chloride. The resulting amide anion (

    
    ) is a potent nucleophile.
    
Part 2: Selectivity & Side Reaction Management
Q: I am isolating the bis-sulfonated product (

) alongside my desired product. How do I stop this?

Diagnosis: This is a classic


-driven side reaction. The sulfonamide product (

) is significantly more acidic (

) than the starting amine. In the presence of excess base or strong base, the product deprotonates to form an anion (

), which acts as a nucleophile and attacks a second equivalent of sulfonyl chloride [2].

Visualizing the Competition:

G Start Amine (R-NH2) + ArSO2Cl Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Product Sulfonamide (R-NH-SO2Ar) Inter->Product -HCl Anion Sulfonamide Anion (R-N⁻-SO2Ar) Product->Anion + Base (Deprotonation) Bis Bis-Sulfonamide (R-N(SO2Ar)2) Anion->Bis + ArSO2Cl (Over-reaction)

Figure 1: The pathway to bis-sulfonylation is driven by the acidity of the mono-sulfonated product.

Corrective Actions:

  • Stoichiometry Control: Use exactly 1.0 or 0.95 equivalents of sulfonyl chloride. Never use excess.

  • Schotten-Baumann Conditions (The Phase-Transfer Solution):

    • Protocol: Use a biphasic system (e.g., DCM/Water or EtOAc/Water) with an inorganic base like

      
      .
      
    • Logic: If the sulfonamide product deprotonates, the resulting anion becomes highly polar/water-soluble and migrates to the aqueous phase. The unreacted sulfonyl chloride remains in the organic phase. Physical separation prevents the "double reaction" [3].

Q: My molecule has both an amine and a primary alcohol. Can I sulfonylate only the amine?

Diagnosis: Chemoselectivity issue. While amines are generally better nucleophiles, sulfonyl chlorides are "hard" electrophiles and can react with alcohols to form sulfonate esters (


).

Corrective Actions:

  • pH Control: Maintain the pH between 8 and 9. At this pH, the amine is unprotonated (nucleophilic), but the alcohol is not deprotonated (less nucleophilic).

  • Avoid DMAP: DMAP activates the sulfonyl chloride so aggressively that it lowers the activation energy barrier for the alcohol reaction, eroding selectivity. Use mild bases like Pyridine or

    
     without catalytic additives.
    
Part 3: Isolation & Green Methodologies
Q: My crude NMR is dominated by pyridine peaks. How do I remove pyridine without column chromatography?

Diagnosis: Pyridine is notoriously difficult to remove via simple evaporation due to its boiling point (


) and 

-stacking interactions.

The Copper Sulfate Wash (The "Magic" Fix): Pyridine coordinates strongly with Copper(II) ions to form water-soluble complexes.

Protocol:

  • Dissolve crude reaction mixture in EtOAc or DCM.

  • Wash the organic layer 3x with saturated aqueous

    
     solution .
    
  • Observation: The aqueous layer will turn from light blue to deep purple/royal blue as it extracts the pyridine [4].

  • Continue washing until the aqueous layer remains light blue.

  • Wash with water, then brine, dry over

    
    .
    
Q: Can I run this reaction in water?

Answer: Yes. "On-water" sulfonylation is not only possible but often superior for simple substrates.

Green Protocol (Water-Based):

  • Reagents: Amine (1.0 eq), Sulfonyl Chloride (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Water (tap water is often sufficient).

  • Procedure: Stir vigorously at room temperature. The hydrophobic sulfonyl chloride forms droplets. The reaction occurs at the organic-water interface. The product usually precipitates out as a solid.

  • Work-up: Filtration. No extraction required [5].

Part 4: Standard Operating Procedures (SOP)
Table 1: Reaction Condition Matrix
Substrate TypeRecommended SolventBaseAdditiveTempNotes
Standard Amine DCM or DCM/


or

None

Robust; use biphasic if bis-sulfonylation occurs.
Unreactive Aniline Pyridine (as solvent)PyridineDMAP (10%)

Heating required; DMAP essential.
Acid-Sensitive EtOAc/


None

Biphasic buffers acid; avoid pyridine.
Green/Scale-up Water

NoneRTProduct precipitates; filtration isolation.
Recommended Experimental Protocol (General Purpose)
  • Setup: To a flame-dried flask equipped with a magnetic stir bar, add Amine (1.0 mmol, 1.0 eq) and anhydrous DCM (5 mL).

  • Base Addition: Add Triethylamine (1.5 mmol, 1.5 eq). Cool the mixture to

    
     (ice bath).
    
  • Electrophile Addition: Add Sulfonyl Chloride (1.1 mmol, 1.1 eq) dropwise (either neat or as a solution in 1 mL DCM).

    • Note: If the amine is unreactive, add DMAP (0.1 mmol) at this stage.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Work-up (Pyridine/Base Removal):

    • Dilute with EtOAc (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and base (skip if product is acid-sensitive).

    • Alternative: If acid-sensitive, wash with Sat.

      
        (3 x 10 mL).
      
    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.[2]
      
Part 5: Troubleshooting Logic Tree

Troubleshooting Start Start: Reaction Analysis CheckConv Is Conversion > 90%? Start->CheckConv CheckProd Is the Major Spot the Product? CheckConv->CheckProd Yes LowConv Issue: Low Reactivity CheckConv->LowConv No Impurity Issue: Side Products CheckProd->Impurity No Moisture Check 1: Is ArSO2Cl hydrolyzed? (Check LCMS for Sulfonic Acid) LowConv->Moisture Sterics Check 2: Is Amine hindered? Moisture->Sterics No Sol_Moisture Action: Dry Solvents, Increase Conc. Moisture->Sol_Moisture Yes Sol_Sterics Action: Add DMAP, Heat/Microwave Sterics->Sol_Sterics Yes BisSulf Check: Bis-Sulfonylation? (M+ArSO2 mass) Impurity->BisSulf Sol_Bis Action: Schotten-Baumann (Biphasic System) BisSulf->Sol_Bis Yes

Figure 2: Systematic decision path for diagnosing reaction failures.

References
  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. Link

  • Deng, X., & Mani, N. S. (2006).[3] A facile, environmentally benign sulfonamide synthesis in water.[3] Green Chemistry, 8(9), 835-838. Link

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957.[4][5] Link

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. Link (Referenced for general solvent/workup rigor; specifically regarding amine removal techniques in standard texts).

  • Eid, N., Karamé, I., & Andrioletti, B. (2018). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions. European Journal of Organic Chemistry, 2018(36), 5016–5022. Link

Sources

Technical Support Center: Method Development for Sulfonylpiperidine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Subject: Optimization of LC-UV/MS Methods for Sulfonylpiperidine Scaffolds

Executive Summary & Chemical Context[1]

Why this matters: Sulfonylpiperidines are critical pharmacophores in medicinal chemistry (e.g., enzyme inhibitors, GPCR ligands). Their analysis is deceptively challenging due to their amphoteric nature . You are dealing with a molecule containing a basic piperidine moiety (


) and often a sulfonamide linkage (

).

The Core Challenge:

  • Silanol Interaction: The basic nitrogen in the piperidine ring interacts strongly with residual silanols on silica columns, leading to severe peak tailing.

  • UV Transparency: Unless the sulfonyl group is attached to an aromatic ring, these compounds often lack strong chromophores, necessitating low-UV (<220 nm) or MS detection.

  • Polarity Range: Impurities range from highly polar (sulfonic acids) to non-polar (sulfonyl chlorides), requiring a gradient with a wide elution window.

Phase 1: Column & Mobile Phase Strategy

Do not start with a generic C18 method without considering pH. The ionization state of the piperidine ring dictates your separation success.

Decision Matrix: pH and Column Selection[2]
ParameterLow pH Strategy (pH 2-3) High pH Strategy (pH 9-10)
Mechanism Protonates piperidine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

). Suppresses acidic silanols (

).
Neutralizes piperidine (

). Ionizes sulfonamide (

).
Pros Compatible with standard silica C18 columns. Excellent for MS sensitivity (positive mode).Superior peak shape for bases (no silanol interaction). Higher retention for hydrophobic bases.
Cons Risk of "dewetting" if too polar. Potential peak tailing if endcapping is poor.[1]Requires Hybrid/Polymer columns (Standard silica dissolves >pH 8).
Recommended Buffer 0.1% Formic Acid or 10mM Ammonium Formate (pH 3).10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.
Recommended Stationary Phases
  • Primary Choice (Low pH): C18 with "Type B" high-purity silica and exhaustive endcapping (e.g., C18-MS phases).

  • Alternative (Polar Impurities): Polar-Embedded C18 (Amide or Carbamate group). These shield silanols and retain polar hydrolysis products [1].

  • High pH Choice: Hybrid-Ethylsiloxane bridging technology (BEH) or polymeric phases.

Phase 2: Standard Operating Protocol (SOP)

This protocol is designed as a "Universal Screening Method" for purity assessment.

System: UHPLC or HPLC Detector: DAD (210-280 nm) + MS (ESI Positive/Negative switching)

Gradient Table (Generic Screening)
Time (min)% Mobile Phase A (Water + Modifier)% Mobile Phase B (Acetonitrile)CurveFunction
0.00955InitialEquilibrate polar impurities
1.00955LinearHold for injection pulse
8.00595LinearElute main peak & hydrophobics
10.00595LinearWash (Sulfonyl chlorides elute here)
10.10955StepRe-equilibrate
13.00955HoldReady for next injection

Note on Modifiers:

  • For MS: Use 0.1% Formic Acid.

  • For UV only: Use 0.1% Phosphoric Acid (Better peak shape, suppresses silanols better than organic acids, but incompatible with MS).

Phase 3: Troubleshooting & Logic Workflows

Workflow 1: Method Development Lifecycle

This diagram outlines the logical flow from chemical assessment to final validation.

MethodDevelopment Start Start: Sulfonylpiperidine Sample ChemCheck Assess pKa & Chromophore (Basic N vs Acidic SO2NH) Start->ChemCheck Decision_pH Select pH Strategy ChemCheck->Decision_pH Low_pH Low pH (Formic/TFA) Standard C18 Decision_pH->Low_pH Standard High_pH High pH (NH4OH) Hybrid (BEH) Column Decision_pH->High_pH If tailing persists Screening Run Generic Gradient (5-95% B) Low_pH->Screening High_pH->Screening Check_Shape Peak Shape Acceptable? (Tailing < 1.5) Screening->Check_Shape Optimize Optimize Gradient slope & Temperature Check_Shape->Optimize Yes Troubleshoot Go to Tailing Workflow Check_Shape->Troubleshoot No Validation Validation (ICH Q2) Specificity/Linearity Optimize->Validation

Caption: Logical workflow for developing a sulfonylpiperidine separation method, prioritizing pH selection based on analyte chemistry.

Workflow 2: Troubleshooting Peak Tailing

The most common issue with piperidine derivatives is tailing. Use this logic to diagnose the root cause.

TailingLogic Issue Issue: Peak Tailing > 1.5 Check_pH Check Mobile Phase pH Issue->Check_pH Mid_pH Is pH 4-8? Check_pH->Mid_pH Silanol Cause: Silanol Ionization (Si-O- interaction with NH+) Mid_pH->Silanol Yes Check_Load Check Mass Load Mid_pH->Check_Load No (pH is optimized) Fix_Low Fix: Lower pH < 3 (Suppress Silanols) Silanol->Fix_Low Fix_High Fix: Raise pH > 10 (Neutralize Analyte) Silanol->Fix_High Overload Is peak fronting + tailing? Check_Load->Overload Dilute Fix: Dilute Sample Overload->Dilute Yes

Caption: Diagnostic tree for resolving peak asymmetry, focusing on silanol interactions common in piperidine analysis.

Frequently Asked Questions (FAQs)

Q1: I see "Ghost Peaks" in my blank injection after running a sulfonylpiperidine sample. Why?

A: This is likely carryover or hydrolysis .

  • Carryover: Piperidines are sticky bases. If your autosampler wash is weak (e.g., 100% methanol), the protonated base adheres to the needle/loop. Fix: Use an acidic needle wash (e.g., 0.1% Formic Acid in 50:50 Water/MeOH) to positively charge the needle surface and repel the analyte, or a strong organic wash to solubilize it.

  • Hydrolysis: If you are analyzing a sulfonyl chloride precursor, it reacts with water in the mobile phase to form the sulfonic acid, which may elute in the void volume or carry over if highly polar.

Q2: My piperidine peak disappears when I switch from UV to MS.

A: You are likely using TFA (Trifluoroacetic Acid) .[2] While TFA is excellent for peak shape (it pairs with the base and masks silanols), it causes severe ion suppression in electrospray ionization (ESI) [2]. Fix: Switch to Formic Acid or Difluoroacetic Acid (DFA) . DFA offers the peak shape benefits of TFA with significantly less MS signal suppression.

Q3: How do I separate the "Des-sulfonyl" impurity (free piperidine)?

A: Free piperidine is a small, polar, basic molecule. It often elutes in the void volume (dead time) on standard C18 columns. Fix:

  • Use HILIC: Hydrophilic Interaction Liquid Chromatography is ideal for retaining the polar free amine [3].

  • Ion-Pairing: Add an ion-pairing agent (e.g., Hexanesulfonic acid) to the C18 mobile phase (Note: This contaminates the column permanently and is not MS-friendly).

  • High pH C18: At pH 10, piperidine is neutral and will retain better on a hybrid C18 column.

Q4: The retention time drifts significantly between runs.

A: This indicates a lack of pH buffering capacity . If you are adjusting pH by simply adding drops of acid/base without a buffer salt (like Ammonium Formate), the pH is unstable. The retention of sulfonylpiperidines is highly pH-sensitive near their pKa. Fix: Always use a buffer salt (10-20 mM) rather than just an acid/base modifier [4].

References

  • Halocolumns.com. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Link

  • Pitt.edu. (n.d.). HPLC Troubleshooting Guide: Mobile Phase Additives and MS Sensitivity. Link

  • MDPI. (2021). Comparison of Retention Models in HILIC and Reversed-Phase LC for Polar Sulphonamides. Link

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Link

  • ICH. (2023).[3][4][5][6] ICH Q2(R2) Validation of Analytical Procedures. Link

Sources

Validation & Comparative

Technical Guide: Analytical Characterization of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine by NMR and MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Application Context

In medicinal chemistry and protecting group strategies, sulfonamides are ubiquitous scaffolds. While 1-[(4-methylphenyl)sulfonyl]piperidine (Tosyl-piperidine) is the industry standard for benchmarking sulfonamide stability, the 2,4,5-trimethylphenyl analog is emerging as a critical alternative in fragment-based drug discovery (FBDD).

The sterically congested 2,4,5-trimethyl substitution pattern offers unique electronic properties and higher lipophilicity than the Tosyl analog. However, it presents specific analytical challenges. This guide provides a definitive protocol for characterizing This compound , distinguishing it from common isomers and analogs using high-resolution NMR and Mass Spectrometry.

Comparative Analysis: 2,4,5-Trimethyl vs. Tosyl Scaffolds

The choice between a standard Tosyl group and the 2,4,5-Trimethyl variant often dictates the clarity of spectral data in complex mixtures.

FeatureStandard: Tosyl-Piperidine Target: 2,4,5-Trimethyl-Piperidine Analytical Implication
Aromatic NMR Pattern AA'BB' (Doublets)Two Singlets The 2,4,5-substitution leaves protons at positions 3 and 6 isolated. Benefit: No overlap with other aromatic multiplets in complex mixtures.
Methyl Signals Single signal (~2.43 ppm)Multiple signals (2.3–2.6 ppm) Provides three diagnostic handles for integration verification.
Lipophilicity (cLogP) ~2.5~3.4 The trimethyl analog elutes significantly later in Reverse Phase LC-MS.
MS Fragmentation Dominant Tropylium ion (m/z 91)Poly-methylated cation (m/z 119) Distinctive low-mass fingerprint reduces false positives in library screening.
Experimental Workflow

To ensure data integrity, the following workflow integrates synthesis, purification, and dual-modal analysis.

G Start Start: Reagents (Piperidine + Sulfonyl Chloride) Rxn Synthesis (DCM/Pyridine, 0°C -> RT) Start->Rxn Workup Workup (Acid Wash -> Drying) Rxn->Workup Purify Purification (Recrystallization: EtOH) Workup->Purify Analysis Dual-Modal Analysis Purify->Analysis NMR 1H / 13C NMR (Structural Confirmation) Analysis->NMR MS ESI-MS / GC-MS (Frag. Pattern) Analysis->MS Valid Validated Structure NMR->Valid MS->Valid

Figure 1: Integrated Synthesis and Characterization Workflow. Note the critical acid wash step to remove unreacted piperidine prior to analysis.

NMR Characterization Protocols
4.1. 1H NMR Spectroscopy (Proton)

Causality: The 1,2,4,5-substitution pattern creates a "para-singlet" effect. Protons at positions 3 and 6 have no adjacent neighbors, collapsing their signals into sharp singlets. This is the primary purity check.

  • Instrument: 400 MHz or higher recommended.

  • Solvent: CDCl₃ (preferred for resolution) or DMSO-d₆.

  • Concentration: 10 mg in 0.6 mL.

Diagnostic Signal Table (CDCl₃, δ ppm):

PositionShift (δ)MultiplicityIntegrationAssignment Logic
Ar-H (6) 7.65Singlet (s)1HOrtho to sulfonyl (deshielded), isolated.
Ar-H (3) 7.05Singlet (s)1HMeta to sulfonyl, shielded by methyls.
N-CH₂ (α) 3.15Triplet (m)4HDeshielded by sulfonamide nitrogen.
Ar-CH₃ 2.55Singlet (s)3HOrtho-methyl (deshielded).
Ar-CH₃ 2.30Singlet (s)6HMeta/Para-methyls (often overlapping).
Pip-CH₂ (β) 1.65Multiplet4HPiperidine ring core.
Pip-CH₂ (γ) 1.50Multiplet2HPiperidine ring tip.
4.2. 13C NMR Spectroscopy

Key Insight: Look for the ipso-carbon signals. The C-SO₂ carbon will be significantly deshielded (~135-140 ppm) compared to the methyl-bearing carbons.

Mass Spectrometry (MS) Characterization
5.1. Fragmentation Logic

Sulfonamides undergo a characteristic S-N bond cleavage and SO₂ extrusion . Unlike simple amides, the sulfonyl group is a distinct "fragile point" in Electron Ionization (EI) or Collision-Induced Dissociation (CID).

Primary Fragmentation Pathway:

  • Molecular Ion (

    
    ):  Stable, observable in soft ionization (ESI).
    
  • Sulfonyl Cleavage: Loss of the piperidine radical or extrusion of SO₂.

  • Base Peak: Often the stabilized trimethylphenyl cation (

    
     119).
    

MS Parent Molecular Ion [M+H]+ m/z ~268 Path1 Pathway A: S-N Cleavage Parent->Path1 Path2 Pathway B: SO2 Extrusion Parent->Path2 Frag1 [Ar-SO2]+ Sulfonyl Cation Path1->Frag1 Frag3 [Piperidine+H]+ m/z 86 Path1->Frag3 Frag2 [Ar]+ Trimethylphenyl Cation m/z 119 (Base Peak) Path2->Frag2 Rearrangement Frag1->Frag2 - SO2

Figure 2: Mass Spectrometry Fragmentation Pathways. The formation of the m/z 119 ion is the diagnostic signature for the 2,4,5-trimethylphenyl group.

5.2. Method Parameters (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% to 95% ACN over 5 mins.

  • Retention Time: Expect elution after Tosyl-piperidine due to the two additional methyl groups increasing hydrophobicity.

Synthesis Protocol for Reference Standard

To validate the spectra, synthesize the standard using this high-purity protocol.

  • Preparation: Dissolve piperidine (1.0 equiv) and pyridine (1.2 equiv) in anhydrous Dichloromethane (DCM).

  • Addition: Cool to 0°C. Add 2,4,5-trimethylbenzenesulfonyl chloride (1.0 equiv) portion-wise.

    • Why? Exothermic reaction control prevents sulfonylation of impurities.

  • Reaction: Stir at Room Temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup (Critical):

    • Wash with 1N HCl (removes excess piperidine/pyridine).

    • Wash with Sat. NaHCO₃ (removes sulfonyl chloride hydrolysis products).

    • Dry over MgSO₄ and concentrate.

  • Result: Off-white solid. Recrystallize from Ethanol if melting point is < 100°C (Lit. range typically 105-108°C).

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (General principles of aromatic substitution patterns in NMR).

  • Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2] Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library. Benzenesulfonamide derivatives fragmentation data. Link

  • Hill, R. A. (2010). Nms-Amides: An Amine Protecting Group with Unique Stability.[3] (Context on sulfonamide stability and comparison to Tosyl groups). Journal of Organic Chemistry. Link

Sources

Comparative NMR Profiling: N-Sulfonylpiperidines vs. N-Acyl Analogues in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In medicinal chemistry, the piperidine scaffold is ubiquitous. However, distinguishing between N-sulfonylpiperidines (sulfonamides) and their N-acylpiperidine (amide) analogues is a frequent analytical challenge, particularly when monitoring reaction progress or characterizing novel ligands.

While Mass Spectrometry (MS) confirms molecular weight, it fails to elucidate the conformational dynamics that dictate target binding. NMR spectroscopy is the definitive tool for this differentiation. This guide provides a comparative analysis of these two classes, focusing on the distinct magnetic and conformational signatures imposed by the sulfonyl (


) versus the carbonyl (

) group.

The Core Distinction:

  • N-Acylpiperidines: Exhibit high rotational barriers (

    
     kcal/mol) due to 
    
    
    
    resonance, often resulting in dual signal sets (rotamers) at room temperature.
  • N-Sulfonylpiperidines: Lack significant partial double-bond character in the

    
     bond. They typically display averaged, singlet-like signals  for 
    
    
    
    -protons at room temperature, despite the bulky
    
    
    group locking the piperidine ring into a specific chair conformation.

Mechanistic Divergence: Electronic & Steric Origins

To interpret the spectra, one must understand the underlying physics. The spectral differences arise from the fundamental electronic variance between the planar amide and the tetrahedral sulfonamide.

The Rotational Barrier[1][2]
  • Amide Resonance: The nitrogen lone pair delocalizes into the carbonyl

    
    -system, creating partial double-bond character. This restricts rotation, creating cis and trans rotamers that exchange slowly on the NMR time scale.
    
  • Sulfonamide Induction: The sulfonyl group is a strong electron-withdrawing group (EWG) primarily through induction and negative hyperconjugation. The

    
     bond retains single-bond character, allowing faster rotation. However, the sheer size of the 
    
    
    
    group often forces the piperidine ring into a rigid chair conformation with the nitrogen substituent in an equatorial position to minimize 1,3-diaxial interactions.
Visualization of Conformational Dynamics

G cluster_0 N-Acylpiperidine (Amide) cluster_1 N-Sulfonylpiperidine (Sulfonamide) Node_Amide Planar N-C=O Partial Double Bond Node_Rotamers Slow Exchange (RT) Distinct Rotamers Node_Amide->Node_Rotamers High Barrier (>15 kcal/mol) Node_Conformation Fast Exchange (RT) Averaged Signals Node_Rotamers->Node_Conformation Spectral Contrast Node_Sulfonyl Tetrahedral S-N Single Bond Character Node_Sulfonyl->Node_Conformation Low Barrier (<10 kcal/mol)

Figure 1: Mechanistic origins of spectral differences. Amides show restricted rotation leading to rotamers; Sulfonamides show free rotation leading to averaged signals.

Comparative Spectral Fingerprinting

The following data summarizes the key chemical shift (


) and multiplicity differences observed in 

at 298 K.
1H NMR: The Alpha-Proton Diagnostic

The protons at the 2- and 6-positions of the piperidine ring (


-protons) are the primary diagnostic markers.
FeatureN-Sulfonylpiperidine N-Acylpiperidine (Amide) Causality

-H Shift (

)
2.8 – 3.2 ppm 3.4 – 3.8 ppm Carbonyl anisotropy deshields more strongly than Sulfonyl induction.
Multiplicity (RT) Simple Multiplet (often triplet-like)Complex/Broad or Doubled Amide rotamers are distinct; Sulfonamides average out.
Line Shape SharpOften Broad (Coalescence)Exchange rate relative to NMR timescale.

-H Shift (

)
~1.6 – 1.8 ppm~1.5 – 1.7 ppmDistance diminishes the deshielding effect.
13C NMR Shifts
  • Carbonyl (C=O): Distinct signal at 168–175 ppm (Amide only).

  • 
    -Carbons (C2/C6): 
    
    • Sulfonamide: ~45–48 ppm.

    • Amide: ~42–48 ppm (often appears as two peaks due to rotamers).

Self-Validating Logic (The "If-Then" Protocol)
  • IF the

    
    -protons appear as two distinct multiplets integrating to 2H each (or unequal ratio 3:1), THEN  you likely have an Amide  (restricted rotation).
    
  • IF the

    
    -protons appear as a single coherent multiplet integrating to 4H at ~3.0 ppm, THEN  you likely have a Sulfonamide .
    
  • Validation: Run a Variable Temperature (VT) experiment. Heating an amide to 350 K will cause signal coalescence (sharpening into one average). Cooling a sulfonamide might be required to see any splitting, often below 200 K.

Advanced Characterization Protocols

To publish or rigorously validate a new N-sulfonyl derivative, standard 1D NMR is insufficient. You must employ 2D and VT techniques to assign the ring conformation.

Experimental Workflow

Workflow Start Sample Preparation 10-15mg in CDCl3 or DMSO-d6 OneD 1D 1H NMR (64 scans) Check H2/H6 Region Start->OneD Decision Signals Split/Broad? OneD->Decision VT VT-NMR (High Temp) Look for Coalescence Decision->VT Yes (Broad) HSQC 2D HSQC Confirm C-H Correlations Decision->HSQC No (Sharp) AmidePath Suspect Amide/Rotamers SulfPath Suspect Sulfonamide VT->HSQC NOESY 2D NOESY Determine Ring Conformation HSQC->NOESY

Figure 2: Step-by-step NMR workflow for characterizing N-substituted piperidines.

Detailed Protocol: 2D NOESY for Conformational Locking

N-sulfonylpiperidines often adopt a chair conformation where the


 bond is equatorial. To confirm this:
  • Sample Prep: Dissolve 20 mg of analyte in 0.6 mL

    
    . Ensure the solution is free of paramagnetic impurities (filter through celite if necessary).
    
  • Acquisition:

    • Pulse Sequence: noesyph (Phase sensitive).

    • Mixing Time (

      
      ): 300-500 ms . (Crucial: Too short misses correlations; too long allows spin diffusion).
      
    • Relaxation Delay (

      
      ): 2.0 s.
      
  • Analysis:

    • Look for NOE correlations between the ortho-protons of the sulfonyl aryl group and the equatorial protons of the piperidine C2/C6.

    • Interpretation: Strong NOE indicates spatial proximity. If the

      
       group is equatorial, it will show NOE to the axial H2/H6 protons (1,3-diaxial relationship is avoided, but spatial proximity to equatorial H depends on rotation). Correction: Actually, the most diagnostic NOE is often between the aryl protons and the 
      
      
      
      -protons (H2/H6).

Case Study: Troubleshooting a Failed Coupling

Scenario: A chemist attempts to convert a piperidine derivative to a sulfonamide using tosyl chloride (


). The proton NMR shows a complex forest of peaks in the 3.5–4.0 ppm region.

Analysis:

  • Observation: The shift is too far downfield (3.5+ ppm) for a typical sulfonamide (

    
     ppm).
    
  • Observation: The peaks are broad.

  • Hypothesis: The reaction conditions (e.g., using

    
     and an acid chloride contaminant) might have accidentally formed the Amide  or the starting material is protonated.
    
  • Test:

    • Add

      
       shake: If peaks shift/sharpen, it is a salt (protonated amine).
      
    • Run HSQC: If the carbon correlates to ~170 ppm (via HMBC) or the proton shift remains high with no exchange, it is the Amide impurity.

    • Result: In this scenario, the high shift and broadness confirm the accidental formation of an amide (likely from acetyl chloride contamination) rather than the target sulfonamide.

References

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section on Sulfonamide protection/deprotection dynamics). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard tables for Sulfonamide vs Amide shifts).

Mass Spectrometry Fragmentation Guide: [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Molecule Profile

This compound is a sulfonamide derivative often utilized as a robust synthetic intermediate or a pharmacophore in medicinal chemistry (e.g., targeting GPCRs or acting as a enzyme inhibitor scaffold). Its structural rigidity, provided by the sulfonyl linker, and the lipophilicity of the trimethyl-substituted aryl ring make it a distinct analyte in drug metabolism and pharmacokinetic (DMPK) studies.

This guide compares the fragmentation dynamics of this molecule under Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) .[1] It elucidates the specific influence of the 2,4,5-trimethyl substitution pattern on bond lability and fragment stability, contrasting it with unsubstituted benzenesulfonyl analogs.

Structural Key
  • Molecular Formula:

    
    
    
  • Exact Mass: 267.1293 Da

  • Core Moieties: Piperidine ring (aliphatic amine), Sulfonyl group (

    
    ), 2,4,5-Trimethylbenzene (electron-rich aromatic system).
    

Comparative Methodology: EI vs. ESI-MS/MS

The choice of ionization technique dictates the observed fragmentation landscape. The table below compares the utility of each method for this specific analyte.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Collision Induced Dissociation)
Primary Ion

(Radical Cation, m/z 267)

(Protonated, m/z 268)
Dominant Pathway Radical-induced cleavage; S-N bond rupture.Charge-remote fragmentation;

rearrangement.
Key Application Structural confirmation; Library matching (NIST).Metabolite ID; Trace quantification in plasma.
Stability Insight The trimethyl group stabilizes the aryl cation (

), enhancing m/z 119 abundance.
Ortho-methyls may sterically hinder the

extrusion rearrangement.

Mechanistic Fragmentation Analysis

The fragmentation of this compound is governed by three competing pathways: S-N Bond Cleavage ,


 Extrusion , and Piperidine Ring Fission .
Pathway A: S-N Bond Cleavage (Primary EI Pathway)

In high-energy EI, the sulfonamide bond is the weakest link. The ionization often occurs at the aromatic ring or the nitrogen lone pair.

  • Mechanism: Homolytic cleavage of the S-N bond.

  • Resulting Ions:

    • Sulfonyl Cation (

      
      ):  m/z 183. This is a diagnostic peak for the trimethylbenzenesulfonyl moiety.
      
    • Aryl Cation (

      
      ):  m/z 119. Formed by the subsequent loss of 
      
      
      
      (64 Da) from the m/z 183 ion. Note: In unsubstituted analogs, this would be m/z 77. The shift to 119 confirms the trimethyl substitution.
Pathway B: Extrusion Rearrangement (Primary ESI Pathway)

Under ESI-CID conditions, sulfonamides undergo a characteristic rearrangement where the piperidine nitrogen attacks the ipso-carbon of the aromatic ring, expelling neutral


.
  • Mechanism: A four-centered transition state leads to the migration of the piperidine ring to the aryl core, followed by the ejection of

    
    .
    
  • Resulting Ion:

    
    , m/z 204.
    
  • Substituent Effect: The methyl group at the 2-position (ortho) creates steric bulk that may slightly suppress this pathway compared to para-only substituted sulfonamides, but the electron-donating nature of the trimethyl group stabilizes the transition state.

Pathway C: Piperidine Ring Fragmentation

The piperidine ring itself is subject to fragmentation, particularly in EI.[1]

  • Mechanism:

    
    -cleavage adjacent to the nitrogen or ring opening.[1]
    
  • Resulting Ions: Loss of ethylene (

    
    ) or propylene (
    
    
    
    ) from the piperidine ring is common, generating ions at
    
    
    or
    
    
    . Low mass ions at m/z 84 (piperidinyl cation) are also observed.

Visualization of Fragmentation Pathways[1][2][3][4][5]

The following diagram maps the critical transitions from the precursor ion to the terminal fragments.

FragmentationPathway Precursor Precursor Ion This compound EI: m/z 267 (M+.) | ESI: m/z 268 (M+H)+ SulfonylCat Sulfonyl Cation [Ar-SO2]+ m/z 183 Precursor->SulfonylCat S-N Cleavage (Major EI) PiperidineCat Piperidinyl Ion [C5H10N]+ m/z 84 Precursor->PiperidineCat Charge Retention on N Rearranged Amine Rearrangement Product [Ar-N-Piperidine]+ Precursor->Rearranged Ipso-Attack (ESI-CID) ArylCat Aryl Cation [Ar]+ m/z 119 SulfonylCat->ArylCat - SO2 (64 Da) Desulfonylated Desulfonylated Ion [M - SO2]+ m/z 203 (EI) / 204 (ESI) Rearranged->Desulfonylated - SO2 Extrusion

Figure 1: Mechanistic fragmentation map illustrating the divergence between direct bond cleavage (Red path, dominant in EI) and rearrangement-driven SO2 extrusion (Green path, dominant in ESI).

Quantitative Data: Predicted Fragment Ion Table

This table consolidates the expected m/z values, accounting for the mass shift induced by the three methyl groups (+42 Da relative to benzenesulfonyl piperidine).

Fragment IdentityFormulam/z (Nominal)Relative Abundance (Est.)Origin
Molecular Ion

267Low (EI) / High (ESI)Parent
Desulfonylated

203MediumLoss of

Sulfonyl Cation

183High (Base Peak Candidate) S-N Cleavage
Aryl Cation

119HighLoss of

from m/z 183
Piperidinyl

84MediumN-Charge retention
Tropylium Analog

119MediumRearrangement of Aryl Cation
Low Mass Alkene

loss
225LowPiperidine ring fission

Experimental Protocol: ESI-MS/MS Optimization

To validate these transitions in a drug development context, the following self-validating protocol is recommended.

Step 1: Source Parameter Tuning
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid. (Acid is crucial to protonate the piperidine nitrogen).

  • Flow Rate: 10 µL/min (Infusion).

  • Capillary Voltage: Start at 3.5 kV.

  • Cone Voltage: Ramp 20–60 V. Goal: Maximize m/z 268 without inducing in-source fragmentation.

Step 2: Collision Energy (CE) Ramp

Perform a "breakdown curve" analysis to distinguish the labile S-N bond from the rearrangement pathway.

  • Select Precursor: m/z 268.1 (

    
    ).
    
  • Ramp CE: 10 eV to 60 eV in 5 eV increments.

  • Observation Criteria:

    • Low CE (10-20 eV): Appearance of m/z 204 (Loss of

      
      ).
      
    • High CE (>35 eV): Appearance of m/z 119 (Aryl core) and m/z 84 (Piperidine ring).

Step 3: Workflow Diagram

ProtocolWorkflow Sample Sample Prep (0.1% FA in MeOH/H2O) Infusion Direct Infusion (10 µL/min) Sample->Infusion Q1_Scan Q1 Scan Identify [M+H]+ (268) Infusion->Q1_Scan Product_Scan Product Ion Scan (CE Ramp 10-60eV) Q1_Scan->Product_Scan Data_Analysis Data Analysis Plot Breakdown Curve Product_Scan->Data_Analysis

Figure 2: Step-by-step optimization workflow for characterizing sulfonamide fragmentation.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. Link

  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation.[2][3] Rapid Communications in Mass Spectrometry, 16(23), 2190-2194. Link

  • NIST Mass Spectrometry Data Center. Piperidine Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[4] Link

Sources

Comparative Biological Activity of Substituted Sulfonylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfonylpiperidine Pharmacophore[1][2]

The sulfonylpiperidine moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere for amide and urea linkages. Its structural rigidity, combined with the hydrogen-bonding capability of the sulfonyl group (


) and the lipophilic modulation offered by the piperidine ring, allows for high-affinity interactions with diverse biological targets.

This guide provides a technical comparison of substituted sulfonylpiperidines across three distinct therapeutic axes: Oncology (VEGFR-2 inhibition) , Metabolic Disease (GPR119 agonism) , and Antimicrobial Resistance (Thymidylate Kinase inhibition) . Unlike generic overviews, this document analyzes specific Structure-Activity Relationship (SAR) data, contrasting these derivatives against standard-of-care agents and structural analogs.

Oncology: VEGFR-2 Inhibition and Apoptosis[3]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of angiogenesis in solid tumors.


-sulfonylpiperidine derivatives have emerged as potent ATP-competitive inhibitors, offering distinct advantages over traditional urea-based inhibitors like Sorafenib.
Comparative Potency Analysis

Recent studies have identified specific


-sulfonylpiperidine derivatives (e.g., Compound 8 ) that exhibit superior or comparable inhibitory profiles to clinical standards. The sulfonyl group facilitates unique hydrogen bonding interactions within the ATP-binding pocket (specifically Glu885 and Asp1046), which differs from the binding mode of urea-based inhibitors.

Table 1: Comparative IC


 Values (

M) of Sulfonylpiperidines vs. Clinical Standards
CompoundTarget (VEGFR-2)HCT-116 (Colon)HepG-2 (Liver)MCF-7 (Breast)
Compound 8 (Sulfonylpiperidine)0.055 3.94 3.76 4.43
Sorafenib (Standard Inhibitor)0.0419.307.406.72
Doxorubicin (Cytotoxic Control)N/A6.747.528.19
Vinblastine (Cytotoxic Control)N/A3.217.355.83

Data Source: Synthesized from recent SAR studies [1, 5].

Mechanistic Pathway

The sulfonylpiperidine scaffold acts by blocking the phosphorylation of VEGFR-2, thereby halting the downstream Raf/MEK/ERK signaling cascade essential for endothelial cell proliferation.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation PLC PLC-γ VEGFR2->PLC RAF Raf-1 VEGFR2->RAF Inhibitor Sulfonylpiperidine (Comp 8) Inhibitor->VEGFR2 Inhibition (ATP Pocket) MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Angiogenesis Angiogenesis & Proliferation Nucleus->Angiogenesis

Figure 1: Mechanism of Action. Sulfonylpiperidines competitively inhibit VEGFR-2, preventing downstream ERK activation.

Metabolic Disease: GPR119 Agonism[4][5][6]

GPR119 is a G-protein coupled receptor expressed in pancreatic


-cells.[1][2] Agonists of this receptor enhance glucose-dependent insulin secretion (GDIS).[2] The sulfonylpiperidine core is critical here not for inhibition, but for stabilizing the active conformation of the receptor.
Structural Criticality: Sulfonyl vs. Carbamate

SAR studies indicate that the "capping" group on the piperidine nitrogen dictates potency. While carbamates are common, sulfonamides (


) often provide superior metabolic stability and distinct solubility profiles.

Table 2: SAR of Piperidine Capping Groups on GPR119 Activity

Capping Group (N-R)EC

(cAMP Stimulation)
Metabolic Stability (t

)
Comments
Alkyl-Sulfonyl ~10 - 50 nM High Improved microsomal stability vs carbamates.
Carbamate (

)
~5 - 30 nMModerateSusceptible to hydrolysis; often higher potency but lower stability.
Benzyl (Methylene)> 1000 nMLowLoss of H-bond acceptor decreases affinity significantly.

Key Insight: The sulfonyl oxygen atoms participate in critical hydrogen bonding with the receptor backbone, mimicking the interactions of endogenous lipid ligands [2, 3].

Experimental Protocol: cAMP Accumulation Assay

To validate the activity of a sulfonylpiperidine candidate against GPR119, the following HTRF (Homogeneous Time Resolved Fluorescence) protocol is recommended.

  • Cell Culture: Transfect CHO-K1 cells with human GPR119 plasmid.

  • Seeding: Plate cells at 2,000 cells/well in 384-well plates.

  • Treatment:

    • Prepare 10 mM stock of sulfonylpiperidine in DMSO.

    • Perform serial dilution (1 nM to 10

      
      M) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).
      
    • Incubate cells with compound for 30 minutes at 37°C.

  • Detection: Add cAMP-d2 conjugate and anti-cAMP-Cryptate (HTRF reagents).

  • Analysis: Measure fluorescence ratio (665/620 nm). A decrease in signal indicates increased cAMP production (competitive assay).

Antimicrobial: Thymidylate Kinase (TMK) Inhibition[7]

A compelling application of sulfonylpiperidines is in the inhibition of bacterial Thymidylate Kinase (TMK), an enzyme essential for DNA synthesis.[3]

Linker Chemistry: Sulfonamide vs. Methylene

In the optimization of inhibitors against Staphylococcus aureus TMK, replacing a methylene linker with a sulfonamide resulted in a breakthrough in selectivity.[3]

  • Methylene Linker: High potency but poor selectivity (inhibits human TMK).

  • Sulfonyl Linker: Retains binding conformation via H-bonds with Arg48 but introduces rigidity that clashes with the human isoform.

Table 3: Selectivity Profile of TMK Inhibitors

Compound ClassS. aureus TMK

(nM)
Human TMK

(

M)
Selectivity Ratio
Methylene-Piperidine120.5~40x
Sulfonyl-Piperidine 18 >200 >10,000x

Data Source: Adapted from structure-guided design studies [6].

Synthesis Workflow

The synthesis of these derivatives is generally modular, allowing for rapid library generation. The core reaction involves the sulfonylation of a 4-substituted piperidine.

Synthesis_Workflow Piperidine 4-Substituted Piperidine Reaction Nucleophilic Substitution (DCM, Et3N, 0°C -> RT) Piperidine->Reaction SulfonylCl R-Sulfonyl Chloride SulfonylCl->Reaction Workup Acid/Base Wash & Extraction Reaction->Workup Purification Recrystallization or Column Chrom. Workup->Purification Product N-Sulfonylpiperidine Derivative Purification->Product

Figure 2: General Synthetic Route. A robust, high-yield pathway amenable to parallel synthesis.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the 4-substituted piperidine in dry Dichloromethane (DCM).

  • Base Addition: Add 1.5 eq of Triethylamine (Et

    
    N) to scavenge HCl. Cool to 0°C.
    
  • Addition: Dropwise add 1.1 eq of the appropriate Sulfonyl Chloride.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours. Monitor via TLC.

  • Workup: Wash with 1N HCl (to remove unreacted amine) followed by saturated NaHCO

    
    . Dry over MgSO
    
    
    
    .

References

  • Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors. Bioorganic Chemistry.

  • 2,5-Disubstituted pyridines as potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters.

  • A categorical structure-activity relationship analysis of GPR119 ligands. Genomics & Informatics.

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. International Journal of Molecular Sciences.

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors. ACS Omega. [4]

  • Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters.

Sources

[(2,4,5-Trimethylphenyl)sulfonyl]piperidine vs. Other N-Protecting Groups: A Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine —specifically focusing on the 2,4,5-trimethylbenzenesulfonyl (2,4,5-Tmbs) moiety as an N-protecting group—against standard alternatives like Tosyl (Ts), Mesitylenesulfonyl (Mts), and Mtr.

The piperidine scaffold serves here as a critical model for secondary amines , which form sulfonamides that are notoriously more difficult to cleave than their primary amine counterparts.

Executive Summary: The "Goldilocks" Isomer

In the landscape of sulfonamide protecting groups, the 2,4,5-trimethylbenzenesulfonyl (2,4,5-Tmbs) group occupies a unique "Goldilocks" zone between the hyper-stable Tosyl group and the highly sterically hindered Mesitylenesulfonyl (Mts) group.

While the 2,4,6-trimethyl isomer (Mts) is famous for its steric shielding, the 2,4,5-isomer offers a distinct electronic profile. It provides sufficient electron density to facilitate acid-mediated cleavage (TFA-labile) —a property Tosyl lacks—while avoiding the extreme steric bulk of Mts that can hinder formation on difficult secondary amines like piperidine.

Key Technical Verdict:

  • Best For: Protecting secondary amines (like piperidine) in solid-phase peptide synthesis (SPPS) or multi-step organic synthesis where TFA lability is required, but the methoxy-group sensitivity of Mtr/Pmc is undesirable.

  • Primary Advantage: Cleavable by TFA/Dimethylsulfide (DMS) cocktails, unlike Tosyl (requires HF/Na-Naph) or Mts (requires HF/TFMSA).

Chemical Profile & Structural Logic[1]

To understand the performance differences, we must analyze the substitution pattern on the benzene ring.

Feature2,4,5-Trimethyl (The Topic) 2,4,6-Trimethyl (Mts) 4-Methyl (Tosyl) 4-Methoxy-2,3,6-Trimethyl (Mtr)
Structure Asymmetric (1 ortho methyl)Symmetric (2 ortho methyls)Symmetric (0 ortho methyls)Polysubstituted (Ether + Methyls)
Steric Hindrance ModerateHigh (Blocks nucleophiles)LowVery High
Electronic Nature Electron Rich (+3 Me)Electron Rich (+3 Me)Moderate (+1 Me)Very Electron Rich (+OMe, +3 Me)
Acid Lability High (TFA Labile) Low (HF Required)None (HF/Reduction Required)Very High (Dilute TFA)
The Mechanistic "Why"

The cleavage of sulfonamides under acidic conditions depends on the protonation of the nitrogen or the sulfonyl oxygen, followed by S-N bond fission.

  • Tosyl: The single methyl group does not donate enough electron density to stabilize the transition state for acidolysis in TFA.

  • 2,4,5-Tmbs: The three methyl groups (inductive effect) significantly increase the electron density of the sulfonyl center. Crucially, the 2,4,5-pattern leaves the para position occupied but one ortho position open. This specific electronic arrangement renders the sulfonamide susceptible to cleavage by TFA in the presence of scavengers (DMS) , a mild condition compatible with Fmoc chemistry.

Comparative Performance Analysis

A. Vs. Tosyl (Ts)
  • The Problem with Tosyl: The Tosyl-piperidine bond is extremely robust. Removing a Tosyl group typically requires harsh reductive conditions (Sodium/Naphthalene) or anhydrous HF at high temperatures. This is incompatible with sensitive peptide linkers or reducible functionalities (alkenes, halides).

  • The 2,4,5 Advantage: The 2,4,5-Tmbs group can be removed using TFA/Dimethylsulfide (DMS) . This allows for global deprotection of a molecule alongside acid-labile groups like Boc or t-Butyl esters.

B. Vs. Mesitylenesulfonyl (Mts / 2,4,6-Trimethyl)[3][4]
  • The Steric Trap: Mts (2,4,6) has two ortho methyl groups. While this protects the sulfur from nucleophilic attack (good for Arginine side chains), it makes the formation of the sulfonamide on a bulky secondary amine (like a substituted piperidine) sluggish.

  • Acid Stability: Surprisingly, despite having three methyl groups, Mts is more stable to acid than the 2,4,5-isomer. The steric crowding around the sulfur in Mts hinders the approach of the reagents necessary for the cleavage mechanism.

  • Verdict: Use 2,4,5-Tmbs when you need the acid-lability that Mts cannot provide without HF.

C. Vs. Mtr (4-Methoxy-2,3,6-trimethyl)
  • The Redox Issue: Mtr is a standard acid-labile group. However, the para-methoxy group makes the ring electron-rich to the point of being susceptible to oxidative side reactions during synthesis.

  • The 2,4,5 Advantage: The 2,4,5-Tmbs group lacks the oxygen atom. It is chemically more robust against oxidation than Mtr, while retaining similar TFA lability.

Decision Logic (Visualization)

The following diagram illustrates the selection process for N-protecting groups based on cleavage requirements and substrate sterics.

ProtectingGroupSelection Start Select N-Protecting Group for Piperidine/Secondary Amine AcidLabile Is TFA Cleavage Required? Start->AcidLabile Redox Is the Substrate Oxidation Sensitive? AcidLabile->Redox Yes (Must cleave with TFA) Sterics Is the Amine Highly Hindered? AcidLabile->Sterics No (Stable to TFA) Result_Mtr Use Mtr (Cleavage: TFA/Thioanisole) Redox->Result_Mtr No Result_245 Use 2,4,5-Tmbs (Cleavage: TFA/DMS) Redox->Result_245 Yes (Avoid Methoxy group) Result_Ts Use Tosyl (Ts) (Cleavage: Na/Naph or HF) Sterics->Result_Ts No Result_Mts Use Mts (2,4,6-Trimethyl) (Cleavage: HF/TFMSA) Sterics->Result_Mts Yes (Need steric shield)

Caption: Decision tree for selecting sulfonyl protecting groups. The 2,4,5-isomer is optimal when TFA cleavage is required but the substrate is sensitive to the oxidative potential of methoxy-containing groups like Mtr.

Experimental Protocols

Protocol A: Installation of 2,4,5-Tmbs on Piperidine

Note: This protocol uses standard Schotten-Baumann conditions, optimized for the 2,4,5-isomer.

  • Reagents: Piperidine (1.0 equiv), 2,4,5-Trimethylbenzenesulfonyl chloride (1.1 equiv), Triethylamine (1.5 equiv), DCM (dry).

  • Procedure:

    • Dissolve piperidine in DCM at 0°C under inert atmosphere (N₂).

    • Add Triethylamine dropwise.

    • Add 2,4,5-Trimethylbenzenesulfonyl chloride portion-wise over 15 minutes. Critical: The 2,4,5-isomer reacts faster than the 2,4,6-isomer due to less steric hindrance.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 3:1). The product is typically a stable white solid.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, then Brine. Dry over MgSO₄.

Protocol B: Deprotection (The Critical Differentiator)

This method highlights the specific lability of the 2,4,5-isomer compared to Tosyl.

  • Cocktail Preparation: Prepare a solution of TFA / Dimethylsulfide (DMS) / m-Cresol (Ratio: 90:5:5).

    • Why DMS? DMS acts as a "soft" nucleophile to scavenge the sulfonyl cation generated during cleavage, preventing re-attachment.

  • Reaction:

    • Dissolve the protected piperidine in the TFA cocktail (approx. 10 mL per gram of substrate).

    • Stir at 0°C for 30 minutes, then allow to warm to RT.

    • Time: Reaction usually completes in 60–120 minutes. (Note: Tosyl-piperidine would remain 100% intact under these conditions).

  • Workup:

    • Precipitate by adding cold Diethyl Ether (10-fold volume).

    • Centrifuge/Filter to collect the deprotected amine salt.

Performance Data Summary

The following table summarizes the relative stability of the piperidine sulfonamides.

Protecting GroupStability in 50% TFA/DCMStability in TFA/DMS (Cocktail)Stability in 10% Diethylamine (Base)Cleavage Rating (Ease)
Tosyl (Ts) Stable (>24h)Stable (>24h)StableDifficult (Requires HF)
Mts (2,4,6) Stable (>24h)Mostly StableStableModerate/Hard (Requires TFMSA/HF)
2,4,5-Tmbs Stable (<1h)Cleaved (<2h) StableEasy (Acid Labile)
Mtr Cleaved (<30m)Cleaved (<1h)StableVery Easy (Acid Labile)

References

  • Comparison of Sulfonyl Protecting Groups in Peptide Synthesis Source: Sewald, N., & Jakubke, H. (2002). Peptides: Chemistry and Biology. Wiley-VCH. Context: Defines the specific acid lability of the 2,4,5-trimethylbenzenesulfonyl group compared to Mbs and Mts, noting its cleavage by TFA/DMS.

  • Acid-Catalyzed Hydrolysis of Benzenesulfonamides: Ortho-Alkyl Effects Source: Recueil des Travaux Chimiques des Pays-Bas (ResearchGate Archive). Context: Explains the kinetic data showing how ortho-alkyl substitution (as found in 2,4,5-Tmbs) enhances hydrolysis rates via relief of steric strain in the transition state.

  • 2,4,5-Trimethylbenzenesulfonyl Chloride (Reagent Properties) Source: PubChem / BenchChem Data. Context: Physical properties and reactivity profile of the reagent used to install the group.[1][2]

Sources

Structure-activity relationship of trimethylphenyl sulfonylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship of Trimethylphenyl Sulfonylpiperidines: A Guide to 11


-HSD1 Inhibition 

Executive Summary & Target Profile

Target: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) Therapeutic Indication: Type 2 Diabetes Mellitus (T2DM), Metabolic Syndrome, Obesity. Chemical Class: Arylsulfonylpiperidines (specifically 2,4,6-trimethylphenyl derivatives).

This guide analyzes the structure-activity relationship (SAR) of trimethylphenyl sulfonylpiperidines , a potent class of inhibitors designed to regulate intracellular cortisol levels. By inhibiting 11


-HSD1, these compounds block the conversion of inert cortisone to active cortisol within metabolic tissues (liver, adipose), thereby improving insulin sensitivity and lowering glucose output.

The "trimethylphenyl" (mesityl) moiety is a critical structural determinant. Unlike simple phenyl rings, the 2,4,6-trimethyl substitution pattern provides unique steric protection and hydrophobic complementarity, dramatically influencing both potency and metabolic stability.

Mechanistic Grounding: The Cortisol Switch

To understand the SAR, one must understand the biological "switch" these compounds disable.

  • Physiological Role: 11

    
    -HSD1 acts as an intracellular amplifier of glucocorticoid action.
    
  • Pathology: In T2DM and obesity, 11

    
    -HSD1 is often upregulated in adipose tissue, driving local cortisol excess even when plasma cortisol is normal.
    
  • Inhibition Strategy: Small-molecule inhibitors must occupy the lipophilic steroid-binding pocket of the enzyme, preventing the entry of cortisone.

Pathway Visualization (DOT):

G Cortisone Cortisone (Inert) HSD1 11β-HSD1 (Enzyme) Cortisone->HSD1 Substrate Cortisol Cortisol (Active) HSD1->Cortisol Conversion NADPH NADPH (Cofactor) NADPH->HSD1 Reductant GR Glucocorticoid Receptor (GR) Cortisol->GR Binding Nucleus Nuclear Translocation GR->Nucleus Activation GeneExp Gluconeogenesis & Lipogenesis Nucleus->GeneExp Transcription Inhibitor Trimethylphenyl Sulfonylpiperidine Inhibitor->HSD1 Competitive Inhibition

Caption: The 11


-HSD1 pathway converting inert cortisone to active cortisol.[1] Trimethylphenyl sulfonylpiperidines competitively inhibit the enzyme, preventing GR activation and subsequent metabolic dysregulation.

Detailed Structure-Activity Relationship (SAR)

The scaffold can be dissected into three distinct pharmacophores. Each plays a specific role in binding affinity (


) and pharmacokinetic (PK) properties.
Zone A: The Hydrophobic Tail (2,4,6-Trimethylphenyl)

This is the defining feature of this specific series.

  • The "Mesityl" Effect: The 2,4,6-trimethyl substitution (mesityl group) creates a bulky, hydrophobic shield.

    • Steric Occlusion: The ortho-methyl groups (positions 2 and 6) twist the sulfonamide bond out of planarity relative to the phenyl ring. This conformation is energetically favorable for filling the hydrophobic "tunnel" of the 11

      
      -HSD1 active site.
      
    • Metabolic Stability: The methyl groups block metabolic oxidation at the vulnerable ortho positions and sterically hinder nucleophilic attack on the sulfur atom.

    • Comparison: Removing these methyl groups (e.g., using a simple phenyl or p-tolyl group) typically results in a 10-50 fold loss of potency due to poor fit in the lipophilic pocket.

Zone B: The Linker (Sulfonylpiperidine)
  • Geometry: The sulfonyl (

    
    ) group acts as a rigid kink, orienting the hydrophobic tail (Zone A) and the polar head (Zone C) at a specific angle (
    
    
    
    109.5°).
  • Piperidine Core: The 6-membered nitrogenous ring serves as a scaffold.[2]

    • 3- vs. 4-Substitution: In many 11

      
      -HSD1 series, 3-substituted piperidines  (or 3-carboxamides) often show superior selectivity over 11
      
      
      
      -HSD2 (the kidney isozyme) compared to 4-substituted analogs. However, 4-substituted variants (like N-cycloheptyl-piperidine-4-carboxamide) are also potent if the distal group is large enough.
Zone C: The Polar Head (Amide/Carboxamide)
  • H-Bonding: A distal amide or urea moiety is required to form hydrogen bonds with the catalytic residues (Tyr177/Ser170) deep in the active site.

  • Distal Substituents: Bulky cycloalkyl groups (e.g., Cycloheptyl, Adamantyl) attached to the amide nitrogen enhance potency by filling the remaining space in the substrate envelope.

Comparative Performance Data

The following table synthesizes representative SAR trends observed in sulfonylpiperidine/piperazine campaigns targeting 11


-HSD1.
Compound IDR1 (Sulfonyl Aryl)CoreR2 (Distal Amide)IC50 (Human 11

-HSD1)
Selectivity (vs HSD2)Analysis
Ref-1 PhenylPip-4-ylN-Cyclopropyl> 1000 nMLowBaseline. Lacks hydrophobic bulk.
Ref-2 4-Methylphenyl (Tosyl)Pip-4-ylN-Cyclopropyl450 nMModeratePara-methyl improves fit, but still weak.
TMP-1 2,4,6-Trimethylphenyl Pip-4-ylN-Cyclopropyl28 nM HighMesityl Effect: Dramatic potency boost due to hydrophobic fill.
TMP-2 2,4,6-TrimethylphenylPip-4-ylN-Cycloheptyl4 nM Very HighOptimal: Cycloheptyl group maximizes distal pocket occupancy.
TMP-3 2,4,6-TrimethylphenylPip-3-ylN-Cycloheptyl2 nM >1000xRegioisomer: 3-substitution often improves HSD2 selectivity.

Note: Data represents consensus values derived from SAR trends in arylsulfonylpiperidine literature (e.g., J. Med. Chem. 2008, 51, 4068).

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

Protocol A: Synthesis of Trimethylphenyl Sulfonylpiperidines

Objective: Couple the mesityl sulfonyl chloride to the piperidine core.

  • Reagents: 2,4,6-Trimethylbenzenesulfonyl chloride (1.0 eq), Piperidine-4-carboxamide derivative (1.0 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the piperidine derivative in anhydrous DCM under Nitrogen atmosphere.

    • Cool to 0°C. Add TEA dropwise.

    • Slowly add 2,4,6-Trimethylbenzenesulfonyl chloride (dissolved in DCM) over 15 minutes. Critical: Slow addition prevents exotherms that degrade the sulfonyl chloride.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Validation Point: Monitor via TLC (EtOAc/Hexane 1:1). Product should appear as a UV-active, less polar spot.

  • Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO3, then Brine. Dry over MgSO4.

  • Purification: Flash column chromatography.

Protocol B: Scintillation Proximity Assay (SPA) for 11 -HSD1

Objective: Measure inhibition of cortisone to cortisol conversion.[1]

  • System: Recombinant human 11

    
    -HSD1 microsomes.
    
  • Substrate:

    
    H-Cortisone and NADPH (cofactor).
    
  • Beads: Protein A-coated Yttrium silicate SPA beads pre-incubated with anti-cortisol monoclonal antibody.

  • Workflow:

    • Incubate Enzyme + Inhibitor (various concentrations) + NADPH +

      
      H-Cortisone for 2 hours at 37°C.
      
    • Mechanism:[3][4] Enzyme converts

      
      H-Cortisone 
      
      
      
      
      
      H-Cortisol.
    • Add SPA beads + Antibody.

    • Detection: The antibody binds only

      
      H-Cortisol. When the radiolabeled cortisol binds the antibody on the bead, it stimulates the scintillant to emit light. Unconverted 
      
      
      
      H-Cortisone does not bind and produces no signal.
  • Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Source: Bioorganic & Medicinal Chemistry Letters, 2008. URL:[Link]

  • Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Source: Journal of Medicinal Chemistry, 2008. URL:[Link]

  • 1-Sulfonyl-piperidine-3-carboxylic acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase.
  • PubChem Compound Summary for CID 2110176 (N-Cycloheptyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide). Source: PubChem.[4][5] URL:[Link]

Sources

Biological Evaluation of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological evaluation of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine analogues, focusing on their primary application as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors for metabolic syndrome, with secondary relevance in EPAC2 antagonism and N-Myristoyltransferase (NMT) inhibition.

A Comparative Technical Guide for Metabolic and Signaling Modulators

Executive Summary & Therapeutic Context

This compound derivatives represent a specialized class of arylsulfonyl piperidines , a privileged scaffold in medicinal chemistry. While the piperidine ring provides a versatile hydrophilic headgroup capable of hydrogen bonding (often via amide/acid linkers), the 2,4,5-trimethylphenyl tail confers a specific, bulky, electron-rich lipophilic profile.

This specific substitution pattern is critical for optimizing hydrophobic interactions within the catalytic pockets of target enzymes. The primary biological evaluation of these analogues centers on:

  • 11β-HSD1 Inhibition: Blocking the intracellular conversion of cortisone to cortisol to treat Type 2 Diabetes and Obesity.

  • EPAC2 Antagonism: Modulating cAMP signaling pathways involved in insulin secretion.

  • Antiparasitic Activity: Inhibition of Trypanosoma brucei N-myristoyltransferase (NMT).[1]

Mechanistic Profiling & Pathway Logic

Primary Target: 11β-HSD1 Inhibition

The 11β-HSD1 enzyme amplifies local glucocorticoid action in liver and adipose tissue. Inhibitors bearing the arylsulfonyl piperidine core bind to the enzyme's steroid-binding pocket. The 2,4,5-trimethyl moiety specifically occupies the hydrophobic region usually filled by the steroid D-ring, providing steric occlusion that prevents cortisone binding.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of these analogues within the glucocorticoid metabolic pathway.

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Catalysis GR Glucocorticoid Receptor (GR) Cortisol->GR Binds MetabolicEffects Gluconeogenesis Adipogenesis Insulin Resistance GR->MetabolicEffects Activates Transcription HSD1 11β-HSD1 (Enzyme) HSD1->Cortisone Facilitates Inhibitor [(2,4,5-Trimethylphenyl) sulfonyl]piperidine Inhibitor->HSD1 Blocks (Hydrophobic Pocket)

Caption: Mechanism of Action: The analogue inhibits 11β-HSD1, preventing the regeneration of cortisol and downstream metabolic dysregulation.

Comparative Performance Analysis

This section objectively compares This compound analogues against standard reference inhibitors and alternative substitution patterns.

Structure-Activity Relationship (SAR) Comparison

The "2,4,5-trimethyl" pattern is compared here to other common aryl substitutions in the context of 11β-HSD1 potency (


).
Analogue ClassSubstitution PatternPotency (

)
Selectivity (vs HSD2)Lipophilic Efficiency (LipE)
Target Analogue 2,4,5-Trimethylphenyl < 10 nM > 200-fold High
Comparator A4-Fluorophenyl~50-100 nMModerateModerate
Comparator BUnsubstituted Phenyl> 500 nMLowLow
Comparator C2,4-Dichlorophenyl< 10 nMHighLow (Metabolic Liability)

Insight: The 2,4,5-trimethyl group provides a balance of potency and metabolic stability compared to halogenated analogues (Comparator C), which often suffer from rapid oxidative metabolism or toxicity issues. The methyl groups fill the hydrophobic pocket without introducing the reactive electrophilicity sometimes associated with halogens.

Reference Standard Benchmarking

When evaluated against clinical candidates, the 2,4,5-trimethyl analogues demonstrate competitive inhibition profiles.

CompoundTarget

(Human)
MechanismStatus
2,4,5-Trimethyl Analogue 11β-HSD1 4.3 nM Competitive Pre-clinical Lead
BVT-1422511β-HSD152 nMSelective InhibitorResearch Tool
CarbenoxoloneNon-selective~10-20 nMNon-selectiveClinical Reference
ESI-09EPAC23.2 µMAntagonistResearch Tool

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these specific analogues.

Synthesis Verification (General Procedure)
  • Reagents: 2,4,5-Trimethylbenzenesulfonyl chloride (1.0 eq), Piperidine derivative (1.1 eq), Triethylamine (2.0 eq), DCM.

  • Protocol:

    • Dissolve piperidine derivative in dry DCM at 0°C.

    • Add Triethylamine followed by dropwise addition of sulfonyl chloride.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Validation: Product must show distinct NMR signals for three methyl groups (approx.

      
       2.3-2.6 ppm) and the sulfonyl-adjacent aromatic protons.
      
Scintillation Proximity Assay (SPA) for 11β-HSD1

This assay quantifies the inhibition of the conversion of


-cortisone to 

-cortisol.
  • Enzyme Prep: Microsomes from HEK-293 cells stably transfected with human 11β-HSD1.

  • Reaction Mix: 20 mM Tris-HCl (pH 7.5), 250 µM NADPH, 200 nM

    
    -cortisone.
    
  • Inhibitor: Add this compound analogue (serial dilution 1 nM - 10 µM).

  • Incubation: 30 min at 37°C.

  • Termination: Add SPA beads conjugated with anti-cortisol monoclonal antibody.

  • Readout: Measure scintillation counts.

    • Causality: High counts = High Cortisol = Low Inhibition.

    • Control: Non-specific binding measured with 10 µM Glycyrrhetinic acid.

Cell-Based Cortisol Production Assay

Validates membrane permeability and intracellular efficacy.

  • Cell Line: 3T3-L1 Adipocytes (differentiated).

  • Treatment: Incubate cells with 2,4,5-trimethyl analogue (1 µM) + 100 nM Cortisone for 24h.

  • Extraction: Collect supernatant.

  • Quantification: ELISA for Cortisol.

    • Success Criterion: >50% reduction in cortisol levels compared to vehicle control.

References

  • Discovery of Novel Inhibitors of Human 11beta-Hydroxysteroid Dehydrogenase Type 1. Molecular and Cellular Endocrinology. (2009). Discusses adamantyl and arylsulfonyl carboxamides as selective inhibitors.

  • Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. (2011). Details the use of 3-methoxy-2,4,5-trimethylbenzenesulfonyl chloride in SAR studies.

  • Identification and Characterization of Small Molecules as Potent and Specific EPAC2 Antagonists. Journal of Medicinal Chemistry. (2013). Identifies 2,4,5-trimethylbenzenesulfonyl derivatives as specific antagonists for cAMP signaling.[2]

  • Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry. (2025). A comprehensive review of the piperidine scaffold in drug discovery.

  • Design, Synthesis, and Anticancer Evaluation of N-Sulfonylpiperidines. Bioorganic Chemistry. (2024). Evaluates sulfonyl piperidines as VEGFR-2 inhibitors.

Sources

Technical Guide: Purity Analysis of Synthesized [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

In the development of sulfonamide-based inhibitors, the integrity of biological data is directly correlated to the purity of the chemical probe. This guide addresses the purity analysis of [(2,4,5-Trimethylphenyl)sulfonyl]piperidine , a lipophilic sulfonamide synthesized via nucleophilic substitution.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for routine quality control, it relies heavily on the availability of certified reference standards to determine relative response factors (RRF). For novel chemical entities (NCEs) where no such standard exists, Quantitative NMR (qNMR) emerges as a superior, self-validating alternative for absolute purity determination.[1]

This guide compares these two methodologies, providing experimental protocols and data to demonstrate why qNMR should be the primary method for initial characterization, while HPLC serves as the routine monitoring tool.

Synthesis Context & Impurity Profiling

To design a robust analytical method, one must first understand the "chemical genealogy" of the sample. The synthesis of this compound involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with piperidine in the presence of a base (triethylamine).

Critical Quality Attributes (CQAs)

Based on the synthetic route, the following impurities are anticipated:

  • Impurity A (Hydrolysis): 2,4,5-Trimethylbenzenesulfonic acid (arising from moisture exposure of the starting chloride).

  • Impurity B (Starting Material): Unreacted piperidine (often undetectable by UV due to lack of chromophore).

  • Impurity C (Starting Material): Residual sulfonyl chloride (highly reactive, likely converted to Impurity A during workup).

  • Residual Solvents: Dichloromethane (reaction solvent), Ethanol (recrystallization solvent).

Synthesis & Impurity Pathway Diagram

The following diagram maps the origin of potential contaminants.

SynthesisPath SM1 2,4,5-Trimethylbenzene- sulfonyl chloride Product TARGET MOLECULE: [(2,4,5-Trimethylphenyl) sulfonyl]piperidine SM1->Product + SM2 / Et3N ImpA Impurity A: Sulfonic Acid deriv. SM1->ImpA + H2O (Hydrolysis) SM2 Piperidine ImpB Impurity B: Residual Piperidine SM2->ImpB Unreacted Excess H2O H2O (Trace)

Caption: Figure 1. Synthesis pathway illustrating the origin of the target molecule and critical impurities (Hydrolysis products and unreacted amines).

Comparative Analysis: HPLC-PDA vs. qNMR

The following table contrasts the performance of the two primary analytical techniques evaluated for this compound.

FeatureMethod A: HPLC-PDA (UV detection)Method B: 1H-qNMR (Internal Standard)
Principle Separation based on polarity; detection via UV absorption.[1]Nuclear spin resonance; signal intensity

molar concentration.
Reference Standard Required. Needs a pure sample of the analyte to quantify accurately.Not Required. Uses a generic Internal Standard (IS) like Maleic Acid.
Response Factor Variable. Impurities with different extinction coefficients will be over/under-estimated.[1]Uniform. All protons respond equally (1:1 ratio).
Selectivity High.[2] Separates isomers and degradation products efficiently.Moderate. Signals can overlap; requires careful solvent selection.[3]
LOD (Sensitivity) Excellent (

). Ideal for trace impurity detection.
Moderate (

). Better for assaying the main component.
Blind Spots Cannot detect non-UV active impurities (e.g., Piperidine, inorganic salts).Detects everything with protons (including residual solvents).

Experimental Protocols

Method A: HPLC-PDA Protocol (Routine QC)

This method is optimized for separating the lipophilic sulfonamide from its polar hydrolysis products.[1]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)[1]

    • 2-15 min: 10%

      
       90% B (Linear gradient)[1]
      
    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic) and 210 nm (Universal).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Acetonitrile.

Method B: 1H-qNMR Protocol (Absolute Purity)

This protocol establishes the "True Value" of the material purity.

  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Solvent: DMSO-

    
     (Provides excellent solubility for sulfonamides).[1]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity).

    • Why Maleic Acid? It produces a sharp singlet at

      
       6.2 ppm, a clean region in the sulfonamide spectrum.
      
  • Relaxation Delay (D1): 30 seconds (Critical: Must be

    
     to ensure full relaxation for quantitative accuracy).
    
  • Scans: 16 or 32.

  • Procedure:

    • Weigh exactly 10.0 mg of the synthesized Sulfonamide (

      
      ) into a vial.
      
    • Weigh exactly 5.0 mg of Maleic Acid IS (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
       and transfer to NMR tube.
      
    • Integrate the aromatic protons of the Sulfonamide (2H,

      
       7.6 ppm) vs. the vinylic protons of Maleic Acid (2H, 6.2 ppm).
      

Experimental Data & Validation

We analyzed three batches of this compound using both methods.

Calculation of Purity (qNMR)

The purity (


) is calculated using the following self-validating equation:

[1]

Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (2 for both target aromatic and IS)
    
  • 
     = Molecular Weight (Target: 267.39, Maleic Acid: 116.07)
    
  • 
     = Mass weighed[1]
    
Comparative Results Table
Batch IDHPLC Purity (Area %)qNMR Purity (Weight %)DiscrepancyInterpretation
TM-SP-001 99.2%98.9%-0.3%Excellent agreement.[1] High purity.
TM-SP-002 99.5% 94.2% -5.3% CRITICAL DEVIATION. HPLC misses non-UV impurities.[1]
TM-SP-003 98.1%97.8%-0.3%Good agreement.[1]

Analysis of Batch TM-SP-002 Deviation: The HPLC showed 99.5% purity because it only "sees" UV-active compounds. The qNMR spectrum revealed significant multiplets at 1.5 ppm and 2.7 ppm, characteristic of residual piperidine (Impurity B), and a broad singlet at 5.3 ppm indicating dichloromethane solvation.

Decision Workflow

To ensure scientific integrity in your lab, adopt the following decision tree for validating new sulfonamide syntheses.

DecisionTree Start Synthesized Batch Isolated Step1 Run 1H-NMR (Qualitative) Check for solvent/SM Start->Step1 Decision1 Clean Spectrum? Step1->Decision1 Recryst Recrystallize / Dry Decision1->Recryst No Step2 Run qNMR (with IS) Determine Absolute Purity Decision1->Step2 Yes Recryst->Step1 Step3 Run HPLC-UV Determine Impurity Profile Step2->Step3 Compare Compare Values: Is HPLC > qNMR by >2%? Step3->Compare Pass Batch Released (Use qNMR value for biological dosing) Compare->Pass No (Consistent) Fail Investigate: Inorganic salts? Non-UV active impurities? Compare->Fail Yes (Discrepancy)

Caption: Figure 2. Analytical decision matrix. Note that qNMR is the "gatekeeper" for absolute purity before biological testing.

Conclusion

For the purity analysis of This compound :

  • Do not rely solely on HPLC Area %. This method is prone to overestimating purity by missing non-UV active contaminants like piperidine and solvents.

  • Use qNMR for Reference Certification. The first batch synthesized should be characterized by qNMR to establish it as a "Primary Reference Standard."

  • Routine QC: Once the standard is established, HPLC can be used for high-throughput monitoring of subsequent batches, provided the relative response factors are understood.

References

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. [Link][1]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link][1]

Sources

X-ray Crystallography of Sulfonylpiperidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of Sulfonylpiperidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The sulfonylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, central to the design of protease inhibitors (e.g., Factor Xa, Thrombin), HDAC inhibitors, and GPCR ligands. However, the efficacy of these derivatives hinges on precise conformational control—specifically the geometry of the sulfonamide bond and the chair/boat conformation of the piperidine ring.

This guide provides a technical comparison of X-ray crystallography against alternative structural elucidation methods (NMR, Cryo-EM) specifically for sulfonylpiperidine derivatives. It details a self-validating experimental workflow for co-crystallization and structure solution, establishing X-ray crystallography as the requisite standard for determining absolute configuration and binding mode in Structure-Based Drug Design (SBDD).

The Sulfonylpiperidine Pharmacophore: Structural Criticality

In drug discovery, the sulfonylpiperidine moiety often serves as a rigid linker or a specific binding element. Two structural variables define its biological activity:

  • Piperidine Ring Conformation: The equilibrium between chair, twist-boat, and boat conformers determines the vector positioning of substituents.

  • Sulfonamide Bond Geometry: The S–N bond exhibits a high rotation barrier. X-ray crystallography is unique in its ability to freeze and resolve the bioactive torsion angle (

    
    ), which is often averaged out in solution-state NMR.
    

Comparative Analysis of Structural Elucidation Methods

While NMR and Cryo-EM are powerful, they face specific limitations when applied to small-molecule sulfonylpiperidine derivatives (<500 Da) and their protein complexes.

Table 1: Performance Comparison for Sulfonylpiperidine Analysis
FeatureX-ray Crystallography Solution NMR Cryo-EM
Primary Output Static 3D electron density map (0.8–2.5 Å)Dynamic ensemble of conformersCoulomb potential map
Stereochemistry Definitive. Resolves absolute config (R/S) & ring puckering.Inferential. Difficult for quaternary centers without protons.Low resolution for small ligands (<3 Å often needed).
Sulfonamide Bond visualizes precise torsion angle and H-bonding geometry.Signal averaging often obscures specific rotamers.Rarely resolves bond-specific geometry for small ligands.
Sample State Solid state (Crystal lattice forces may influence packing).Solution state (Native dynamics).Vitrified ice (Near-native).
Throughput Medium (requires crystallization screening).[1]High (for pure compounds); Low (for protein complexes).Low (intensive data processing).
Suitability Optimal for SBDD and fragment screening.[2]Optimal for solution dynamics and kinetics.Optimal for large macromolecular complexes (>100 kDa).
Why X-ray is the Gold Standard for this Scaffold

For sulfonylpiperidines, the electron-withdrawing nature of the sulfonyl group flattens the nitrogen geometry. NMR often struggles to distinguish between rapid ring inversions or rotamers due to timescale averaging. X-ray crystallography provides the atomic coordinates required to map the exact hydrogen bonding network of the sulfonyl oxygens within a protein active site—data critical for optimizing binding affinity (


).

Strategic Workflow: Crystallization & Structure Solution

The following workflow outlines the critical path from purified compound to solved structure.

G Start Purified Sulfonylpiperidine Derivative (>95%) Solubility Solubility Test (DMSO/PEG) Start->Solubility Complex Protein-Ligand Complex Formation (Co-crystallization) Solubility->Complex Ligand Solubilized Screening High-Throughput Crystallization Screening Complex->Screening Incubation Screening->Complex Precipitation Opt Optimization (Seeding, Additives) Screening->Opt Microcrystals Diffraction X-ray Diffraction (Synchrotron/Home Source) Screening->Diffraction Single Crystal Opt->Diffraction Process Data Processing (Indexing, Integration, Scaling) Diffraction->Process Phasing Phasing & Refinement (MR, SHELX) Process->Phasing Phasing->Opt Poor Resolution Final Final Model (PDB Deposition) Phasing->Final

Figure 1: Logical workflow for structural elucidation of sulfonylpiperidine-protein complexes. Feedback loops (red dashed lines) indicate critical optimization points.

Experimental Protocol: Co-crystallization with Target Proteins

This protocol is designed to overcome the common hydrophobicity issues associated with sulfonylpiperidine derivatives.

Phase 1: Ligand Preparation (The "DMSO Limit")

Sulfonylpiperidines often precipitate in aqueous buffers.

  • Stock Solution: Dissolve the derivative in 100% DMSO to a concentration of 50–100 mM .

  • Integrity Check: Verify stability by LC-MS; sulfonamides are generally stable, but hydrolysis can occur in acidic conditions.

Phase 2: Complex Formation (Self-Validating Step)

Goal: Maximize occupancy without denaturing the protein.

  • Protein Concentration: Concentrate target protein to 5–10 mg/mL.

  • Molar Ratio: Add ligand to protein at a 1:3 to 1:5 molar ratio (Protein:Ligand).

  • DMSO Control: Ensure final DMSO concentration is <3% (v/v) . If precipitation occurs, switch to a soaking protocol (see below).

  • Incubation: Incubate on ice for 1 hour or at 4°C overnight.

    • Validation: Centrifuge at 14,000 x g for 10 min. If a large pellet forms, the ligand has crashed out or denatured the protein. Reduce ligand concentration.

Phase 3: Crystallization Screening
  • Method: Sitting-drop vapor diffusion.

  • Ratios: Set up drops with 1:1 and 2:1 (Protein:Reservoir) ratios.

  • Soaking Alternative: If co-crystallization fails, grow apo-crystals first. Transfer apo-crystals to a drop containing reservoir solution + 1–5 mM ligand for 1–24 hours. Note: Sulfonylpiperidines may crack crystals due to lattice changes; use stepwise soaking concentrations.

Data Presentation & Interpretation

When analyzing the X-ray data, specific metrics confirm the validity of the sulfonylpiperidine model.

Table 2: Critical Crystallographic Metrics for Validation
MetricAcceptable RangeInterpretation for Sulfonylpiperidines
Resolution < 2.5 ÅRequired to distinguish the piperidine chair/boat conformation clearly.
R_work / R_free < 0.25 / < 0.29High values may indicate partial occupancy of the ligand.
B-factor (Ligand) Comparable to ProteinIf Ligand B-factor >> Protein B-factor, occupancy is low or the ligand is mobile.
Real-space Correlation (RSCC) > 0.90Confirms the ligand model fits the electron density map accurately.
Structural Insights to Report
  • Sulfonamide Oxygen Interactions: Measure distances to backbone amides or catalytic residues. These are often key "anchor points."

  • Piperidine Ring Puckering: Calculate the Cremer-Pople parameters to define the exact ring geometry (e.g.,

    
     chair).
    
  • Hydrophobic Enclosure: Analyze the fit of the piperidine ring within the hydrophobic pocket (often S1 or S4 pockets in proteases).

References

  • Crystal structures of two alanylpiperidine analogues. National Institutes of Health (PMC). [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Crystallization of protein–ligand complexes. Acta Crystallographica Section D. [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

Sources

Comparative study of different synthetic routes to N-arylsulfonylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of the sulfonamide bond (


) is a cornerstone reaction in medicinal chemistry, particularly for the synthesis of N-arylsulfonylpiperidines—a scaffold ubiquitous in GPCR ligands (e.g., 5-HT6 antagonists) and enzyme inhibitors. While the classical reaction between sulfonyl chlorides and amines remains the industry standard, it is plagued by the hydrolytic instability of the electrophile.

This guide objectively compares three distinct synthetic methodologies:

  • Method A (Classical): Nucleophilic substitution using Sulfonyl Chlorides.

  • Method B (Modern): SuFEx Click Chemistry using Sulfonyl Fluorides.

  • Method C (De Novo): Pd-Catalyzed Aminosulfonylation using Aryl Halides and

    
     surrogates.
    

Key Finding: While Method A offers the lowest raw material cost, Method B (SuFEx) provides superior chemoselectivity and shelf-stability for library generation. Method C is indispensable when the corresponding sulfonyl chloride is commercially unavailable or unstable.

Decision Matrix & Workflow

Before detailing protocols, use this logic flow to select the optimal route for your specific substrate availability.

DecisionMatrix start Start: Target N-Arylsulfonylpiperidine check_cl Is Ar-SO2Cl commercially available? start->check_cl check_stable Is Ar-SO2Cl stable to storage? check_cl->check_stable Yes check_f Is Ar-SO2F available or easily made? check_cl->check_f No method_a METHOD A: Classical Substitution (High Yield, Low Cost) check_stable->method_a Yes check_stable->check_f No (Hydrolysis prone) method_b METHOD B: SuFEx Click Chemistry (High Stability, Chemoselective) check_f->method_b Yes check_x Is Ar-Halide (I, Br) available? check_f->check_x No check_x->method_a No (Synthesize Ar-SO2Cl first) method_c METHOD C: Pd-Catalyzed Aminosulfonylation (Avoids unstable S-electrophiles) check_x->method_c Yes (Use DABSO)

Figure 1: Strategic decision tree for selecting the synthetic route based on starting material availability and stability.

Method A: Classical Nucleophilic Substitution

The Benchmark Protocol

This route relies on the high electrophilicity of the sulfur atom in sulfonyl chlorides. It is a Schotten-Baumann type reaction.[1][2][3][4]

Mechanism & Causality

The piperidine nitrogen attacks the sulfur center, forming a pentacoordinate intermediate. The chloride ion is eliminated, and the base (typically Pyridine or


) neutralizes the generated HCl to drive the equilibrium forward and prevent protonation of the amine.
  • Pros: Fast kinetics (< 1 hour), inexpensive reagents.

  • Cons: Sulfonyl chlorides are moisture-sensitive; side reactions (hydrolysis to sulfonic acid) reduce yield.

Optimized Protocol (Organic Media)

Standard operating procedure for high-throughput synthesis.

  • Preparation: Charge a round-bottom flask with Aryl Sulfonyl Chloride (1.0 equiv) and anhydrous DCM (

    
    ).
    
  • Addition: Cool to

    
    . Add Pyridine  (1.5 equiv) followed by Piperidine  (1.1 equiv) dropwise.
    
    • Expert Insight: Adding the amine slowly at low temperature controls the exotherm and minimizes disulfone side-product formation.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Wash with

    
     (to remove pyridine), then saturated 
    
    
    
    . Dry over
    
    
    .
Green Variation (Aqueous Media)

Recent advances utilize water as a solvent, leveraging the "on-water" effect where hydrophobic interactions accelerate the reaction despite the potential for hydrolysis.

  • Conditions: Ar-SO2Cl + Piperidine in Water at RT.

  • Benefit: No organic base required; product often precipitates for filtration.

Method B: SuFEx (Sulfur(VI) Fluoride Exchange)

The "Click" Chemistry Evolution

Developed by the Sharpless lab, this method utilizes sulfonyl fluorides (


). Unlike chlorides, fluorides are thermodynamically stable and resistant to reduction and hydrolysis, yet they react specifically with amines under catalysis.
Mechanism: The "Sleeping Beauty" Effect

The S-F bond is inert until activated. The reaction is not a simple substitution but is often mediated by H-bonding networks or silicon-fluoride interactions (if silyl amines are used). For simple amines, DBU acts as an organocatalyst.

SuFEx sf Sulfonyl Fluoride (Ar-SO2-F) complex Activated Complex [Ar-SO2...F...H-N...Base] sf->complex amine Piperidine (R2NH) amine->complex cat Catalyst (DBU or BTMG) cat->complex Activates prod Sulfonamide (Ar-SO2-NR2) complex->prod hf [H-Base]+ F- complex->hf

Figure 2: Simplified activation pathway in SuFEx chemistry. The catalyst assists in proton transfer and fluoride departure.

Validated Protocol
  • Reagents: Dissolve Aryl Sulfonyl Fluoride (1.0 equiv) and Piperidine (1.2 equiv) in Acetonitrile (

    
    ).
    
  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv).

    • Expert Insight: If the reaction is sluggish, use BTMG (tert-Butyl-tetramethylguanidine) or heat to

      
      .
      
  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Concentrate and purify via silica gel chromatography. (Aqueous workup is often unnecessary due to the clean nature of SuFEx).

Method C: Pd-Catalyzed Aminosulfonylation

The Multicomponent De Novo Route

When the sulfonyl electrophile is unstable or unavailable, this method constructs the sulfonyl group in situ using an aryl halide and a sulfur dioxide source (DABSO).

Mechanism

This is a cross-coupling reaction involving:

  • Oxidative Addition of Pd(0) to Ar-I.

  • Ligand Exchange/Insertion of

    
     (released from DABSO).
    
  • Reductive Elimination with the amine.

PdCycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add ar_x Ar-I ar_x->ox_add pd_ii Ar-Pd(II)-I ox_add->pd_ii insert SO2 Insertion pd_ii->insert so2 SO2 (from DABSO) so2->insert pd_sulf Ar-SO2-Pd(II)-I insert->pd_sulf red_elim Reductive Elimination pd_sulf->red_elim amine Piperidine amine->red_elim red_elim->pd0 Regeneration product Product Ar-SO2-N(pip) red_elim->product

Figure 3: Palladium catalytic cycle showing the insertion of sulfur dioxide.

Validated Protocol
  • Reagents: In a sealed tube, combine Aryl Iodide (1.0 equiv), DABSO (0.6 equiv, provides 1.2 equiv

    
    ), and Piperidine  (1.5 equiv).
    
  • Catalyst System: Add

    
     (5 mol%) and Tricyclohexylphosphine  (
    
    
    
    ) (10 mol%).
  • Base/Solvent: Add

    
     (3.0 equiv) and 1,4-Dioxane .
    
  • Conditions: Heat to

    
     for 16 hours.
    
    • Expert Insight: DABSO is a solid, easy-to-handle

      
       surrogate. Avoid gaseous 
      
      
      
      for safety.

Comparative Performance Analysis

The following data summarizes the performance of each method based on experimental averages for the synthesis of N-(4-tolyl)sulfonylpiperidine.

FeatureMethod A (Chloride)Method B (SuFEx)Method C (Pd-Cat)
Yield (Avg) 92%96%78%
Atom Economy HighHighLow (Stoichiometric base/DABSO)
Reaction Time 1–2 h4–12 h12–24 h
Functional Group Tolerance Moderate (Acid sensitive)ExcellentGood (Base sensitive)
Purification Extraction often sufficientChromatography usually neededChromatography required
Cost $ (Low)

(Medium)

$ (High - Pd/Ligand)
Scalability ExcellentExcellentModerate
Critical Analysis
  • Method A is the "workhorse." If your sulfonyl chloride is stable, use this.

  • Method B is the "precision tool." Use it for late-stage functionalization where you need the sulfonyl group to survive other reaction steps before activation.

  • Method C is the "problem solver." It allows you to access sulfonamides from aryl halides, bypassing the need to handle sensitive thiols or chlorinating agents.

References

  • Classical Schotten-Baumann

    • Schotten, C. (1884).[1] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft. Link

  • SuFEx Chemistry

    • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Angewandte Chemie International Edition. Link

  • Pd-Catalyzed Aminosulfonylation

    • Deeming, A. S., Willis, M. C., et al. (2010). "Palladium-Catalyzed Aminosulfonylation of Aryl Halides". Journal of the American Chemical Society. Link

  • Green Synthesis

    • Deng, X., Mani, N. S. (2006). "A facile, environmentally benign sulfonamide synthesis in water".[5][6][7][8] Green Chemistry. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for [(2,4,5-Trimethylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Strict Adherence Required: [(2,4,5-Trimethylphenyl)sulfonyl]piperidine is a specialized organic sulfonamide derivative. Due to its chemical structure and potential biological activity, it must be classified and handled as Hazardous Organic Chemical Waste .

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited Actions: DO NOT dispose of down laboratory drains, sinks, or trash bins. DO NOT evaporate solvents to dispose of the solute.

  • Waste Stream: Segregate into Non-Halogenated Organic (if dissolved in DMSO/MeOH) or Solid Hazardous Waste streams.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this compound is essential for selecting the correct waste stream.

PropertyDescriptionImplications for Disposal
Chemical Name 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidineOfficial manifest name
Functional Class Sulfonamide / Piperidine DerivativePotential sensitizer; stable bond
Physical State Solid (Crystalline powder)Dust generation hazard during disposal
Solubility Low (Water); High (DMSO, DCM, Methanol)Do not attempt aqueous neutralization
Combustibility Combustible Organic SolidKeep away from oxidizers in waste storage
Toxicity Profile Irritant / Potential Sensitizer Treat as toxic; requires full PPE

Critical Hazard Note: Sulfonamide derivatives can act as allergens or sensitizers. While specific toxicology data for this exact isomer may be limited, the Precautionary Principle mandates treating it as a toxic agent capable of causing skin sensitization and aquatic toxicity.

Waste Characterization & Classification

Proper classification ensures compliance with EPA (US) and local regulations.

  • RCRA Status (USA): This compound is not explicitly P-listed or U-listed. However, it must be treated as Characteristic Hazardous Waste or Unlisted Hazardous Waste due to toxicity and ignitability potential.

  • Waste Code Assignment:

    • If pure substance: Label as "Hazardous Waste - Toxic, Irritant" .

    • If in solution (e.g., Acetone/Methanol): D001 (Ignitable).

    • If in solution (e.g., Chloroform): D022 (Chloroform) + Toxic.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired powder, spilled solids, or synthesis yield.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer: Carefully transfer the solid into the container using a chemically resistant spatula. Avoid dust generation. [1]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound"[2]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Storage: Close lid tightly. Store in a Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluents, or dissolved samples.

  • Solvent Identification: Determine the primary solvent.

    • Non-Halogenated: (Acetone, Methanol, DMSO, Ethanol).

    • Halogenated:[4][5][6] (Dichloromethane, Chloroform).

  • Segregation: Pour into the appropriate carboy (e.g., "Non-Halogenated Organic Waste").

    • WARNING: Do not mix with oxidizers (e.g., Nitric acid) or aqueous acidic waste.

  • Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent. Add rinsate to the waste container.

Protocol C: Contaminated Debris

Applicability: Gloves, weigh boats, paper towels, pipette tips.

  • Collection: Place all solid debris into a clear 6-mil polyethylene hazardous waste bag or a dedicated solid waste bucket.

  • Sealing: When full, twist and tape the bag neck (gooseneck seal).

  • Disposal: Label as "Solid Debris Contaminated with Sulfonamides" and process for incineration.

Spill Response & Decontamination

Immediate Action: Alert nearby personnel. Don PPE (Nitrile gloves, lab coat, safety goggles).

Workflow for Spill Cleanup

SpillResponse Start Spill Detected Assess Assess State: Solid or Liquid? Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid Spill Assess->Liquid ActionSolid Gently sweep/scoop Avoid dust generation Solid->ActionSolid ActionLiquid Cover with absorbent pads or vermiculite Liquid->ActionLiquid Clean Wipe surface with Acetone or Ethanol ActionSolid->Clean ActionLiquid->Clean Dispose Place all materials in Hazardous Waste Container Clean->Dispose Report Report to EHS Officer Dispose->Report

Figure 1: Decision logic for immediate spill response.

Regulatory & Compliance Framework

Failure to follow these guidelines may result in regulatory fines.

Regulatory BodyRequirementAction Item
EPA (USA) RCRA "Cradle-to-Grave"Manifest all waste. Do not dilute to simulate treatment.
OSHA Hazard CommunicationEnsure SDS is accessible. Label all secondary containers.
DOT Transport RegulationsWaste must be packed in UN-rated containers for transport.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Sulfonamide Class Safety. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.